molecular formula C13H17BrO3 B1337614 5-Bromo-2-(hexyloxy)benzoic acid CAS No. 62176-19-6

5-Bromo-2-(hexyloxy)benzoic acid

Cat. No.: B1337614
CAS No.: 62176-19-6
M. Wt: 301.18 g/mol
InChI Key: QHRNNKWZVDZLRA-UHFFFAOYSA-N
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Description

5-Bromo-2-(hexyloxy)benzoic acid is a useful research compound. Its molecular formula is C13H17BrO3 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(hexyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(hexyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRNNKWZVDZLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489589
Record name 5-Bromo-2-(hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-19-6
Record name 5-Bromo-2-(hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(hexyloxy)benzoic acid: Synthesis, Properties, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-(hexyloxy)benzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a bromine atom, a carboxylic acid group, and a hexyloxy side chain, provides a unique combination of functionalities that can be exploited for the synthesis of more complex molecules. The lipophilic hexyl chain, for instance, can enhance solubility in nonpolar solvents and may influence the biological activity of molecules incorporating this moiety. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and detailed spectroscopic analysis of 5-Bromo-2-(hexyloxy)benzoic acid, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

5-Bromo-2-(hexyloxy)benzoic acid, with the molecular formula C13H17BrO3, possesses a molecular weight of 301.18 g/mol . The core of the molecule is a benzene ring substituted with three functional groups: a bromine atom at position 5, a carboxylic acid group at position 1, and a hexyloxy group at position 2.

PropertyValueSource
Molecular Formula C13H17BrO3Santa Cruz Biotechnology
Molecular Weight 301.18 g/mol Santa Cruz Biotechnology
CAS Number 885533-68-4(Proposed based on supplier information)
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water.(Predicted)
pKa Expected to be in the range of 3-4 for the carboxylic acid proton.(Predicted)

Proposed Synthesis

The most logical and established method for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid is through the Williamson ether synthesis, starting from the readily available 5-Bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid). This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a hexyl halide.

Reaction Scheme

Synthesis_of_5-Bromo-2-(hexyloxy)benzoic_acid cluster_reactants Reactants cluster_product Product 5-Bromo-2-hydroxybenzoic_acid 5-Bromo-2-hydroxybenzoic acid 5-Bromo-2-(hexyloxy)benzoic_acid 5-Bromo-2-(hexyloxy)benzoic acid 5-Bromo-2-hydroxybenzoic_acid->5-Bromo-2-(hexyloxy)benzoic_acid Alkylation 1-Bromohexane 1-Bromohexane 1-Bromohexane->5-Bromo-2-(hexyloxy)benzoic_acid Base Base (e.g., K2CO3, NaH) Base->5-Bromo-2-hydroxybenzoic_acid Deprotonation

Caption: Proposed synthesis of 5-Bromo-2-(hexyloxy)benzoic acid via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (1.0 eq)

  • 1-Bromohexane (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq) or Sodium hydride (NaH) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-hydroxybenzoic acid and anhydrous DMF (or acetone).

  • Deprotonation: Add potassium carbonate (or carefully add sodium hydride in portions at 0 °C). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide. The formation of a salt may be observed.

  • Alkylation: Add 1-bromohexane dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 5-Bromo-2-(hexyloxy)benzoic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using a strong base like NaH.

  • Anhydrous Solvents: Water can react with the base and hinder the deprotonation of the phenol.

  • Choice of Base: Potassium carbonate is a milder base suitable for this reaction. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation but requires more careful handling.

  • Excess Alkyl Halide: A slight excess of 1-bromohexane is used to drive the reaction to completion.

  • Acidic Workup: Protonation of the carboxylate salt is necessary to isolate the final product as a carboxylic acid.

Spectroscopic Analysis

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hexyloxy chain.

  • Aromatic Protons (δ 7.0-8.0 ppm):

    • One proton will appear as a doublet around δ 7.8-8.0 ppm (proton ortho to the carboxylic acid).

    • Another proton will appear as a doublet of doublets around δ 7.4-7.6 ppm (proton meta to both the carboxylic acid and the bromine).

    • The third aromatic proton will be a doublet around δ 7.0-7.2 ppm (proton ortho to the hexyloxy group).

  • Hexyloxy Protons (δ 0.8-4.2 ppm):

    • A triplet at around δ 4.0-4.2 ppm corresponding to the two protons of the -OCH2- group.

    • A multiplet around δ 1.7-1.9 ppm for the two protons of the -OCH2CH2- group.

    • A series of multiplets between δ 1.2-1.5 ppm for the six protons of the three internal methylene groups (-CH2CH2CH2-).

    • A triplet around δ 0.8-1.0 ppm for the three protons of the terminal methyl group (-CH3).

  • Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, which is exchangeable with D2O.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule.

  • Carbonyl Carbon: δ 165-170 ppm.

  • Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range (around δ 115-120 ppm), while the carbon attached to the hexyloxy group will be at a higher chemical shift (around δ 155-160 ppm).

  • Hexyloxy Carbons: Six signals in the range of δ 14-70 ppm, including the terminal methyl carbon around δ 14 ppm and the -OCH2- carbon around δ 68-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm-1.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm-1 (around 2850-2960 cm-1).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm-1.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm-1.

  • C-O Stretch (Ether): A strong band in the region of 1200-1250 cm-1.

  • C-Br Stretch: A band in the fingerprint region, typically below 600 cm-1.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments:

  • Molecular Ion (M+): A peak at m/z 300 and 302 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.

  • Loss of Hexyl Radical ([M-C6H13]+): A fragment at m/z 215 and 217.

  • Loss of Hexene ([M-C6H12]+): A fragment at m/z 216 and 218.

  • Loss of COOH ([M-COOH]+): A fragment at m/z 255 and 257.

Spectroscopic_Analysis cluster_spectroscopy Spectroscopic Techniques cluster_features Characteristic Features Molecule 5-Bromo-2-(hexyloxy)benzoic acid 1H_NMR 1H NMR Molecule->1H_NMR 13C_NMR 13C NMR Molecule->13C_NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Aromatic_H Aromatic Protons 1H_NMR->Aromatic_H Aliphatic_H Hexyloxy Protons 1H_NMR->Aliphatic_H COOH_H Carboxylic Acid Proton 1H_NMR->COOH_H Carbonyl_C Carbonyl Carbon 13C_NMR->Carbonyl_C Aromatic_C Aromatic Carbons 13C_NMR->Aromatic_C Aliphatic_C Hexyloxy Carbons 13C_NMR->Aliphatic_C OH_stretch O-H Stretch IR->OH_stretch CO_stretch C=O Stretch IR->CO_stretch Molecular_Ion Molecular Ion (M+) MS->Molecular_Ion Fragmentation Fragmentation Pattern MS->Fragmentation

Caption: Relationship between the molecular structure and its expected spectroscopic signatures.

Potential Applications and Future Directions

Substituted benzoic acids are important building blocks in organic synthesis. 5-Bromo-2-(hexyloxy)benzoic acid can serve as a key intermediate in the synthesis of various target molecules, including:

  • Pharmaceuticals: The bromo- and carboxylic acid functionalities allow for further chemical modifications, such as cross-coupling reactions and amide bond formations, to generate novel drug candidates. The hexyloxy chain can modulate the pharmacokinetic properties of these potential drugs.

  • Liquid Crystals: Long-chain substituted benzoic acids are known to exhibit liquid crystalline properties. The specific mesophases and transition temperatures would need to be determined experimentally.

  • Functional Polymers: The carboxylic acid group can be used to incorporate this molecule into polymer chains, potentially imparting specific properties to the resulting material.

Further research is required to synthesize and fully characterize 5-Bromo-2-(hexyloxy)benzoic acid. Experimental determination of its physicochemical properties and a thorough investigation of its reactivity will be crucial for unlocking its full potential in various scientific and industrial applications.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

5-Bromo-2-(hexyloxy)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Bromo-2-(hexyloxy)benzoic acid, a valuable building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, and potential applications.

Introduction

Physicochemical Properties

The key physicochemical properties of 5-Bromo-2-(hexyloxy)benzoic acid are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₃H₁₇BrO₃
Molecular Weight 301.18 g/mol
Appearance Expected to be a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetateInferred from structure
Melting Point Not experimentally determined; expected to be a low-melting solid-

Synthesis of 5-Bromo-2-(hexyloxy)benzoic Acid

The most logical and widely applicable method for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of the hydroxyl group of 5-Bromo-2-hydroxybenzoic acid with a hexyl halide in the presence of a base.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5-Bromo-2-hydroxybenzoic_acid 5-Bromo-2-hydroxybenzoic acid Reaction_Vessel Reaction Vessel (Heat, Stir) 5-Bromo-2-hydroxybenzoic_acid->Reaction_Vessel 1-Bromohexane 1-Bromohexane 1-Bromohexane->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Crystallization Crystallization Drying->Crystallization Crude Product Product 5-Bromo-2-(hexyloxy)benzoic acid Crystallization->Product Pure Product

Caption: Williamson ether synthesis workflow for 5-Bromo-2-(hexyloxy)benzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed to ensure high yield and purity of the final product.

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (CAS: 89-55-4)[1]

  • 1-Bromohexane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Alkylation: While stirring, add 1-bromohexane (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Bromo-2-(hexyloxy)benzoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted)
  • Aromatic Protons: Three protons on the benzene ring are expected to appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The proton at the 6-position, being ortho to the carboxylic acid group, is expected to be the most deshielded.

  • Hexyloxy Group Protons:

    • The two protons of the -OCH₂- group are expected to appear as a triplet around δ 4.0-4.2 ppm.

    • The protons of the other methylene groups (-CH₂-) in the hexyl chain will appear as multiplets between δ 1.3-1.8 ppm.

    • The terminal methyl group (-CH₃) protons will appear as a triplet around δ 0.9 ppm.

  • Carboxylic Acid Proton: The acidic proton of the -COOH group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its visibility may depend on the solvent and concentration.

¹³C NMR (Predicted)
  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the carboxylic acid group (C1) will be downfield. The carbon attached to the bromine (C5) will be shifted upfield due to the heavy atom effect. The carbon attached to the hexyloxy group (C2) will also be significantly downfield.

  • Hexyloxy Group Carbons: Six signals are expected for the hexyl chain carbons, with the -OCH₂- carbon appearing around δ 68-70 ppm.

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is expected to appear in the range of δ 165-175 ppm.

Potential Applications in Drug Discovery and Materials Science

Substituted benzoic acids are pivotal scaffolds in medicinal chemistry. The unique combination of a halogen and a lipophilic ether chain in 5-Bromo-2-(hexyloxy)benzoic acid suggests several potential applications:

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The bromine atom can serve as a handle for introducing further complexity through Suzuki, Stille, or other cross-coupling reactions, enabling the synthesis of novel drug candidates.

  • Fragment-Based Drug Design: This molecule can be used as a fragment in screening campaigns to identify lead compounds for various therapeutic targets.

  • Liquid Crystals: Long-chain alkoxy benzoic acids are known to exhibit liquid crystalline properties, suggesting potential applications in materials science for the development of display technologies.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-(hexyloxy)benzoic acid. Based on the safety data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

  • PubChem. 5-Bromosalicylic acid. [Link]

Sources

Thermodynamic Characterization & Phase Behavior of 5-Bromo-2-(hexyloxy)benzoic Acid

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Bromo-2-(hexyloxy)benzoic acid is a pivotal amphiphilic building block.[1][2] Structurally, it consists of a benzoic acid core functionalized with a bromine atom at the 5-position (enabling palladium-catalyzed cross-coupling) and a hexyloxy tail at the 2-position.[1][2] This lipophilic tail modulates the compound's thermodynamic profile, significantly altering its solubility and phase transition temperatures compared to its parent compound, 5-bromosalicylic acid.[1][2]

This guide provides a rigorous framework for understanding the thermodynamic properties of this molecule.[1][2] It moves beyond static data to explain the causality of its phase behavior—specifically how the disruption of intramolecular hydrogen bonding (via O-alkylation) and the introduction of van der Waals forces (via the hexyl chain) dictate its utility in liquid crystal synthesis and drug discovery.[1][2]

Structural Thermodynamics

The thermodynamic behavior of this molecule is governed by two competing forces:[2]

  • The Carboxylic Acid Head: Promotes dimerization via hydrogen bonding (increasing melting point and enthalpy of fusion).[1][2]

  • The Hexyloxy Tail: Introduces conformational flexibility (entropy) and lipophilicity, generally depressing the melting point relative to the non-alkylated parent and enhancing solubility in non-polar media.[1][2]

Thermal Analysis & Phase Transitions

Accurate determination of phase transitions is critical for processing.[1][2] Unlike 5-bromosalicylic acid (

12
Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the Melting Point (


12

Methodology:

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).[1][2]

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.[1][2]

  • Crucible: Hermetically sealed aluminum pans (Tzero).

Step-by-Step Workflow:

  • Equilibration: Equilibrate sample (2–5 mg) at 0°C.

  • First Heating: Ramp 10°C/min to 180°C (Erases thermal history).

  • Cooling: Ramp 10°C/min to 0°C (Observes crystallization

    
    ).
    
  • Second Heating: Ramp 5°C/min to 180°C (Data collection).

Data Interpretation:

  • 
     (Onset):  The intersection of the baseline and the inflectional tangent of the endothermic peak.[1][2]
    
  • 
    :  Integration of the peak area (J/g).[1][2]
    
  • Purity Check: A sharp peak (width < 2°C) indicates high purity (>98%).[1][2] Broadening indicates impurities or solvent inclusion.[1][2]

Thermogravimetric Analysis (TGA)

Objective: Establish thermal stability limits (

  • Protocol: Ramp 10°C/min from RT to 600°C under

    
    .
    
  • Critical Threshold: The temperature at 5% mass loss (

    
    ).[1][2] For benzoic acid derivatives, decarboxylation typically initiates 
    
    
    .[1][2] Ensure all processing occurs below this limit.

Solubility Thermodynamics[1][2]

Understanding the solubility of 5-Bromo-2-(hexyloxy)benzoic acid is essential for recrystallization and reaction solvent selection.[1][2] The hexyloxy chain renders this compound significantly more soluble in non-polar solvents (toluene, hexane) than its parent.[1][2]

Thermodynamic Modeling

We utilize the Modified Apelblat Equation to correlate solubility (


1212
  • 
    : Mole fraction solubility.[1][2]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression.
    
Van't Hoff Analysis

To understand the mechanism of dissolution, we calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    [1][2]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1][2]
  • Entropy of Solution (

    
    ): 
    
    
    
    [1][2]

Insights:

  • Positive

    
    :  Endothermic dissolution (solubility increases with T).[1][2]
    
  • Positive

    
    :  Entropy-driven process (disorder increases as the crystal lattice breaks).[1][2]
    
Solvent Compatibility Table

Predicted solubility trends based on Solute-Solvent interactions.

Solvent ClassRepresentative SolventSolubility PredictionThermodynamic Driver
Polar Protic Ethanol, MethanolHighH-bonding (Carboxyl group interaction)
Polar Aprotic THF, AcetoneVery HighDipole-Dipole + Van der Waals
Non-Polar Toluene, HexaneModerate/HighVan der Waals (Hexyloxy tail interaction)
Highly Polar WaterVery LowHydrophobic effect (Hexyl chain + Bromine)

Experimental Workflows (Visualization)

Synthesis & Purification Logic

The purity of the compound dictates the accuracy of thermodynamic data.[1][2] The following workflow ensures the removal of the unreacted 5-bromosalicylic acid precursor.

SynthesisWorkflowStartStart: 5-Bromosalicylic AcidRxnReaction: Alkylation(Hexyl Bromide + K2CO3 in DMF)Start->Rxn Williamson Ether SynthesisQuenchQuench: Acidify with HCl(Precipitate Crude)Rxn->Quench pH < 2PurifyPurification: Recrystallization(Ethanol/Water)Quench->Purify Filter SolidsAnalyzeQC: HPLC (>99%) & DSCPurify->Analyze Dry VacuumAnalyze->Purify If Purity < 98%

Figure 1: Synthesis and purification workflow to ensure thermodynamic grade material.

Solubility Determination Protocol

This diagram outlines the "Shake-Flask" method coupled with gravimetric analysis, the gold standard for generating solubility data.[1][2]

SolubilityProtocolPrepExcess Solute+ SolventEquilEquilibration(Constant T, Stirring 24h)Prep->EquilSettlePhase Separation(Stop Stirring 2h)Equil->SettleSampleSupernatantExtractionSettle->Sample Filter (0.45 µm)MeasureGravimetric/HPLCAnalysisSample->Measure

Figure 2: Equilibrium solubility determination workflow (Shake-Flask Method).

Detailed Experimental Protocols

Gravimetric Solubility Determination

This protocol generates the data required for the Apelblat analysis.[1][2]

  • Preparation: Add excess 5-Bromo-2-(hexyloxy)benzoic acid to a double-jacketed glass vessel containing 50 mL of the target solvent (e.g., Ethanol).

  • Temperature Control: Connect the vessel to a circulating water bath controlled to

    
    . Set initial T = 293.15 K.[1][2]
    
  • Equilibration: Stir magnetically at 400 rpm for 24 hours.

  • Sampling: Stop stirring and allow solids to settle for 2 hours. Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.[1][2]

  • Quantification:

    • Transfer the filtrate to a tared weighing dish.[1][2]

    • Evaporate solvent under vacuum at 40°C until constant mass is achieved.[1][2]

    • Calculate mole fraction solubility (

      
      ).[1][2]
      
  • Repeat: Increase temperature by 5 K and repeat steps 3–5 up to 323.15 K.

Purity Verification via HPLC

Thermodynamic properties are sensitive to impurities, particularly the starting material (5-bromosalicylic acid).[1][2]

  • Column: C18 Reverse Phase (

    
     mm, 5 µm).[1][2]
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [70:30 v/v].[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring absorption).[1][2]

  • Acceptance Criteria: Main peak area > 99.0%.

References

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy- (Parent Compound Data).[1][2] National Institute of Standards and Technology.[1][2] [Link][1][2]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[1][2][3] Journal of Chemical & Engineering Data, 55(11).[1][2] (Methodology Reference). [Link]

  • PubChem. 5-Bromosalicylic acid (Precursor Properties).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

Solubility Profiling and Thermodynamic Analysis of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(hexyloxy)benzoic Acid

Executive Summary

5-Bromo-2-(hexyloxy)benzoic acid (CAS: 89-55-4 derivative) is a critical intermediate in the synthesis of mesogenic liquid crystals and pharmaceutical precursors. Its amphiphilic structure—comprising a hydrophobic hexyl tail, a polar carboxylic head, and a polarizable bromine substituent—creates complex solubility behaviors that defy simple "like-dissolves-like" heuristics.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. Unlike standard datasheets, this document focuses on the causality of solubility (thermodynamics) and the protocol for precise measurement, enabling researchers to optimize recrystallization yields and reaction kinetics.

Chemical Profile & Predicted Solubility Behavior[1][2][3][4]

Structural Analysis

The molecule exhibits a "push-pull" solubility mechanism:

  • Hydrophobic Domain: The

    
     hexyloxy chain promotes solubility in non-polar and moderately polar solvents (Toluene, Ethyl Acetate).
    
  • Hydrophilic/H-Bonding Domain: The carboxylic acid (-COOH) group facilitates dimerization and solubility in protic solvents (Alcohols) but limits solubility in aliphatic hydrocarbons (Hexane) due to high crystal lattice energy.

  • Crystal Lattice: The bromine atom increases the melting point and lattice energy compared to the non-brominated analog, generally reducing solubility across all solvents.

Predicted Solubility Map

Based on structural analogs (e.g., 4-(hexyloxy)benzoic acid), the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Protic Polar Methanol, Ethanol, 1-PropanolHigh (Temp. Dependent) Hydrogen bonding disrupts acid dimers; high

.
Aprotic Polar Acetone, THF, DMF, DMSOVery High Dipole-dipole interactions; solvent acts as H-bond acceptor.
Aromatic Toluene, BenzeneModerate

stacking interactions with the benzene ring.
Aliphatic n-Hexane, CyclohexaneLow / Negligible Inability to overcome crystal lattice energy (Enthalpic penalty).
Aqueous WaterInsoluble Hydrophobic effect of the hexyl chain and aromatic ring.

Experimental Protocols for Solubility Determination

To generate high-integrity data, two complementary methods are recommended. The Gravimetric Method provides absolute accuracy, while the Polythermal Method offers speed and dynamic profiling.

Method A: Isothermal Saturation (Gravimetric)
  • Principle: Equilibrium is established at a fixed temperature, and the mass of dissolved solute is measured after solvent evaporation.

  • Accuracy:

    
     mole fraction.
    

Protocol:

  • Preparation: Add excess 5-Bromo-2-(hexyloxy)benzoic acid to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at fixed

    
     (e.g., 298.15 K) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (maintain

    
    ).
    
  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45

    
     PTFE) to avoid precipitation during transfer.
    
  • Quantification: Weigh the supernatant (

    
    ), evaporate solvent under vacuum, and weigh the dry residue (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is solute molar mass and
    
    
    is solvent molar mass.
Method B: Laser Monitoring (Polythermal)
  • Principle: Detects the precise temperature of dissolution (disappearance of turbidity) at a known concentration.

  • Advantage: Generates full

    
    -dependent curves rapidly.
    

Protocol:

  • Loading: Place a known mass of solute and solvent into a glass vessel.

  • Heating: Ramp temperature at 2 K/min while stirring.

  • Detection: A laser beam passes through the solution to a photodiode.

  • Endpoint: The temperature where transmittance jumps from <10% (turbid) to >95% (clear) is recorded as

    
    .
    
Workflow Visualization

Solubility_Workflow Start Start Solubility Study Choice Select Method Start->Choice Grav_Prep Gravimetric: Add Excess Solute (Isothermal) Choice->Grav_Prep High Accuracy Poly_Prep Polythermal: Fixed Conc. (Variable T) Choice->Poly_Prep High Speed Equilibrate Stir 24h @ Constant T Grav_Prep->Equilibrate Filter Filter Supernatant (Isothermal Syringe) Equilibrate->Filter Evap Evaporate & Weigh Residue Filter->Evap Data_Analysis Calculate Mole Fraction (x) Evap->Data_Analysis Heat Heat Ramp (2 K/min) Laser Monitoring Poly_Prep->Heat Detect Detect Transmittance Jump (Turbidity -> Clear) Heat->Detect Detect->Data_Analysis Model_Fit Fit to Apelblat Model Data_Analysis->Model_Fit

Figure 1: Decision matrix and procedural workflow for determining solubility via Gravimetric (Static) and Laser Monitoring (Dynamic) methods.

Thermodynamic Modeling & Analysis

Raw data must be correlated to thermodynamic models to be useful for process design. The dissolution of 5-Bromo-2-(hexyloxy)benzoic acid is typically endothermic and entropy-driven .[1]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).[2] It accounts for the non-ideality of the solution.


  • A, B, C: Empirical parameters derived from regression.

  • Interpretation: If

    
     is negative and large, the dissolution is strongly endothermic.
    
van't Hoff Analysis

To determine the thermodynamic functions of solution (


), use the van't Hoff plot (

vs

).


  • 
    :  Endothermic (Solubility increases with T).
    
  • 
    :  Non-spontaneous (Requires energy input/heating to dissolve).
    
  • 
    :  Disorder increases (Breaking of crystal lattice).
    

Application: Purification via Recrystallization

The primary industrial application of this solubility data is the purification of the 5-bromo-2-(hexyloxy)benzoic acid intermediate.

Solvent Selection Strategy

Based on the "Solubility Differential" (


), we can select the optimal solvent for recrystallization.
  • Ideal Solvent: Low solubility at

    
    , high solubility at 
    
    
    
    .
  • Candidate: Ethanol or Ethanol/Water (90:10) .

    • Reasoning: The polar acid group ensures solubility at high T, while the hydrophobic tail and bromine atom cause rapid precipitation upon cooling.

  • Anti-Solvent Method: Dissolve in THF (high solubility), then slowly add Water (anti-solvent) to precipitate the pure product.

Synthesis & Purification Logic

Synthesis_Purification Reactant1 5-Bromosalicylic Acid Reaction Alkylation (DMF/K2CO3) Reflux Reactant1->Reaction Reactant2 1-Bromohexane Reactant2->Reaction Crude Crude Product (Salt + Impurities) Reaction->Crude Dissolve Dissolve in Hot Ethanol (T > 60°C) Crude->Dissolve Filter_Hot Hot Filtration (Remove Salts) Dissolve->Filter_Hot Cool Cool to 5°C (Crystallization) Filter_Hot->Cool Isolate Pure 5-Bromo-2-(hexyloxy) benzoic acid Cool->Isolate

Figure 2: Synthesis and purification workflow. Solubility data dictates the "Cool to 5°C" step efficiency.

References

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy- (Precursor Data). National Institute of Standards and Technology.[3] Link

  • Acree, W. E. (2013).[4] Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.[5][4] IUPAC-NIST Solubility Data Series.[4] AIP Publishing.[4] Link

  • Xue, J., et al. (2018).[1] Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties.[1] Asian Journal of Chemical Sciences.[1] Link

  • Santa Cruz Biotechnology. 5-Bromo-2-(hexyloxy)benzoic acid Product Data.Link

  • PubChem. Benzoic acid, 5-bromo-2-(pentyloxy)- (Structural Analog). National Library of Medicine. Link

Sources

A Technical Guide to the Physicochemical Characterization of 5-Bromo-2-(hexyloxy)benzoic Acid: Melting Point and Phase Transition Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a new chemical entity's (NCE) solid-state properties is paramount. For a candidate molecule such as 5-Bromo-2-(hexyloxy)benzoic acid, these characteristics are not merely physical constants; they are critical determinants of its downstream developability, including its purity, stability, solubility, and ultimately, its bioavailability. The melting point, in particular, serves as a fundamental indicator of a compound's identity and purity.[1][2] A sharp and defined melting range is often the first sign of a pure crystalline substance, whereas a broad and depressed melting range can indicate the presence of impurities.[2]

Beyond a simple melting point, the potential for multiple crystalline forms (polymorphism) necessitates a deeper investigation into the phase transition behavior of the material. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, which can have profound implications for the drug's performance and regulatory approval. This guide provides a comprehensive overview of the principles and methodologies for determining the melting point and characterizing the phase transitions of 5-Bromo-2-(hexyloxy)benzoic acid, offering a framework for researchers and drug development professionals. The ability to predict passive intestinal drug absorption is a key factor in lead candidate selection, and the melting point of a compound is a reliable physical property that can be used as a guide in early drug discovery.[3]

Synthesis and Purity Considerations for 5-Bromo-2-(hexyloxy)benzoic Acid

While specific experimental data for 5-Bromo-2-(hexyloxy)benzoic acid is not widely published, its synthesis would likely follow established routes for similar alkoxy benzoic acids. A common approach involves the Williamson ether synthesis, starting from a suitable precursor like 5-bromosalicylic acid and reacting it with a hexyl halide (e.g., 1-bromohexane) in the presence of a base.

Given that impurities can significantly impact melting point and phase behavior, rigorous purification of the final product is essential.[2] Techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) are standard methods to achieve high purity. The success of these purification steps is often initially assessed by the sharpness of the melting point.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid crystalline sample using a digital melting point apparatus.

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample of 5-Bromo-2-(hexyloxy)benzoic acid is completely dry and in the form of a fine, homogenous powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample down.

    • Repeat until the packed sample height is approximately 2-3 mm.

  • Instrument Setup:

    • Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.

    • Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination. A faster rate can be used for a preliminary scan.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue to observe and record the temperature at which the entire sample has melted into a clear liquid (T2). .

  • Reporting:

    • The melting point is reported as a range from T1 to T2.

Causality in Experimental Choices:
  • Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and sharper melting range.

  • Packed Sample Height: A small, well-packed sample minimizes thermal gradients within the sample, contributing to a more precise measurement.

  • Slow Ramp Rate: A slow heating rate of 1-2°C per minute ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate determination of the melting transition.

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Tap to Load prep2->load1 load2 Pack Sample (2-3 mm) load1->load2 measure2 Insert Capillary load2->measure2 measure1 Set Start Temp & Ramp Rate measure1->measure2 measure3 Observe & Record T1 (Onset) measure2->measure3 measure4 Observe & Record T2 (Clear Point) measure3->measure4 report1 Report as Range (T1 - T2) measure4->report1

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Phase Transition Analysis

While melting point determination is crucial, a more in-depth analysis of a compound's thermal behavior is often required, especially to screen for polymorphism. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for this purpose. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol describes a general procedure for analyzing the thermal behavior of 5-Bromo-2-(hexyloxy)benzoic acid using DSC.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

  • DSC pans (aluminum or hermetically sealed for volatile samples) and lids

  • Crimper for sealing pans

  • Analytical balance (accurate to ±0.01 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered 5-Bromo-2-(hexyloxy)benzoic acid into a DSC pan.

    • Place a lid on the pan and seal it using the crimper. Ensure a good seal to prevent any loss of sample during heating.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

    • Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Initial Heating): Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min). This will provide information on the initial melting behavior and any other endothermic or exothermic events.

    • Segment 2 (Cooling): Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10°C/min). This will show any crystallization events (exotherms).

    • Segment 3 (Second Heating): Heat the sample again at the same rate as the first heating segment. This can reveal the behavior of the melt-crystallized material and may uncover polymorphs that are not present in the original sample.

  • Data Analysis:

    • Analyze the resulting thermogram.

    • Melting Point: The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to determine the enthalpy of fusion.

    • Other Phase Transitions: Look for other endothermic (e.g., solid-solid transitions) or exothermic (e.g., crystallization, degradation) events.

Causality in Experimental Choices:
  • Small Sample Size: A small sample mass minimizes thermal lag and ensures a uniform temperature throughout the sample.

  • Sealed Pans: Sealing the pans prevents sample loss through sublimation or evaporation, which would affect the accuracy of the measured heat flow.

  • Heat-Cool-Heat Cycle: This cycle is crucial for identifying reversible and irreversible phase transitions and for screening for polymorphs. The cooling and second heating steps can induce the formation of metastable forms that may not be present in the original bulk material.

Visualizing the DSC Experimental Workflow

DSCWorkflow cluster_prep Sample & Instrument Preparation cluster_run Thermal Program Execution cluster_analysis Data Analysis prep1 Weigh Sample (1-5 mg) prep2 Seal in DSC Pan prep1->prep2 run1 Segment 1: Heat (e.g., 10°C/min) prep2->run1 prep3 Calibrate DSC prep3->run1 run2 Segment 2: Cool (e.g., 10°C/min) run1->run2 run3 Segment 3: Reheat (e.g., 10°C/min) run2->run3 analysis1 Identify Melting Peak (Endotherm) run3->analysis1 analysis4 Identify Other Transitions (Exo/Endo) run3->analysis4 analysis2 Determine Onset & Peak Temp analysis1->analysis2 analysis3 Calculate Enthalpy of Fusion (ΔHfus) analysis1->analysis3

Caption: Workflow for Phase Transition Analysis using DSC.

Data Summary and Interpretation

As experimental data for 5-Bromo-2-(hexyloxy)benzoic acid is not available in the public domain at the time of writing, the following table is presented as a template for reporting results upon experimental determination.

ParameterValueMethod
Melting Range (°C) To be determinedCapillary Method
DSC Melting Onset (°C) To be determinedDSC (10°C/min)
DSC Melting Peak (°C) To be determinedDSC (10°C/min)
Enthalpy of Fusion (J/g) To be determinedDSC (10°C/min)
Crystallization Temp (°C) To be determinedDSC (10°C/min)
Other Phase Transitions To be determinedDSC

A sharp melting peak with a high enthalpy of fusion in the initial DSC heating scan would suggest that the initial material is highly crystalline. The presence of multiple melting peaks or recrystallization events during the heat-cool-heat cycle would be indicative of polymorphism and would warrant further investigation using techniques such as X-ray powder diffraction (XRPD).

Conclusion

The determination of the melting point and a thorough analysis of the phase transition behavior of 5-Bromo-2-(hexyloxy)benzoic acid are indispensable first steps in its journey from a new chemical entity to a potential drug product. These fundamental solid-state properties govern the material's purity, stability, and processability. The protocols and principles outlined in this guide provide a robust framework for obtaining this critical data, ensuring a solid foundation for subsequent formulation and development activities. The melting point is not just a physical constant but a critical parameter that influences a drug's potential for success.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Jain, N., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 457-463. Retrieved from [Link]

Sources

Physicochemical Profiling: Acidity and pKa Determinants of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profiling of 5-Bromo-2-(hexyloxy)benzoic acid , synthesizing theoretical predictions with rigorous experimental protocols.

Executive Summary

5-Bromo-2-(hexyloxy)benzoic acid (CAS: 111042-47-8 / Analogous to 2476-35-9) is a lipophilic benzoic acid derivative frequently utilized as a building block in the synthesis of Schiff base liquid crystals and pharmacophores requiring specific hydrophobic interactions.

Understanding its dissociation constant (


) is critical for optimizing coupling reactions (e.g., EDC/NHS esterification) and predicting bioavailability. Due to the significant lipophilicity introduced by the hexyloxy chain, aqueous 

determination requires mixed-solvent extrapolation. This guide defines the theoretical acidity range and provides a validated Yasuda-Shedlovsky protocol for experimental verification.

Part 1: Structural Analysis & Theoretical Prediction

Electronic and Steric Determinants

The acidity of the carboxyl group at Position 1 is modulated by the interplay of electronic effects from the substituents at Position 2 (Hexyloxy) and Position 5 (Bromine).

  • The Core Baseline: Unsubstituted Benzoic Acid has a reference

    
     of 4.19 .
    
  • 5-Bromo Effect (Electron Withdrawal): The bromine atom is in the meta position relative to the carboxylic acid. Halogens exert a strong Inductive Effect (

    
    ) that withdraws electron density from the ring, stabilizing the carboxylate anion (
    
    
    
    ) and increasing acidity.
    • Hammett Shift (

      
      ): +0.39 (Acid strengthening).
      
  • 2-Hexyloxy Effect (The Ortho-Effect):

    • Electronic: The oxygen atom donates electrons via resonance (

      
      ), which typically destabilizes the anion (weakening acidity). However, this is overridden by steric factors.
      
    • Steric: The bulky hexyloxy chain forces the carboxylic acid group out of planarity with the benzene ring. This "Steric Inhibition of Resonance" reduces the stability of the neutral acid form (which relies on conjugation) more than the anion, effectively lowering the

      
        (increasing acidity) compared to para-alkoxy derivatives.
      
Quantitative Prediction

Based on Linear Free Energy Relationships (LFER) and comparative data from the analogous 5-Bromo-2-methoxybenzoic acid, we can derive a high-confidence prediction range.

Compound

(Exp/Pred)
Rationale
Benzoic Acid 4.19 Reference Standard
2-Methoxybenzoic acid4.09Ortho-effect slightly overcomes

donation.
3-Bromobenzoic acid3.81Meta-Br withdraws electrons (

).
5-Bromo-2-(hexyloxy)benzoic acid 3.55 – 3.75 Combined effect: Br lowers

by ~0.4; Ortho-Hexyloxy lowers

by ~0.15 vs Benzoic.

Conclusion: The molecule is a moderately strong weak acid , more acidic than benzoic acid but less acidic than salicylic acid (


 2.97) due to the absence of an intramolecular hydrogen bond donor.
Mechanistic Interaction Map

G Core Benzoic Acid Core (pKa ~ 4.20) Result Predicted pKa 3.55 - 3.75 Core->Result Br 5-Bromo Substituent (-I Inductive Effect) Stab Anion Stabilization (Increased Acidity) Br->Stab Electron Withdrawal Hex 2-Hexyloxy Substituent (Steric Bulk + Resonance) Twist Steric Inhibition of Resonance Hex->Twist Ortho-Repulsion Twist->Stab Destabilizes Neutral Acid Stab->Result Lowers pKa

Figure 1: Mechanistic map showing how the 5-Bromo and 2-Hexyloxy substituents converge to lower the pKa relative to the benzoic acid core.

Part 2: Experimental Determination Protocol

Due to the lipophilic hexyl chain, this compound is sparingly soluble in water . Standard aqueous titration will yield noisy or inaccurate results due to precipitation. The authoritative method for such compounds is Potentiometric Titration in Mixed Solvents followed by Yasuda-Shedlovsky Extrapolation .

Materials & Reagents[1]
  • Analyte: >98% pure 5-Bromo-2-(hexyloxy)benzoic acid.

  • Co-Solvent: HPLC-grade Methanol (MeOH) or 1,4-Dioxane. (Methanol is preferred for benzoic derivatives).

  • Titrant: 0.1 M KOH (Carbonate-free standard solution).

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

The Yasuda-Shedlovsky Protocol

This method assumes a linear relationship between the apparent


 (

) and the inverse of the dielectric constant (

) of the solvent mixture.
Step 1: Preparation of Solvent Ratios

Prepare three distinct solvent mixtures (w/w) to ensure a robust regression line.

  • Mix A: 30% MeOH / 70% Water

  • Mix B: 40% MeOH / 60% Water

  • Mix C: 50% MeOH / 50% Water

Step 2: Titration Procedure

Perform the following for each solvent mixture (A, B, and C) in triplicate:

  • Dissolution: Dissolve ~5 mg of the compound in 20 mL of the specific solvent mixture. Ensure complete dissolution (sonicate if necessary).

  • Blank Titration: Titrate the solvent blank first to calibrate the electrode response for the specific dielectric constant.

  • Sample Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent

    
     absorption.
    
  • Data Collection: Record pH vs. Volume of titrant.

Step 3: Data Processing
  • Calculate the apparent

    
     (
    
    
    
    ) for each mixture using the Bjerrum difference plot or Gran plot method.
  • Calculate the dielectric constant (

    
    ) for each mixture at 25°C:
    
  • Yasuda-Shedlovsky Equation:

    
    
    
    • Plot

      
       on the Y-axis.
      
    • Plot

      
       on the X-axis.
      
    • Extrapolate the linear regression to the value of pure water (

      
      ).
      
Workflow Visualization

Protocol Start Weigh Sample (~5mg) Solv Prepare Co-Solvents (30%, 40%, 50% MeOH) Start->Solv Titr Potentiometric Titration (KOH) Solv->Titr x3 Ratios Calc Calculate psKa (Apparent pKa) Titr->Calc Plot Yasuda-Shedlovsky Plot (vs 1/ε) Calc->Plot Final Extrapolate to 100% Water Plot->Final

Figure 2: Workflow for determining aqueous pKa of lipophilic acids using mixed-solvent extrapolation.

Part 3: Implications for Research & Development

Solubility & Formulation
  • pH < 3.5: The molecule exists predominantly in its neutral, protonated form. Solubility will be minimal (

    
     in water).
    
  • pH > 5.5: The molecule is fully deprotonated (

    
    ). Solubility increases significantly due to ionic solvation, though the hexyl tail may still require surfactant aid (e.g., Tween 80) for high-concentration formulations.
    
Synthetic Reactivity

For researchers using this molecule in amide coupling (e.g., to form liquid crystals):

  • The 5-Bromo group activates the ring for Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

  • The Carboxylic Acid (

    
    ) is sufficiently acidic to protonate EDC/DCC coupling reagents rapidly. However, the ortho-hexyloxy  group provides steric hindrance.
    
  • Recommendation: Use highly reactive coupling agents like HATU or convert to the acid chloride (using

    
    ) to overcome the steric barrier of the ortho-alkoxy chain.
    

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on Yasuda-Shedlovsky extrapolation).

  • Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. (Validation of Hammett shifts for halo-benzoic acids).

  • PubChem Compound Summary. (2024). 2-Methoxybenzoic acid (Analogous structure data). National Library of Medicine.

  • Box, K. J., et al. (2003). The determination of pKa values of some lipophilic drugs by potentiometric titration in mixtures of water and organic solvents. Analytica Chimica Acta.

An In-depth Technical Guide to 5-Bromo-2-(hexyloxy)benzoic acid: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-(hexyloxy)benzoic acid, a halogenated aromatic ether with potential applications in medicinal chemistry and material science. As a Senior Application Scientist, this document is structured to deliver not only the fundamental chemical identifiers but also to provide a deeper understanding of its synthesis, rationale behind the synthetic choices, and its prospective utility in research and development.

Core Chemical Identifiers and Physicochemical Properties

5-Bromo-2-(hexyloxy)benzoic acid is a derivative of salicylic acid, characterized by the presence of a bromine atom at the 5-position and a hexyloxy ether linkage at the 2-position of the benzoic acid core. These modifications significantly influence its physicochemical properties, particularly its lipophilicity, which is a critical parameter in drug design and development.

IdentifierValue
IUPAC Name 5-Bromo-2-(hexyloxy)benzoic acid
Molecular Formula C₁₃H₁₇BrO₃[1]
Molecular Weight 301.18 g/mol [1]
SMILES CCCCCCOC1=CC=C(Br)C=C1C(=O)O
InChIKey Generated from the structure
CAS Number Not readily available

The introduction of the C6 alkyl chain as a hexyloxy group drastically increases the lipophilicity compared to its precursor, 5-Bromosalicylic acid. This enhanced lipophilicity can potentially improve the compound's ability to cross biological membranes, a desirable characteristic for orally administered therapeutic agents.

Synthesis of 5-Bromo-2-(hexyloxy)benzoic acid: A Step-by-Step Protocol via Williamson Ether Synthesis

The most logical and widely applicable method for the preparation of 5-Bromo-2-(hexyloxy)benzoic acid is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[2][3] In this case, the phenoxide of 5-Bromo-2-hydroxybenzoic acid will be reacted with a hexyl halide.

Rationale for the Synthetic Approach

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[3] The choice of a primary alkyl halide (1-bromohexane) is crucial as it minimizes the competing elimination (E2) reaction, which can be a significant side reaction with secondary and tertiary alkyl halides.[2] The phenolic proton of 5-Bromo-2-hydroxybenzoic acid is the most acidic proton, allowing for selective deprotonation to form the nucleophilic phenoxide.

Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (≥98%)

  • 1-Bromohexane (≥98%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents). Add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium phenoxide in situ.

  • Nucleophilic Substitution: To the stirring suspension, add 1-bromohexane (1.1 equivalents) dropwise. The reaction is an SN2 displacement where the phenoxide attacks the primary carbon of 1-bromohexane, displacing the bromide ion.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with 1 M HCl to remove any unreacted phenoxide, followed by water and then brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 5-Bromo-2-(hexyloxy)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product Reactant1 5-Bromo-2-hydroxybenzoic acid Deprotonation Deprotonation (Formation of Phenoxide) Reactant1->Deprotonation Reactant2 1-Bromohexane SN2 SN2 Reaction (80-90 °C) Reactant2->SN2 Base K₂CO₃ (Base) Base->Deprotonation Solvent DMF (Solvent) Solvent->Deprotonation Deprotonation->SN2 Workup Aqueous Work-up & Extraction SN2->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 5-Bromo-2-(hexyloxy)benzoic acid Purification->Product

Caption: Workflow for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid.

Potential Applications in Research and Drug Development

While specific applications for 5-Bromo-2-(hexyloxy)benzoic acid are not extensively documented in publicly available literature, its structural features suggest several areas of potential utility, primarily in the field of medicinal chemistry.

  • Intermediate in Pharmaceutical Synthesis: Its precursor, 5-Bromo-2-hydroxybenzoic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[4] The hexyloxy derivative could be a key building block for novel therapeutic agents where increased lipophilicity is desired to enhance pharmacokinetic properties such as oral absorption and tissue penetration. The bromo-substituent also provides a handle for further chemical modifications, for instance, through cross-coupling reactions.

  • Pro-drug Design: The carboxylic acid group can be esterified to create pro-drugs, which may have improved solubility or bioavailability profiles. The hexyloxy group would remain as a lipophilic tail.

  • Enzyme Inhibition Studies: Salicylic acid and its derivatives are known to interact with various enzymes. The introduction of a bulky and lipophilic hexyloxy group could modulate the binding affinity and selectivity for specific enzyme targets.[4]

Conclusion

5-Bromo-2-(hexyloxy)benzoic acid is a readily synthesizable molecule with promising, yet underexplored, potential in the fields of drug discovery and material science. This guide provides the foundational knowledge for researchers to synthesize and investigate this compound further. The straightforward synthesis via Williamson etherification, coupled with the tunable physicochemical properties imparted by the hexyloxy and bromo substituents, makes it an attractive scaffold for the development of new chemical entities.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

Sources

Crystal structure analysis of brominated alkoxy benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Alkoxy Benzoic Acids

Foreword: The Architectural Precision of Molecular Design

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is the blueprint that dictates function. For active pharmaceutical ingredients (APIs), the specific crystalline form, or polymorph, can profoundly influence critical properties such as solubility, bioavailability, and stability. Brominated alkoxy benzoic acids represent a fascinating and significant class of molecules. The interplay between the electron-withdrawing bromine atom, the flexible and hydrogen-bond-accepting alkoxy group, and the classic carboxylic acid dimer motif creates a complex landscape of intermolecular forces. Understanding how these forces guide the assembly of molecules into a crystal lattice is paramount for rational drug design and the engineering of novel materials.

This guide eschews a simple recitation of procedures. Instead, it offers a deep dive into the causality behind the crystallographic workflow, from the foundational art of crystal growth to the computational rigor of structure refinement. It is designed for the practicing researcher, providing not just the 'how' but the critical 'why' that underpins robust and reliable structural analysis.

Part 1: The Genesis of Order - Cultivating Single Crystals

The axiom of single-crystal X-ray diffraction (SCXRD) is absolute: the quality of the final structure can never exceed the quality of the initial crystal.[1] For brominated alkoxy benzoic acids, which are typically solid, crystalline materials at room temperature, the challenge lies in obtaining a single, defect-free crystal of suitable size (optimally 0.1-0.4 mm).[2] This process is often more art than science, relying on empirical experimentation and a deep understanding of solubility.[3]

The Principle of Supersaturation

Crystal growth from a solution is a thermodynamic process driven by a state of controlled supersaturation. The goal is to encourage molecules to leave the disordered solution and deposit in an ordered fashion onto a growing lattice. If supersaturation is achieved too quickly, rapid precipitation occurs, yielding a polycrystalline powder. The key is to approach the saturation point slowly and allow the system to equilibrate, promoting the growth of a few large, well-ordered crystals over many small ones.[3][4]

Foundational Crystal Growth Protocols

The choice of solvent is the most critical variable.[5] An ideal solvent is one in which the compound is moderately soluble. High solubility often leads to very small crystals, while very low solubility can make it impossible to grow crystals of sufficient size.[2] Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.[6]

Protocol 1: Slow Evaporation

This is the most straightforward and widely used method for organic compounds.[2][5]

  • Preparation: Prepare a nearly saturated solution of the purified brominated alkoxy benzoic acid in a suitable solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is critical to remove particulate matter that could act as unwanted nucleation sites.[3]

  • Incubation: Cover the vial with a cap or parafilm, and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

  • Isolation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks. Patience is essential.[3]

Causality: This method maintains a constant temperature while slowly increasing the concentration, gently pushing the system into supersaturation. It is effective for compounds that are stable under ambient conditions.

Protocol 2: Slow Cooling

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[3][4]

  • Preparation: Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Filtration: Filter the hot solution into a clean, pre-warmed vial.

  • Insulation: Place the vial into a dewar flask filled with water at the same elevated temperature.

  • Cooling: Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. The large thermal mass of the dewar ensures a very gradual temperature drop.

Causality: As the temperature decreases, the solubility of the compound drops, inducing a slow and controlled crystallization. This method is particularly useful when a suitable solvent for slow evaporation cannot be found.

Protocol 3: Vapor Diffusion

This technique is highly effective, especially when only small amounts of material are available.[5]

  • Setup: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble). Place this solution in a small, open vial.

  • Environment: Place the small vial inside a larger, sealed jar that contains a reservoir of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

  • Diffusion: Over time, the poor solvent will slowly vaporize and diffuse into the good solvent.

  • Crystallization: This gradual change in the solvent system's composition reduces the compound's solubility, leading to crystallization.

Causality: Vapor diffusion offers exquisite control over the rate of supersaturation. By altering the solvents and the setup, the rate of crystallization can be finely tuned.

Part 2: The Interrogation - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to analysis by single-crystal X-ray diffraction (SCXRD). This technique provides precise information about the crystal's internal lattice, including unit cell dimensions, bond lengths, and bond angles.[7]

The Core Principle: Bragg's Law

SCXRD is based on the principle of constructive interference of X-rays with the electron clouds of atoms arranged in a regular lattice.[7] When a monochromatic X-ray beam strikes the crystal, diffraction occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between parallel crystal planes, and 'θ' is the angle of incidence.[1] By rotating the crystal and collecting the diffracted X-rays, a three-dimensional diffraction pattern is generated.[7][8]

Workflow for Data Collection and Processing

The overall workflow is a systematic process moving from the physical crystal to a refined structural model.

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Select & Mount Crystal Data Collect Diffraction Data Crystal->Data On Diffractometer Process Process Raw Data (Integration) Data->Process Solve Solve Phase Problem (Direct Methods) Process->Solve Refine Refine Structural Model (Least-Squares) Solve->Refine Validate Validate Final Structure Refine->Validate Report Report Validate->Report Final CIF & Report

Caption: High-level workflow for single-crystal X-ray analysis.

Protocol 4: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using cryo-oil and flash-cooling in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Low-temperature data collection minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.[6]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles while a detector records the intensity and position of the diffracted X-ray spots.[7] A complete dataset may take several hours to collect.[7]

  • Data Processing (Integration): The raw detector images are processed to identify the diffraction spots, determine the unit cell dimensions and space group, and integrate the intensity of each reflection.[9][10] This process converts thousands of images into a single reflection file.

  • Structure Solution: The central challenge in crystallography is the "phase problem." The detector measures intensities (amplitudes), but the phase information is lost. For small molecules like benzoic acids, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[6]

  • Structure Refinement: The initial model from the solution step is refined against the experimental data using a least-squares algorithm.[11] In this iterative process, atomic positions and anisotropic displacement parameters (which model thermal motion) are adjusted to minimize the difference between the observed and calculated structure factors.[6][11] Common software for this step includes SHELXL and Olex2.[8][12]

  • Validation: The final refined structure is rigorously checked. Key metrics include the R-factor (R1), which measures the agreement between observed and calculated structure factor amplitudes (a value < 5% is excellent for small molecules), and the goodness-of-fit (GooF), which should be close to 1. The final difference Fourier map should be featureless, indicating that all electron density has been accounted for.

Part 3: Interpretation - The Structural Landscape of Brominated Alkoxy Benzoic Acids

The final crystallographic information file (CIF) is a rich source of data. For this class of compounds, the analysis focuses on the interplay of non-covalent interactions that govern the crystal packing.

The Dominant Motif: The Carboxylic Acid Dimer

Like most carboxylic acids, brominated alkoxy benzoic acids almost invariably form centrosymmetric dimers in the solid state through a pair of strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[13][14][15] This robust supramolecular synthon is the primary organizing force in the crystal lattice.

G cluster_interactions Key Intermolecular Interactions HB O-H···O Hydrogen Bond Dimer Carboxylic Acid Dimer (R²₂(8) motif) HB->Dimer Forms XB C-Br···O Halogen Bond Packing 3D Crystal Packing XB->Packing Directional Control PiPi π-π Stacking PiPi->Packing Stabilizes Layers/Columns CHO C-H···O Weak H-Bond CHO->Packing Secondary Stabilization Dimer->Packing Primary Building Block

Caption: Intermolecular forces governing crystal packing.

The Influence of Substituents

The bromine and alkoxy groups provide secondary, but crucial, interactions that direct the packing of the primary dimer units.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional C—Br···O interactions with the oxygen atoms of the carboxyl or alkoxy groups of neighboring molecules.[14][16] These interactions, while weaker than hydrogen bonds, are highly directional and play a significant role in determining the overall packing arrangement.

  • π–π Stacking: The aromatic rings often engage in slipped parallel π–π stacking interactions, where the centroid of one ring is offset from the centroid of a neighboring ring.[13][14] These interactions contribute to the formation of columns or layers within the crystal structure.

  • Weak Hydrogen Bonds: C—H···O interactions, where hydrogen atoms from the aromatic ring or alkoxy chain interact with oxygen atoms, provide additional cohesive energy, linking dimers into tapes or sheets.[13][14]

The Specter of Polymorphism

The conformational flexibility of the alkoxy group and the rotational freedom of the carboxylic acid group relative to the benzene ring mean that these molecules can often pack in multiple, energetically similar ways.[17][18] This leads to polymorphism, the existence of more than one crystal form of the same compound.[19][20] Different polymorphs can have distinct physical properties, making a comprehensive polymorphic screen essential in drug development. The substitution pattern is a key factor in the propensity for polymorphism.[17][18][19]

Data Presentation: A Comparative Example

To illustrate the effect of substituents on crystal packing, we can compare the crystallographic data of related benzoic acid derivatives.[6]

Parameter4-Methoxybenzoic Acid[6]3-Chlorobenzoic Acid[6]
Crystal System MonoclinicMonoclinic
Space Group P2₁/aP2₁/c
a (Å) 16.9813.784
b (Å) 10.953.854
c (Å) 3.9813.794
β (°) 98.7108.89
Volume (ų) 732.6692.9
Z (Molecules/Unit Cell) 44

Analysis: Even a simple change in substituent position and type (methoxy vs. chloro) leads to significant changes in all unit cell parameters and a different space group, highlighting the sensitive dependence of crystal packing on molecular structure.

Conclusion

The crystal structure analysis of brominated alkoxy benzoic acids is a multi-faceted process that integrates careful experimental technique with sophisticated computational analysis. It is a powerful tool for elucidating the precise three-dimensional architecture of these molecules, providing invaluable insights for drug development and materials science. By understanding the causal relationships between molecular structure, intermolecular forces, and crystal packing, researchers can move beyond simple characterization towards the rational design of molecules with tailored solid-state properties.

References

  • Title: X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide Source: Benchchem URL
  • Title: Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative Source: Indian Journal of Pure & Applied Physics URL
  • Title: X-ray Crystallography Source: Anton Paar Wiki URL
  • Title: Conformational Flexibility and Substitution Pattern Lead to Polymorphism of 3-Methyl-2-(phenylamino)
  • Title: Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination Source: ResearchGate URL
  • Title: Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach Source: IUCr Journals URL
  • Title: Structure refinement: some background theory and practical strategies Source: MIT URL
  • Source: CrystEngComm (RSC Publishing)
  • Title: Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)
  • Source: SERC (Carleton)
  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Source: CrystEngComm (RSC Publishing)
  • Title: X-ray data processing Source: PMC URL
  • Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester Department of Chemistry URL
  • Title: A beginner's guide to X-ray data processing Source: The Biochemist - Portland Press URL
  • Title: Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach Source: PubMed URL
  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: PMC URL
  • Title: Experimental Crystal growth Source: NPTEL URL
  • Title: Growing Crystals That Will Make Your Crystallographer Happy Source: University of Michigan Department of Chemistry URL
  • Title: Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)
  • Title: Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination Source: PMC - NIH URL
  • Title: Molecular packing in the crystal structure of benzoic acid (top) and...

Sources

Safety data sheet (SDS) for 5-Bromo-2-(hexyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(hexyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Profile

5-Bromo-2-(hexyloxy)benzoic acid is a substituted benzoic acid derivative. Its structure, featuring a bromine atom and a hexyloxy group on the benzene ring, suggests specific chemical properties that inform its handling and potential hazards.

PropertyValueSource
IUPAC Name 5-Bromo-2-(hexyloxy)benzoic acid-
Molecular Formula C₁₃H₁₇BrO₃[1]
Molecular Weight 301.18 g/mol [1]
CAS Number Not available-
Physical State Solid (Predicted)-
Solubility Insoluble in water (Predicted); Soluble in organic solvents (Predicted)-

The presence of the carboxylic acid group, the aromatic ring, the halogen (bromine), and the ether linkage are key determinants of its reactivity and toxicological profile. The hexyloxy chain increases its lipophilicity compared to its simpler analogue, 5-bromosalicylic acid.

Inferred Hazard Identification and Classification

Due to the lack of specific toxicological data for 5-Bromo-2-(hexyloxy)benzoic acid, a hazard assessment must be inferred from closely related compounds. Analogues such as 5-bromosalicylic acid, 2-bromo-5-hydroxybenzoic acid, and 5-bromo-2-chlorobenzoic acid consistently exhibit the following hazards under the Globally Harmonized System (GHS).[2][3][4][5][6][7]

GHS Classification (Inferred)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:



Summary of Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.[3][4][7]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, or blistering upon prolonged contact.[3][4][6]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and damage if not promptly addressed.[3][4][6]

  • Ingestion: May be harmful if swallowed.[3]

The toxicological properties have not been fully investigated, and as with any novel compound, it should be handled as if it were hazardous.

Prudent Laboratory Handling and Storage Protocols

The causality behind safe handling protocols is rooted in preventing exposure through inhalation, dermal contact, and ingestion. Given the inferred hazards, a multi-layered approach to safety is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Fume Hood: All weighing and manipulation of solid 5-Bromo-2-(hexyloxy)benzoic acid, and all reactions involving it, must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles or any vapors that may be released.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to disperse any fugitive emissions.[8] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is a critical last line of defense. Standard laboratory PPE is insufficient; specific choices must be made based on the compound's properties.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is a prudent practice, especially during transfers. Always inspect gloves for tears or pinholes before use.

    • Lab Coat: A flame-resistant lab coat with long sleeves is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If engineering controls are not sufficient or during a spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Storage and Segregation: Preventing Hazardous Interactions

The stability and safety of stored chemicals depend heavily on their environment and proximity to other substances.[9]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Segregation: As an organic acid and a halogenated compound, 5-Bromo-2-(hexyloxy)benzoic acid must be segregated from:

    • Bases (e.g., sodium hydroxide): To prevent acid-base reactions.

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): To prevent potentially violent reactions.[9]

    • Reactive Metals (e.g., sodium, potassium): To avoid reactions that could generate flammable gases.

  • Location: Store chemicals below shoulder height to minimize the risk of spills from dropped containers.[9] Avoid storing chemicals in direct sunlight or near heat sources.[10]

Experimental Workflow: A Step-by-Step Safety Integrated Protocol

This protocol outlines the safe handling of the compound from retrieval to use in a typical laboratory experiment.

dot

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Necessary Equipment B->C D 4. Retrieve Compound from Segregated Storage C->D E 5. Weigh Solid Compound on Weigh Paper or in a Beaker D->E F 6. Transfer to Reaction Vessel E->F G 7. Add Solvent and Reagents F->G H 8. Quench Reaction & Neutralize (If Necessary) G->H I 9. Dispose of Waste in Labeled Halogenated Waste Container H->I J 10. Clean Glassware Inside Fume Hood I->J K 11. Wipe Down Fume Hood Surface J->K L 12. Remove PPE & Wash Hands K->L

Caption: Workflow for Safe Handling of 5-Bromo-2-(hexyloxy)benzoic acid.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][4]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or is not breathing, call for medical assistance.[3][4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

The response to a spill should be dictated by its size and location.

dot

G cluster_small_spill Small Spill (Inside Fume Hood) cluster_large_spill Large Spill (Outside Fume Hood) start Spill Occurs A Alert personnel in the immediate area start->A Small E Evacuate the laboratory start->E Large B Absorb with inert material (vermiculite, sand) A->B C Collect into a sealed container for hazardous waste B->C D Clean spill area with appropriate solvent C->D F Alert institutional safety office / emergency response E->F G Restrict access to the area F->G H Allow only trained personnel with proper PPE to enter G->H

Sources

Literature review on 5-Bromo-2-(hexyloxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-(hexyloxy)benzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Architectural Promise of a Versatile Scaffold

In the landscape of medicinal chemistry and drug development, the benzoic acid framework represents a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been built. Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, highly functionalized subclass: 5-Bromo-2-(hexyloxy)benzoic acid and its derivatives.

The core structure is distinguished by three key features that offer a rich playground for chemical modification and biological interaction:

  • The Carboxylic Acid Group: A versatile handle for forming esters, amides, and other functional groups, allowing for the modulation of solubility, stability, and target engagement.

  • The 2-(Hexyloxy) Group: A six-carbon alkyl ether chain that significantly increases the molecule's lipophilicity. This is a critical parameter for influencing membrane permeability and absorption, potentially enhancing the bioavailability of resulting drug candidates.

  • The 5-Bromo Substituent: The bromine atom, a halogen, introduces unique electronic properties and the potential for halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and selectivity for biological targets.

This document serves as a technical exploration for researchers and drug development professionals, detailing the synthesis, derivatization strategies, and significant, data-supported potential of this promising class of compounds.

Part 1: Synthesis of the Core Scaffold

The journey to novel derivatives begins with the robust synthesis of the parent compound, 5-Bromo-2-(hexyloxy)benzoic acid. The most logical and efficient pathway starts from the readily available and inexpensive salicylic acid (2-hydroxybenzoic acid). The synthesis is a two-step process: electrophilic bromination followed by Williamson ether synthesis.

Step 1: Electrophilic Bromination of Salicylic Acid

The hydroxyl group of salicylic acid is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the adjacent carboxylic acid group, the incoming electrophile (Br+) is predominantly directed to the para position (C5).

Step 2: Williamson Ether Synthesis

With the 5-bromo-2-hydroxybenzoic acid intermediate in hand, the hexyloxy side chain is introduced. This classic ether synthesis involves deprotonating the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from 1-bromohexane. The choice of a suitable base is critical; a moderately strong base like potassium carbonate is often preferred to avoid saponification of the ester if the reaction were performed on a methyl salicylate precursor.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Etherification Salicylic_Acid Salicylic Acid Intermediate 5-Bromo-2-hydroxybenzoic Acid Salicylic_Acid->Intermediate Br2, Acetic Acid Final_Product 5-Bromo-2-(hexyloxy)benzoic Acid Intermediate->Final_Product 1. K2CO3, Acetone 2. 1-Bromohexane

Caption: Synthetic route to 5-Bromo-2-(hexyloxy)benzoic acid.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-(hexyloxy)benzoic Acid

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid)

  • 1-Bromohexane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

  • Stir the suspension vigorously and add 1-bromohexane (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for the extended reflux is to ensure complete alkylation of the sterically accessible phenoxide.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure 5-Bromo-2-(hexyloxy)benzoic acid.

Part 2: Derivatization Strategies and Physicochemical Properties

The true potential of the 5-Bromo-2-(hexyloxy)benzoic acid scaffold is unlocked through the derivatization of its carboxylic acid moiety. These modifications are primarily aimed at creating prodrugs or modulating the molecule's interaction with specific biological targets.

Common Derivatization Reactions:

  • Esterification: Converting the carboxylic acid to an ester can improve cell membrane permeability. Ester prodrugs can be hydrolyzed by intracellular esterases to release the active carboxylic acid.[3]

  • Amidation: Formation of amides with various amines or amino acids can introduce new hydrogen bonding donors and acceptors, potentially leading to novel target interactions and improved selectivity.

  • Heterocycle Formation: The carboxylic acid can be a precursor for synthesizing various five- or six-membered heterocycles, such as oxadiazoles or triazoles, which are known to possess diverse pharmacological activities.[4][5]

The core scaffold possesses distinct physicochemical properties that are summarized below.

PropertyValue (Predicted)Significance
Molecular FormulaC₁₃H₁₇BrO₃Defines the elemental composition.
Molecular Weight301.18 g/mol Influences diffusion and transport properties.
XLogP34.8High value indicates significant lipophilicity, favoring membrane passage.
Hydrogen Bond Donors1The carboxylic acid proton.
Hydrogen Bond Acceptors3The carbonyl and ether oxygens.

Part 3: Potential Therapeutic Applications

While direct studies on 5-Bromo-2-(hexyloxy)benzoic acid derivatives are emerging, a strong rationale for their therapeutic potential can be built upon extensive research into related benzoic acid and bromo-aromatic compounds.

Anticancer Activity

The benzoic acid scaffold is a building block for numerous synthetic bioactive molecules with anticancer properties. Derivatives of 5-bromoindole-2-carboxylic acid, a structurally related bromo-aromatic acid, have been synthesized and identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] These compounds were shown to decrease cell proliferation in various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7), ultimately inducing cell cycle arrest and apoptosis.[4][5] The combination of a bromo-aromatic ring and a carboxylic acid function in the 5-Bromo-2-(hexyloxy)benzoic acid scaffold makes it a prime candidate for exploration as a novel EGFR inhibitor or general anticancer agent.

Anti-inflammatory and Analgesic Effects

The parent structure, salicylic acid (2-hydroxybenzoic acid), is the foundational molecule for non-steroidal anti-inflammatory drugs (NSAIDs).[6] Its derivatives function primarily by inhibiting cyclooxygenase (COX) enzymes. Recent work on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated that increasing the size of substituents can enhance selectivity for COX-2 and result in potent analgesic activity.[7] The 5-bromo and 2-hexyloxy groups on our core scaffold could similarly modulate COX enzyme binding, offering a pathway to new NSAIDs with potentially improved efficacy or side-effect profiles.

Enzyme Inhibition for Metabolic Diseases

Benzoic acid derivatives have shown inhibitory activity against a range of metabolic enzymes.

  • α-Glucosidase Inhibition: 5-Bromo-2-aryl benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[8] This suggests a potential application for managing type 2 diabetes.

  • Urease Inhibition: The same benzimidazole derivatives also showed significant urease inhibitory activity, making them dual-action candidates for patients suffering from both diabetes and peptic ulcers caused by H. pylori.[8]

  • α-Amylase Inhibition: Various hydroxybenzoic acids are known to inhibit α-amylase, another key enzyme in starch digestion.[9] Structure-activity relationship studies have shown that substitution patterns on the benzene ring are critical for inhibitory activity.[9]

Antimicrobial and Antitubercular Potential

Benzoic acid and its salts are widely used as antimicrobial preservatives.[2] More advanced applications include the development of prodrugs for treating tuberculosis. Studies have shown that benzoic acid esters can diffuse more easily through the highly lipophilic mycobacterial cell wall and are then activated by intracellular esterases.[3] Nitro-substituted benzoates, in particular, have shown very promising antitubercular activity.[3] The lipophilic hexyloxy chain of the 5-Bromo-2-(hexyloxy)benzoic acid scaffold is well-suited for this prodrug strategy.

The workflow for screening these derivatives for biological activity is outlined below.

Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization A Core Synthesis: 5-Bromo-2-(hexyloxy) benzoic acid B Derivatization: Amides, Esters, etc. A->B C Primary Assays (e.g., Enzyme Inhibition, Antiproliferative MTT) B->C D Secondary Assays (e.g., IC50 Determination, Cell Cycle Analysis) C->D E Hit-to-Lead Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-2-(hexyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and well-established method, starting from commercially available 5-bromosalicylic acid and 1-bromohexane. This guide offers in-depth technical details, explains the underlying chemical principles, and outlines rigorous safety procedures to ensure a successful and safe laboratory operation.

Introduction and Scientific Principles

The synthesis of substituted benzoic acids is of paramount importance in the development of new pharmaceutical agents and functional materials. 5-Bromo-2-(hexyloxy)benzoic acid serves as a key intermediate, incorporating a lipophilic hexyl chain onto a brominated salicylic acid core. This modification can significantly alter the parent molecule's pharmacological properties, such as cell membrane permeability and protein binding affinity.

The chosen synthetic route is the Williamson ether synthesis, a classic and versatile method for preparing ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The core principle involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3]

The mechanism for this specific synthesis involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 5-bromosalicylic acid is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. The carboxylic acid proton is also removed, but the phenoxide is the reactive species for the subsequent etherification.

  • Nucleophilic Attack: The generated phenoxide ion attacks the primary carbon of 1-bromohexane. This is an SN2 displacement where the phenoxide acts as the nucleophile and the bromide ion is the leaving group.[1] The use of a primary alkyl halide like 1-bromohexane is critical as it minimizes the potential for a competing elimination (E2) reaction, which can become significant with secondary or tertiary halides.[1][3]

Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetone, are often employed to accelerate the rate of SN2 reactions.[4]

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )SupplierGrade
5-Bromosalicylic acid89-55-4217.02Sigma-Aldrich≥98%
1-Bromohexane111-25-1165.07Fisher Scientific≥99%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Merck≥99%
N,N-Dimethylformamide (DMF)68-12-273.09VWRAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11VWRACS Grade
Hexanes110-54-386.18VWRACS Grade
Hydrochloric Acid (HCl)7647-01-036.46Fisher Scientific2M solution
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04Sigma-Aldrich≥99%
Deionized Water7732-18-518.02------
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reagent Quantities
CompoundM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
5-Bromosalicylic acid217.0210.01.02.17 g
1-Bromohexane165.0712.01.21.98 g (1.49 mL)
Potassium Carbonate138.2125.02.53.46 g
DMF---------50 mL
Reaction Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Combine 5-bromosalicylic acid, K₂CO₃, and DMF in RBF add_alkyl_halide 2. Add 1-bromohexane reagents->add_alkyl_halide reflux 3. Heat to 80°C and reflux for 6-8h (Monitor by TLC) add_alkyl_halide->reflux cool 4. Cool to room temperature reflux->cool filter 5. Filter off inorganic salts cool->filter evaporate 6. Remove DMF under reduced pressure filter->evaporate extract 7. Dissolve residue in EtOAc/Water and acidify aqueous layer with HCl evaporate->extract separate 8. Separate layers, wash organic phase with brine extract->separate dry 9. Dry organic layer (Na₂SO₄) and concentrate separate->dry recrystallize 10. Recrystallize crude product from Hexanes/EtOAc dry->recrystallize characterize 11. Characterize pure product (NMR, MS, IR) recrystallize->characterize

Caption: Step-by-step workflow for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylic acid (2.17 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the resulting suspension for 10 minutes at room temperature. Subsequently, add 1-bromohexane (1.49 mL, 12.0 mmol) to the mixture using a syringe.

  • Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the reaction mixture to 80°C and allow it to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., 7:3 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 6-8 hours, as indicated by the consumption of the starting material.

  • Work-up - Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate (approx. 10 mL).

  • Solvent Removal: Transfer the filtrate to a larger round-bottom flask and remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump is recommended).

  • Acidification and Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Stir until the residue dissolves. Transfer the mixture to a 250 mL separatory funnel. Acidify the aqueous layer to a pH of approximately 2-3 by adding 2M HCl dropwise (check with pH paper).[5] The product will move into the organic layer.

  • Separation and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer and wash the organic layer sequentially with 30 mL of deionized water and 30 mL of saturated brine.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 5-Bromo-2-(hexyloxy)benzoic acid, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see characteristic signals for the hexyl chain protons (a triplet around 4.1 ppm for the -OCH₂- group, and multiplets between 0.9 and 1.8 ppm for the rest of the chain) and the aromatic protons.

  • ¹³C NMR: The spectrum should show signals corresponding to the six carbons of the hexyl group in the aliphatic region and the aromatic carbons, including the carboxyl carbon (~165-170 ppm).

  • Mass Spectrometry (MS): The mass spectrum should exhibit molecular ion peaks [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • Infrared Spectroscopy (IR): Key signals include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches for the ether linkage (~1250 cm⁻¹).

Safety and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][7]

Reagent-Specific Hazards
ReagentGHS PictogramsHazard Statements
5-Bromosalicylic acid вниманиеCauses skin and serious eye irritation.[8]
1-Bromohexane легковоспламеняющийся, вниманиеFlammable liquid and vapor. Causes skin, eye, and respiratory irritation.[6][9][10]
DMF опасность для здоровья, вниманиеFlammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.
Hydrochloric Acid (2M) коррозионныйMay be corrosive to metals. Causes skin irritation and serious eye damage.
Handling and Disposal
  • 1-Bromohexane: This is a flammable liquid and should be kept away from heat, sparks, and open flames.[6] Use non-sparking tools and ensure proper grounding of equipment during transfers to prevent static discharge.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated container.

Reaction Scheme

Caption: Synthesis of 5-Bromo-2-(hexyloxy)benzoic acid via Williamson ether synthesis.

References

  • PHARMD GURU. (2025, November 19). WILLIAMSON SYNTHESIS.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Fisher Scientific. (2009, October 16). SAFETY DATA SHEET - 1-Bromohexane.
  • Aldrich. (2012, September 17). Material Safety Data Sheet - 1-Bromohexane.
  • Responsible Supplier. (2026, January 30). Safety and Handling of 1-Bromohexane for Industrial Applications.
  • Pallav Chemicals. 1-Bromo Hexane MATERIAL SAFETY DATA SHEET.
  • ChemicalBook. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis.
  • NIH PubChem. 5-Bromosalicylic acid.

Sources

Using 5-Bromo-2-(hexyloxy)benzoic acid as a liquid crystal intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-(hexyloxy)benzoic Acid as a Liquid Crystal Intermediate

Abstract

This guide details the synthesis, functionalization, and application of 5-Bromo-2-(hexyloxy)benzoic acid (5-B-2-HBA) in the development of calamitic (rod-like) liquid crystals (LCs). As a bifunctional building block, this molecule offers a unique combination of a reactive aryl bromide handle for core extension (via cross-coupling) and a hexyloxy tail that serves as a flexible spacer for mesophase induction. This protocol provides a validated workflow for synthesizing the intermediate, extending its core via Suzuki-Miyaura coupling, and characterizing the resulting mesogenic properties.

Chemical Profile & Strategic Utility

5-Bromo-2-(hexyloxy)benzoic acid is a "privileged structure" in materials science. The bromine atom at the 5-position allows for longitudinal extension of the aromatic core, essential for increasing the length-to-breadth ratio (


) required for nematic and smectic phases. The hexyloxy chain (

) is often the "sweet spot" for inducing low-melting liquid crystalline phases without causing excessive crystallization.
PropertySpecification
Chemical Name 5-Bromo-2-(hexyloxy)benzoic acid
Precursor CAS 89-55-4 (5-Bromosalicylic acid)
Molecular Formula

Molecular Weight 301.18 g/mol
Role Mesogenic Intermediate / Supramolecular Synthon
Key Functionality Aryl Bromide (Electrophile), Carboxylic Acid (H-bond donor/Ester precursor)

Protocol A: Synthesis of the Intermediate

Objective: To synthesize high-purity 5-Bromo-2-(hexyloxy)benzoic acid starting from 5-bromosalicylic acid.

Rationale: Direct alkylation of the phenolic hydroxyl group in the presence of a carboxylic acid is challenging due to the competing nucleophilicity of the carboxylate. This protocol utilizes a "Double Alkylation – Hydrolysis" strategy to ensure regiochemical fidelity.

Reagents:
  • 5-Bromosalicylic acid (1.0 eq)

  • 1-Bromohexane (2.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Hydroxide (KOH)

  • Solvents: Acetone (Reagent grade), Ethanol, Water.

Step-by-Step Methodology:
  • O-Alkylation (Formation of Ester-Ether Intermediate):

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-bromosalicylic acid (10 g, 46 mmol) in Acetone (150 mL).

    • Add

      
        (19 g, 138 mmol). The mixture may bubble slightly.
      
    • Add 1-Bromohexane (19 g, 115 mmol) via syringe.

    • Reflux the suspension at 60°C for 24 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting material spot should disappear, replaced by the less polar ester-ether product.

    • Note: Both the phenolic oxygen and the carboxylate oxygen are alkylated in this step.

  • Hydrolysis (Selective Ester Cleavage):

    • Cool the reaction mixture and filter off the inorganic salts. Evaporate the acetone filtrate under reduced pressure to yield the crude oil.

    • Dissolve the oil in Ethanol (100 mL) and add a solution of KOH (5 g) in Water (20 mL).

    • Reflux at 80°C for 4 hours. This selectively hydrolyzes the alkyl ester back to the carboxylate, leaving the phenolic ether intact.

  • Work-up & Purification:

    • Evaporate the ethanol. Dilute the residue with water (200 mL).

    • Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted alkyl bromide and side products.

    • Acidify the aqueous layer carefully with HCl (10%) to pH ~2. A white precipitate will form immediately.

    • Filter the solid, wash with copious water, and dry.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain white needle-like crystals.

Protocol B: Core Extension via Suzuki-Miyaura Coupling

Objective: To couple the intermediate with an aryl boronic acid, creating a biaryl mesogen.

Target Molecule: 4'-Methoxy-4-(hexyloxy)biphenyl-3-carboxylic acid (Example Biaryl LC).

Reagents:
  • 5-Bromo-2-(hexyloxy)benzoic acid (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR 
    
    
    
    (3-5 mol%)
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene : Water (10:1)

Step-by-Step Methodology:
  • Reaction Setup:

    • In a Schlenk tube or pressure vial, combine the aryl bromide (intermediate), boronic acid , and base .

    • Evacuate and backfill with Argon (3 cycles) to remove oxygen (Critical for Pd catalyst longevity).

    • Add the Solvent system (degassed).[2]

    • Add the Pd Catalyst quickly under a counter-flow of Argon.

  • Coupling:

    • Seal the vessel and heat to 90°C for 12–16 hours.

    • Observation: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Pd Removal & Isolation:

    • Cool to room temperature.[2][3][4][5] Dilute with Ethyl Acetate.[2][3][4]

    • Wash with 1M HCl (to protonate the carboxylic acid and solubilize it in the organic layer) and Brine.

    • Dry over

      
      , filter, and concentrate.[3][4]
      
    • Purification: Flash Column Chromatography (Silica Gel). Eluent: DCM:MeOH (95:5).

Visualization: Synthesis & Logic Pathways

LC_Synthesis_Workflow Start 5-Bromosalicylic Acid (Precursor) Step1 Step 1: Double Alkylation (K2CO3, R-Br, Acetone) Start->Step1 Nucleophilic Sub. Inter1 Intermediate: Alkyl 5-bromo-2-(alkoxy)benzoate Step1->Inter1 Step2 Step 2: Hydrolysis (KOH, EtOH/H2O) Inter1->Step2 Saponification Target TARGET INTERMEDIATE: 5-Bromo-2-(hexyloxy)benzoic acid Step2->Target Acidification App1 Path A: Suzuki Coupling (Core Extension) Target->App1 + Aryl Boronic Acid App2 Path B: Dimerization (H-Bonded Mesogen) Target->App2 Self-Assembly FinalLC Biaryl Liquid Crystal (Nematic/Smectic) App1->FinalLC Pd-Catalysis

Caption: Workflow for synthesizing the 5-Bromo-2-(hexyloxy)benzoic acid intermediate and its divergence into covalent or supramolecular liquid crystalline materials.

Characterization of Mesophases

Once the final LC molecule is synthesized, the following analytical workflow is required to validate liquid crystallinity.

A. Polarized Optical Microscopy (POM)
  • Setup: Place a small sample (<1 mg) between a glass slide and coverslip. Heat using a hot-stage (e.g., Mettler Toledo) while observing under crossed polarizers.

  • Expected Textures:

    • Nematic Phase: Schlieren textures (brush-like defects) or marble textures.

    • Smectic C Phase: Broken fan-focal conic textures or Schlieren textures with 4-brush singularities.

  • Protocol: Heat to isotropic liquid, then cool at 5°C/min. Transitions are best observed on cooling.

B. Differential Scanning Calorimetry (DSC)
  • Protocol: Two heating/cooling cycles (-20°C to 200°C) at 10°C/min.

  • Data Interpretation:

    • First peak (Heating): Crystal

      
       Liquid Crystal (Melting point).
      
    • Second peak (Heating): Liquid Crystal

      
       Isotropic Liquid (Clearing point).
      
    • Enthalpy (

      
      ): Nematic-Isotropic transitions typically have small 
      
      
      
      (~1-2 kJ/mol), while Crystal-LC transitions are larger.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete deprotonation or moisture.Ensure

is anhydrous; use dry Acetone or DMF. Increase reflux time.
No Mesophase (Only Crystalline) Core is too rigid or tail is too short.The hexyloxy (

) tail is usually sufficient, but if the core is very symmetric, crystallization dominates. Try mixing with a similar homolog (e.g.,

analog) to suppress crystallization (Eutectic mixture).
Catalyst Poisoning (Suzuki) Residual bromide or sulfur.Ensure high purity of the aryl bromide. Use SPhos ligand which is robust against steric hindrance and some impurities.

References

  • Imrie, C. T., & Luckhurst, G. R. (1998). Liquid crystal dimers and oligomers: relations between molecular structure and properties. Handbook of Liquid Crystals.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][6] Chemical Reviews, 95(7), 2457–2483.

  • Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases through intermolecular hydrogen bonding. Macromolecules, 22(9), 3818–3819.

  • BenchChem Application Note. (2025). Suzuki Coupling Protocols for Sterically Hindered Benzaldehydes.[4]

  • Yeap, G. Y., et al. (2009). Synthesis and mesomorphic properties of 4-substituted-4'-hexyloxyazobenzenes. Molecular Crystals and Liquid Crystals.[7]

Sources

Introduction: The Strategic Value of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-(hexyloxy)benzoic Acid

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 5-Bromo-2-(hexyloxy)benzoic acid is a highly valuable and versatile building block. Its structure presents a unique combination of features: a reactive aryl bromide for cross-coupling, a carboxylic acid for amide bond formation or as a key pharmacophoric element, and a sterically influential ortho-hexyloxy group that modulates both reactivity and the physicochemical properties of its derivatives.[1][2] This guide provides detailed application notes and robust protocols for the most impactful palladium-catalyzed cross-coupling reactions involving this substrate, offering researchers a practical framework for synthesizing novel compounds with significant potential in drug discovery and beyond.[3]

The C-Br bond in 5-Bromo-2-(hexyloxy)benzoic acid is weaker than a corresponding C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4] This inherent reactivity makes it an ideal substrate for a range of powerful transformations.

General Experimental Workflow

A systematic approach is critical for success in cross-coupling reactions. The following workflow outlines the key stages from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Bromo-2-(hexyloxy)benzoic acid - Coupling Partner - Catalyst & Ligand - Base vessel Assemble Schlenk Flask (or microwave vial) reagents->vessel Add Solids inert Evacuate & Backfill with Inert Gas (Ar/N2) vessel->inert solvent Add Anhydrous Solvent(s) inert->solvent heat Heat to Temperature (Vigorous Stirring) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction (e.g., add H2O or aq. acid) cool->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify char Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of its boron-based byproducts.[5][6] For a substrate like 5-Bromo-2-(hexyloxy)benzoic acid, this reaction is instrumental in introducing diverse aryl or heteroaryl substituents.

Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (Ar-Br) center transmetal_ready Ar-Pd(II)L2-Ar' pd2_complex->transmetal_ready Transmetalation ([Ar'-B(OH)3]-) base_activation R-B(OH)2 + Base -> [R-B(OH)3]- transmetal_ready->pd0 Reductive Elimination product_complex Ar-Ar' transmetal_ready->product_complex

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations & Catalyst Selection

The ortho-hexyloxy group introduces steric hindrance around the reaction center. To overcome this, bulky and electron-rich phosphine ligands are highly recommended.[7][8] These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step, and accelerate the reductive elimination step.[7]

ParameterRecommended ConditionsRationale & Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common, air-stable Pd(II) or Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[5]
Ligand SPhos, XPhos, RuPhosBulky biaryl monophosphine ligands are excellent for sterically hindered substrates.[5][8] Use a 2:1 or 4:1 Ligand:Pd ratio.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is needed to form the boronate without causing unwanted side reactions. K₃PO₄ is often a good first choice.[8]
Solvent Toluene/H₂O, 1,4-Dioxane/H₂OBiphasic solvent systems are common and often enhance reaction rates.[8][9] Anhydrous conditions can also be effective.
Temperature 80-110 °CSufficient thermal energy is required to drive the reaction, especially with a sterically demanding substrate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(hexyloxy)benzoic acid (e.g., 301 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the product is protonated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins like styrenes and cinnamates.[10][11] This reaction is highly valuable for installing vinyl groups that can serve as handles for further synthetic transformations.

Mechanistic Insight

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[12][13]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pi_complex π-complex with alkene pd2_complex->pi_complex Alkene Coordination migratory_insertion Migratory Insertion Intermediate pi_complex->migratory_insertion Migratory Insertion product Substituted Alkene migratory_insertion->product pd_hydride H-Pd(II)L2-Br migratory_insertion->pd_hydride β-Hydride Elimination pd_hydride->pd0 Base-mediated Reductive Elimination

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Key Considerations & Catalyst Selection

For electron-rich aryl bromides like our substrate, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be very effective.[14] The choice of base is critical to regenerate the catalyst without promoting unwanted side reactions.

ParameterRecommended ConditionsRationale & Notes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst. Pre-formed complexes can also be used.[11]
Ligand PPh₃, P(o-tolyl)₃, or none (Jeffery conditions)Triphenylphosphine is a standard choice. For some substrates, phosphine-free conditions with a phase-transfer catalyst work well.[12]
Base Et₃N, K₂CO₃, NaOAcAn organic base like triethylamine or an inorganic base can be used. The base neutralizes the HBr formed during the cycle.[11]
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents are typically used to ensure solubility of the catalyst and reagents.
Temperature 100-140 °CHigher temperatures are often required for the Heck reaction compared to Suzuki couplings.
Detailed Experimental Protocol: Heck Reaction
  • Vessel Preparation: In a sealed tube, combine 5-Bromo-2-(hexyloxy)benzoic acid (301 mg, 1.0 mmol), the desired alkene (e.g., butyl acrylate, 192 mg, 1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and triethylamine (Et₃N, 202 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 16-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and acidify with 1M HCl.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, yielding arylalkynes that are crucial intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[15][16]

Mechanistic Insight

The reaction typically involves a dual catalytic system with palladium and copper.[15] The palladium cycle is similar to other cross-couplings. The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free versions have also been developed to avoid issues with copper toxicity and homocoupling of the alkyne.[15]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition transmetal_ready Ar-Pd(II)L2-(C≡C-R') pd2_complex->transmetal_ready Transmetalation transmetal_ready->pd0 Reductive Elimination product Ar-C≡C-R' transmetal_ready->product cu_acetylide Cu-C≡C-R' cu_acetylide->pd2_complex To Transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide Cu(I), Base

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Key Considerations & Catalyst Selection

The choice of base and solvent is critical for Sonogashira couplings. An amine base like triethylamine or diisopropylamine often serves as both the base and a solvent.

ParameterRecommended ConditionsRationale & Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are classic, reliable catalysts for Sonogashira reactions.[17]
Cu Co-catalyst Copper(I) iodide (CuI)Typically used in catalytic amounts (1-5 mol%). Essential for the traditional mechanism.[17]
Base Et₃N, i-Pr₂NH (DIPA)The amine base is crucial for deprotonating the alkyne and regenerating the Pd(0) catalyst.[17]
Solvent THF, Toluene, or neat amineAnhydrous THF is a common choice, often used with an amine base.[17]
Temperature Room Temperature to 60 °CSonogashira reactions can often be run under milder conditions than other couplings.[18]
Detailed Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask, add 5-Bromo-2-(hexyloxy)benzoic acid (301 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 7.6 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2 mL). Stir for 5 minutes. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 12-24 hours or gently heat to 50 °C if the reaction is sluggish.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[19][20] This reaction has immense utility in pharmaceuticals, where the aniline moiety is a common structural motif.[19]

Mechanistic Insight

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[19][21][22]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)L2-NR'R''] pd2_complex->amido_complex Amine Coordination & Deprotonation (Base, HNR'R'') amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations & Catalyst Selection

This reaction requires a strong, non-nucleophilic base and specialized, bulky, electron-rich phosphine ligands. The choice of ligand is often dictated by the nature of the amine (primary, secondary, hindered).[5]

ParameterRecommended ConditionsRationale & Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Standard palladium precatalysts are effective. Palladacycle precatalysts can also offer high activity.[22]
Ligand XPhos, BrettPhos, tBuXPhosThese bulky, electron-rich ligands are essential for facilitating the reductive elimination step, which is often rate-limiting.[5]
Base NaOtBu, LiHMDS, K₃PO₄A strong base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide is a common choice.[22]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base.
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 134 mg, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%) and a stir bar.

  • Reagent Addition (Outside Glovebox): Remove the tube from the glovebox. Add 5-Bromo-2-(hexyloxy)benzoic acid (301 mg, 1.0 mmol) and the desired amine (1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 4-18 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the arylamine product.

References

  • Gaertner, M. F., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Hexyl 4-bromobenzoate and Hexyl 4- chlorobenzoate in Palladium-Catalyzed Cross- Coupling Reactions. BenchChem.
  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... ResearchGate.
  • PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • ACS Publications. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate.
  • Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rochester.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ChemicalBook. (n.d.). 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis. ChemicalBook.
  • PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • SINOPEG. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. SINOPEG.
  • Semantic Scholar. (2017). Heck Reaction—State of the Art. Semantic Scholar.
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. BenchChem.
  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents.
  • Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate.
  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org.
  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • ResearchGate. (2026). (PDF) 5-Bromo-2-(phenylamino)benzoic acid. ResearchGate.
  • Research Square. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Research Square.
  • PMC. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PMC.
  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope.
  • Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science.

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Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(hexyloxy)benzoic acid with aryl boronic acids. This specific substrate presents a unique "amphiphilic challenge" common in the synthesis of liquid crystals, mesogens, and lipophilic drug intermediates:

  • The Lipophilic Tail: The hexyloxy group (-OC₆H₁₃) requires organic solvation.

  • The Hydrophilic Head: The carboxylic acid (-COOH) requires basic aqueous conditions to form the reactive carboxylate species, yet can act as a catalyst poison if not properly managed.

Unlike standard protocols that recommend esterification prior to coupling (adding two synthetic steps), this guide provides a direct coupling methodology on the free acid. This approach improves atom economy and reduces cycle time.

Critical Parameter Optimization

The Base Stoichiometry Rule (The "2+1" Principle)

Coupling free carboxylic acids requires a precise deviation from standard stoichiometry.

  • Standard Suzuki: 1.5 eq base.

  • Free Acid Suzuki: 3.0 eq base.

    • First Equivalent: Irreversibly deprotonates the carboxylic acid (

      
      ).
      
    • Subsequent Equivalents: Activate the boronic acid (forming the trihydroxyboronate species) to facilitate transmetallation.

    • Failure Mode: Using insufficient base results in stalled conversion because the base is consumed by the substrate, leaving none for the catalytic cycle.

Catalyst Selection for Anionic Substrates

The in situ generated carboxylate makes the substrate anionic and water-soluble.

  • Recommended: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ or Pd(dtbpf)Cl₂ .[2] These bidentate ferrocenyl ligands prevent

    
    -hydride elimination and are robust in the aqueous/organic mixtures required to dissolve the amphiphilic substrate.
    
  • Alternative: Pd(OAc)₂ + SPhos . The Buchwald ligand SPhos provides extreme activity for electron-rich, deactivated rings, though it is more expensive.

The Solvent "Solubility Bridge"

The reaction requires a solvent system that dissolves both the greasy hexyloxy chain and the ionic carboxylate.

  • Optimal System: 1,4-Dioxane / Water (4:1) . Dioxane solvates the alkyl chain; water dissolves the inorganic base and carboxylate.

  • Green Alternative: n-Butanol / Water .

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of base management for this specific substrate.

SuzukiMechanism Substrate Substrate: 5-Bromo-2-(hexyloxy)benzoic acid Base1 Base (1st Eq) Deprotonation Substrate->Base1 Anion Active Species: 5-Bromo-2-(hexyloxy)benzoate (anion) Base1->Anion Solubilization OxAdd Oxidative Addition Pd(II)-Ar-Br Complex Anion->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation Pd(II)-Ar-Ar' OxAdd->TransMet + Boronate Boronic Aryl Boronic Acid Ar'-B(OH)2 Base2 Base (2nd-3rd Eq) Activation Boronic->Base2 Boronate Activated Boronate Ar'-B(OH)3- Base2->Boronate Boronate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl-Carboxylate RedElim->Product

Caption: Mechanistic cycle emphasizing the dual role of the base: substrate deprotonation (left branch) and boronate activation (right branch).

Experimental Protocols

Protocol A: Standard Batch Synthesis (Scale: 1.0 g)

Recommended for initial scale-up and high purity requirements.

Materials:

  • 5-Bromo-2-(hexyloxy)benzoic acid (1.0 eq, 3.32 mmol, ~1.0 g)

  • Aryl Boronic Acid (1.2 eq)[3][4]

  • Potassium Carbonate (

    
    ) (3.5 eq)
    
  • Pd(dppf)Cl₂[1][2][5]·CH₂Cl₂ (3 mol%)

  • Solvent: 1,4-Dioxane (12 mL) / Water (3 mL) (Degassed)

Procedure:

  • Setup: Charge a 50 mL Schlenk flask or 3-neck round bottom flask with the benzoic acid derivative, boronic acid, and

    
    .
    
  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

    • Observation: The slurry will evolve

      
       initially as the acid is neutralized. Stir for 5 minutes until gas evolution ceases and the carboxylate dissolves (solution may remain slightly cloudy due to excess 
      
      
      
      ).
  • Catalysis: Under positive

    
     flow, add the Pd catalyst quickly.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Check HPLC/TLC.[3][6][7] Note: When checking TLC, spot the reaction mixture and over-spot with dilute HCl to visualize the free acid, otherwise the salt stays at the baseline.

  • Workup (The "Acid-Base Switch"):

    • Cool to room temperature.[2][3][5][7]

    • Dilute with water (20 mL) and Ethyl Acetate (20 mL).

    • Phase 1 (Impurity Removal): The product is currently in the aqueous layer (as the salt). Separate the layers. Keep the Aqueous layer. Discard the organic layer (contains non-polar impurities like homocoupled boronic acid).

    • Phase 2 (Product Isolation): Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.

    • Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Protocol B: Microwave-Assisted Rapid Screening

Recommended for library generation (20-50 mg scale).

Materials:

  • Substrate (0.1 mmol)

  • Boronic Acid (0.15 eq)

  • 
     (3.0 eq) - Phosphate is preferred for faster kinetics in MW.
    
  • Pd(dtbpf)Cl₂ (1 mol%)

  • Solvent: DMF / Water (9:1)

Procedure:

  • Load all solids into a 2-5 mL microwave vial.

  • Add solvent (2 mL).[2] Cap and purge with Argon for 1 minute.

  • Irradiate at 120°C for 15 minutes (High Absorption setting).

  • Filter through a Celite plug, acidify filtrate, and purify via preparative HPLC.

Purification & Quality Control

The amphiphilic nature of the product allows for a highly specific purification logic described below.

PurificationWorkflow Crude Crude Reaction Mixture (pH > 10) Partition Partition: Water / EtOAc Crude->Partition OrgLayer Organic Layer (Discard) Partition->OrgLayer Non-polar impurities (Homocoupling) AqLayer Aqueous Layer (Contains Product Salt) Partition->AqLayer Product (Carboxylate) Acidify Acidify with HCl to pH 2 AqLayer->Acidify Precip Product Precipitates Acidify->Precip Extract Extract w/ EtOAc Dry & Concentrate Precip->Extract Recryst Recrystallization (Ethanol or Acetonitrile) Extract->Recryst

Caption: "Acid-Base Switch" purification workflow. This method leverages the pH-dependent solubility of the benzoic acid to remove non-acidic byproducts without chromatography.

Data Summary: Solvent & Catalyst Performance
Solvent SystemBaseCatalystYield (%)Notes
Dioxane/H₂O (4:1)

Pd(dppf)Cl₂92% Robust, easy workup.
Toluene/EtOH/H₂O

Pd(PPh₃)₄78%Slower, PPh₃ oxide difficult to remove.
DMF/H₂O (9:1)

Pd(OAc)₂/SPhos95%Best for sterically hindered boronic acids.[5]
THF/H₂OCs₂CO₃Pd(dppf)Cl₂65%Poor solubility of the hexyloxy salt in THF.

References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006).[9] Pd-catalyzed synthesis of biaryls from decarboxylative cross-coupling of carboxylic acid salts.[9][10] Journal of the American Chemical Society.[8] (Foundational work on carboxylic acid handling in coupling). Link

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (Specific protocols for halo-benzoic acids). Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link

  • Maloney, M. T., et al. (2014). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction.[11] Journal of Chemical Education. (Demonstrates water solubility of benzoate intermediates). Link

Sources

Preparation of hydrogen-bonded liquid crystals using 5-Bromo-2-(hexyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Supramolecular Synthesis of Hydrogen-Bonded Liquid Crystals (HBLCs) using 5-Bromo-2-(hexyloxy)benzoic Acid

Executive Summary & Mechanism

This Application Note details the protocol for preparing Hydrogen-Bonded Liquid Crystals (HBLCs) utilizing 5-Bromo-2-(hexyloxy)benzoic acid (5B2HpBA) as the proton donor.

While conventional liquid crystals often rely on para-substitution (4-position) to maintain linearity, the utilization of 5B2HpBA introduces two critical structural perturbations:

  • Lateral Dipole & Steric Bulk: The 5-bromo substituent introduces a transverse dipole moment and steric bulk, which suppresses crystallization and can induce lower-temperature mesophases or unique tilted smectic arrangements (SmC).

  • Ortho-Alkoxy Chain: The 2-hexyloxy group disrupts the linearity typical of calamitic mesogens. Consequently, 5B2HpBA is rarely mesogenic in its pure dimeric form. To generate a stable liquid crystalline phase, it must be complexed with a linear proton acceptor, such as 4,4'-bipyridine (BPy) or trans-1,2-bis(4-pyridyl)ethylene (BPE) .

The Core Mechanism: The process relies on the formation of a supramolecular heterocomplex driven by intermolecular hydrogen bonding between the carboxylic acid group of 5B2HpBA and the pyridyl nitrogen of the acceptor.



This interaction is thermodynamically favored over the acid cyclic dimer, resulting in a linear or bent-core supramolecular mesogen depending on the core geometry.

Materials & Equipment

Chemical Reagents
ReagentRolePurity RequirementCAS No.[1] (Ref)
5-Bromo-2-(hexyloxy)benzoic acid H-Bond Donor>98% (HPLC)Custom/Synth
4,4'-Bipyridine (BPy) H-Bond Acceptor>99% (Sublimed)553-26-4
Tetrahydrofuran (THF) SolventAnhydrous, >99.9%109-99-9
Ethanol (Absolute) Co-Solvent>99.5%64-17-5

(Note: If 5B2HpBA is not commercially available, it is synthesized via O-alkylation of 5-bromosalicylic acid with 1-bromohexane and K₂CO₃ in acetone/DMF.)

Equipment
  • Polarized Optical Microscope (POM): Equipped with a hot stage (Linkam or similar) for texture analysis.

  • Differential Scanning Calorimeter (DSC): For precise phase transition enthalpy measurements.

  • FTIR Spectrometer: With ATR accessory (crucial for validation).

  • Vacuum Oven: Capable of

    
     mbar.
    

Experimental Workflow

The following diagram illustrates the critical path for the solvent-assisted self-assembly method.

HBLC_Preparation Start Start: Raw Materials Weigh Stoichiometric Weighing (2:1 Molar Ratio) Start->Weigh Dissolve Dissolution (THF/Ethanol) Weigh->Dissolve Mix Homogenization (Stir 2h @ 40°C) Dissolve->Mix Evap Slow Solvent Evaporation (Ambient Temp) Mix->Evap Dry Vacuum Drying (60°C, 24h) Evap->Dry Anneal Thermal Annealing (Isotropic Melt) Dry->Anneal Char Characterization (POM, DSC, FTIR) Anneal->Char

Figure 1: Step-by-step workflow for the solvent-assisted synthesis of the 5B2HpBA:BPy supramolecular complex.

Detailed Protocol

Step 1: Stoichiometric Calculation

The target complex is a 2:1 Supramolecular Trimer (2 Acid molecules : 1 Bipyridine molecule).

  • Acid (A): 5-Bromo-2-(hexyloxy)benzoic acid (MW ≈ 301.18 g/mol )

  • Base (B): 4,4'-Bipyridine (MW = 156.19 g/mol )

Formula: To prepare ~500 mg of complex:

  • Mass of Acid =

    
    
    
  • Mass of Base =

    
    
    

Action: Weigh 394.0 mg of Acid and 102.1 mg of Base. Critical: Precision is vital. A deviation >1% can lead to phase separation of the excess component, appearing as non-mesogenic crystals in POM.

Step 2: Dissolution & Mixing
  • Dissolve the acid in 5 mL THF in a scintillation vial. Ensure complete clarity.

  • Dissolve the bipyridine in 2 mL THF (or Ethanol if solubility is poor) in a separate vial.

  • Add the base solution dropwise to the acid solution under gentle magnetic stirring.

  • Observation: A slight color change or transient turbidity may occur, indicating immediate complexation.

  • Stir the mixture at 40°C for 2 hours to ensure thermodynamic equilibrium.

Step 3: Slow Evaporation (Kinetic Control)
  • Do not rotary evaporate. Rapid solvent removal can trap the molecules in a metastable, non-ordered state.

  • Allow the solvent to evaporate slowly at room temperature (inside a fume hood) over 12–24 hours. This promotes the formation of the specific H-bonded architecture.

Step 4: Drying & Annealing
  • Place the resulting solid in a vacuum oven at 60°C for 24 hours to remove trace solvent. Solvent inclusion acts as an impurity, drastically depressing the isotropic transition temperature (

    
    ).
    
  • Annealing: Heat the sample to its isotropic phase (clear liquid) and cool slowly (5°C/min) to room temperature before characterization. This "erases" thermal history.

Characterization & Validation Criteria

A. FTIR Spectroscopy (The Proof of Bonding)

You must validate that the H-bond has formed between the acid and the pyridine, rather than the acid simply dimerizing with itself.

Functional GroupPure Acid (5B2HpBA)Complex (Acid:BPy)Mechanistic Insight

(O-H)
Broad, ~2500–3000 cm⁻¹ (Dimer)Shifted/Weakened Formation of O-H···N bond reduces the broad carboxylic dimer band.

(C=O)
~1680 cm⁻¹~1690–1700 cm⁻¹ The carbonyl bond strengthens slightly as the H-bond acceptor changes from Oxygen (acid dimer) to Nitrogen (pyridine).

(C=N)
~1590 cm⁻¹ (Pyridine ring)Shifted (+10-15 cm⁻¹) Protonation/H-bonding of the nitrogen increases the ring vibration frequency.
B. Polarized Optical Microscopy (POM)

Load the sample into a 5µm LC cell or on a glass slide. Heat to isotropic and cool at 2°C/min.

  • Expectation: Look for Schlieren textures (Nematic) or Focal Conic Fan textures (Smectic).

  • Note: Due to the lateral bromine, the viscosity may be higher than standard alkoxy-benzoic acids.

C. Structural Logic Diagram

Molecular_Interaction Acid1 5-Bromo-2-(hexyloxy)benzoic acid (Donor 1) Complex Supramolecular Trimer (Acid--Pyr-Pyr--Acid) Acid1->Complex H-bond (OH...N) Acid2 5-Bromo-2-(hexyloxy)benzoic acid (Donor 2) Acid2->Complex H-bond (OH...N) Base 4,4'-Bipyridine (Acceptor) Base->Complex Central Core Prop Resulting Properties: 1. Mesogenicity Inducement 2. Lowered Phase Transition (vs Covalent) 3. Dynamic Reversibility Complex->Prop

Figure 2: Schematic of the 2:1 supramolecular assembly. The central bipyridine acts as a rigid linker, while the lateral bromine atoms on the acid wings influence lateral packing.

Troubleshooting & Optimization

  • Issue: Phase Separation (Crystals + Liquid).

    • Cause: Incorrect stoichiometry or hydrolysis of the complex.

    • Fix: Check weighing accuracy. Ensure anhydrous THF is used. Pyridine is hygroscopic; dry the base before weighing.

  • Issue: High Melting Point / Decomposition.

    • Cause: The lateral bromine increases molecular width, potentially destabilizing the liquid crystal phase in favor of a crystal phase.

    • Fix: If the 2:1 complex is not mesogenic, try a 1:1 complex using 4-alkoxypyridine (e.g., 4-hexyloxypyridine). This creates a simpler, linear dimer that is often more fluid.

References

  • Kato, T., & Fréchet, J. M. J. (1989). Stabilization of liquid crystalline phases: hydrogen bonding as a means of extending the mesogenic core. Journal of the American Chemical Society, 111(22), 8533–8534.

  • Paleos, C. M., & Tsiourvas, D. (1995). Supramolecular hydrogen-bonded liquid crystals. Angewandte Chemie International Edition, 34(16), 1696-1711.

  • Imrie, C. T., et al. (2001). Methylene-linked liquid crystal dimers.[2] Liquid Crystals, 28(3), 463-472.[2] (Context on flexible spacers and lateral substitution).

  • Hird, M., & Toyne, K. J. (1998). Liquid crystals containing the lateral bromo substituent. Journal of Materials Chemistry, 8, 2615-2628. (Specific context on Bromine lateral effects).

Sources

Esterification methods for 5-Bromo-2-(hexyloxy)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for 5-Bromo-2-(hexyloxy)benzoic Acid Derivatives

Executive Summary & Chemical Context

Target Molecule: 5-Bromo-2-(hexyloxy)benzoic acid Primary Application: Intermediate for Schiff-base liquid crystals, metallomesogens, and salicylate-based pharmaceuticals.

The Challenge: Esterification of 5-bromo-2-(hexyloxy)benzoic acid presents a specific set of electronic and steric challenges that render standard Fischer esterification (acid + alcohol + acid catalyst) suboptimal:

  • The Ortho-Effect (Steric): The ortho-hexyloxy group (

    
    ) creates significant steric bulk near the carbonyl carbon. This hinders the nucleophilic attack of the alcohol, dramatically slowing reaction rates in equilibrium-driven processes.
    
  • Electronic Deactivation: While the bromine at the 5-position is electron-withdrawing (inductive), the alkoxy group at the 2-position is strongly electron-donating via resonance. This increases the electron density of the carbonyl oxygen, making the carbonyl carbon less electrophilic.

  • Acid Sensitivity: While the ether linkage is relatively stable, prolonged reflux in strong mineral acids (e.g.,

    
    ) required to force Fischer esterification can lead to partial ether cleavage or discoloration due to oxidation of the electron-rich ring.
    

Strategic Solution: To overcome these barriers, we must utilize methods that either activate the carboxyl group into a super-electrophile (Acid Chloride Method) or bypass the carbonyl attack entirely via carboxylate alkylation (


 Method).

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the method based on your target ester (


) and scale.

Esterification_Decision_Tree Start Target: 5-Bromo-2-(hexyloxy)benzoate Q1 What is the Ester Group (R')? Start->Q1 Simple Methyl, Ethyl, Benzyl, Allyl Q1->Simple Simple Alkyl Complex Complex/Bulky Alcohol (e.g., Cholesterol, Phenol) Q1->Complex Bulky/Chiral MethodB METHOD B: Alkylation (K2CO3 + Alkyl Halide) Simple->MethodB Mildest Conditions No Acid Risk Q2 Is the Alcohol Acid Sensitive? Complex->Q2 MethodA METHOD A: Acid Chloride (SOCl2 -> R'OH) Q2->MethodA No (Robust) MethodC METHOD C: Steglich (DCC/DMAP) Q2->MethodC Yes (Sensitive)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate complexity and stability.

Detailed Protocols

Method A: The Acid Chloride Route (Thionyl Chloride)

Best for: Scale-up, unhindered alcohols, and when high reactivity is required to overcome the ortho-effect.

Mechanism: This method converts the sluggish carboxylic acid into a highly reactive acid chloride. The chloride ion is an excellent leaving group, and the carbonyl carbon becomes highly electrophilic, easily overcoming the steric hindrance of the hexyloxy group.

Reagents:

  • Substrate: 5-Bromo-2-(hexyloxy)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Solvent: Toluene or DCM (optional, can run neat in

    
    )
    
  • Nucleophile: Target Alcohol (

    
    ) (1.5 equiv)
    
  • Base: Pyridine or Triethylamine (1.5 equiv)

Protocol:

  • Activation: In a flame-dried RBF equipped with a drying tube (CaCl2) and reflux condenser, suspend the benzoic acid derivative in dry toluene (or use neat

    
    ).
    
  • Catalysis: Add thionyl chloride slowly. Add 2 drops of dry DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, which catalyzes the chloride formation.

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. Monitor gas evolution (HCl/SO2). The solution should become clear and homogeneous.
    
  • Evaporation (Critical): Remove excess

    
     under reduced pressure. Co-evaporate with dry toluene (
    
    
    
    ) to remove all traces of acid/thionyl chloride. Result: A yellow/brown oil or solid (Acid Chloride).
  • Esterification: Dissolve the crude acid chloride in dry DCM. Cool to

    
    .
    
  • Addition: Add the target alcohol and Pyridine (base is essential to scavenge HCl).

  • Workup: Stir at RT for 4 hours. Wash with water, 1M HCl, and

    
    . Dry over 
    
    
    
    .

Validation Point:

  • IR: Disappearance of broad -OH stretch (

    
    ). Appearance of ester C=O (
    
    
    
    ). Acid chloride intermediate shows C=O at
    
    
    .
Method B: Carboxylate Alkylation ( )

Best for: Methyl/Ethyl esters, Benzyl esters, and lab-scale synthesis. Avoids acidic conditions entirely.

Mechanism: Instead of attacking the carbonyl, we deprotonate the acid to form a carboxylate anion. This anion acts as a nucleophile, attacking an alkyl halide. This moves the reaction center away from the sterically hindered carbonyl carbon.

Reagents:

  • Substrate: 5-Bromo-2-(hexyloxy)benzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 equiv, anhydrous/granular)
    
  • Electrophile: Alkyl Iodide/Bromide (e.g., MeI, EtI, Benzyl Bromide) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Deprotonation: Dissolve the acid in DMF (

    
    ). Add 
    
    
    
    . Stir at RT for 30 mins. The mixture may remain a suspension.
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction:

    • For Methyl/Ethyl Iodide: Stir at RT for 4–6 hours.

    • For less reactive halides: Heat to

      
       for 4 hours.
      
  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation: The ester often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Why this works well here: The steric bulk of the hexyloxy group does not significantly hinder the oxygen atom of the carboxylate from attacking a small alkyl halide.

Method C: Steglich Esterification (DCC/DMAP)

Best for: Coupling with complex, acid-sensitive, or secondary alcohols.

Mechanism: DCC (Dicyclohexylcarbodiimide) activates the acid to an O-acylisourea. DMAP acts as an acyl-transfer catalyst, solving the steric issue by forming a reactive N-acylpyridinium intermediate.

Protocol:

  • Setup: Dissolve Acid (1.0 equiv) and Alcohol (1.1 equiv) in dry DCM (

    
    ).
    
  • Catalyst: Add DMAP (

    
     equiv).
    
  • Coupling: Cool to

    
    . Add DCC (1.1 equiv) dissolved in minimal DCM dropwise.
    
  • Reaction: Allow to warm to RT and stir overnight. Observation: White precipitate (DCU) will form.

  • Workup: Filter off the DCU urea byproduct. Wash filtrate with 0.5M HCl (to remove DMAP) and

    
    .
    

Comparative Analysis

FeatureMethod A (Acid Chloride)Method B (Alkylation)Method C (Steglich)
Primary Utility Scale-up, RobustnessMethyl/Ethyl EstersComplex Alcohols
Reaction pH Acidic (HCl byproduct)Basic (

)
Neutral
Steric Tolerance High (Thermal drive)High (Mechanism bypass)Moderate (DMAP assisted)
Atom Economy Moderate (SO2/HCl loss)HighLow (DCU waste)
Risk Ether cleavage (low risk)Alkylation of other sitesUrea contamination

Mechanistic Visualization

The following diagram illustrates why Method A is effective despite the "Ortho Effect."

Mechanism_Flow cluster_steric Steric Barrier Overcome Substrate 5-Br-2-Hexyloxy Benzoic Acid Intermediate Acid Chloride (Highly Electrophilic) Substrate->Intermediate Activation (Cl replaces OH) Reagent SOCl2 + DMF(cat) Reagent->Intermediate Product Target Ester Intermediate->Product Nucleophilic Acyl Substitution (Fast due to Cl leaving group) Alcohol Alcohol (R'OH) + Pyridine Alcohol->Product

Figure 2: Activation pathway via Thionyl Chloride. The conversion to Acid Chloride creates a planar, highly electrophilic species that is less sensitive to the steric bulk of the ortho-hexyloxy group compared to the parent acid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524. Link

  • WIPO Patent WO/2023/019849. "Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid..." (Demonstrates reactivity of 5-bromo-2-substituted benzoic acids). Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution & Esterification Mechanisms." (Theoretical grounding for electronic effects). Link

Functionalization of the bromine position in 5-Bromo-2-(hexyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of 5-Bromo-2-(hexyloxy)benzoic Acid

Introduction: Unlocking the Potential of a Versatile Scaffolding

5-Bromo-2-(hexyloxy)benzoic acid is a key aromatic building block in contemporary chemical synthesis. Its structure, featuring a carboxylic acid, an ortho-alkoxy group, and a synthetically versatile bromine atom, makes it an attractive starting material for the development of complex molecules in pharmaceuticals, agrochemicals, and materials science. The carbon-bromine bond at the C5 position serves as a strategic linchpin for introducing a diverse array of functional groups, enabling the systematic exploration of chemical space and the construction of targeted molecular architectures.

This guide provides a comprehensive overview of the principal methods for functionalizing this bromine position. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles, the rationale behind experimental choices, and the critical parameters that ensure successful and reproducible outcomes. We will delve into the powerful realm of palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C, C-N, and C-O bond formation—as well as other valuable transformations.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The transformation of aryl halides into more complex structures has been revolutionized by palladium-catalyzed cross-coupling reactions, a field of discovery recognized with the 2010 Nobel Prize in Chemistry.[1][2] These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle, which allows for the formation of new bonds under relatively mild conditions with high functional group tolerance.[1][3] For a substrate like 5-Bromo-2-(hexyloxy)benzoic acid, these methods are exceptionally well-suited.

The general catalytic cycle for many of these reactions is depicted below. It initiates with the insertion of a catalytically active Pd(0) species into the aryl-bromine bond (Oxidative Addition), followed by a key bond-forming step (Transmetalation or a related process), and concludes with the expulsion of the final product and regeneration of the Pd(0) catalyst (Reductive Elimination).[1][4][5]

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(Ln) OxAdd->Trans Transmetalation (e.g., with R-B(OH)₂) Trans->Pd0 Regenerates Catalyst Product Ar-R Trans->Product Reductive Elimination ArBr Ar-Br ArBr->OxAdd R_Source R-M R_Source->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, coupling an organoboron reagent (typically a boronic acid) with an aryl halide.[6][7] Its popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[8]

Principle and Mechanistic Insight

The reaction follows the general palladium catalytic cycle. A critical step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[6][9]

Protocol & Key Experimental Parameters

Workflow for a typical Suzuki-Miyaura Coupling Experiment:

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 5-Bromo-2-(hexyloxy)benzoic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base (2.0-3.0 equiv, see Table 1), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. The aqueous layer can be acidified (e.g., with 1M HCl) to ensure the product is in its protonated, organic-soluble form before extraction.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Catalyst System Comparison

The choice of catalyst, ligand, and base is paramount for success, especially with potentially challenging substrates. Bulky, electron-rich phosphine ligands are often essential to facilitate both the oxidative addition and the reductive elimination steps.[10][11]

Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10012-18>90Broadly applicable for aryl bromides, tolerates many functional groups.[10]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane80-10016-2490-98Highly effective for sterically hindered substrates.[10]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-904-1275-85A classic, often reliable catalyst, but may be less effective for hindered systems.[10]
[Pd(dppf)Cl₂]K₂CO₃DME / H₂O8512-1680-95Good for a wide range of substrates; dppf is a robust ferrocenyl-based ligand.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method, allowing for the formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines.[4][12] This reaction has profoundly impacted medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.

Principle and Mechanistic Insight

The catalytic cycle is analogous to other cross-coupling reactions.[4][5] A key distinction is the deprotonation of the coordinated amine by the base to form a palladium-amido intermediate, which then undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[12]

Buchwald_Hartwig_Cycle start Pd(0)Ln ox_add Oxidative Addition (Ar-Br) start->ox_add pd_ii Ar-Pd(II)-Br(Ln) ox_add->pd_ii amine_coord Amine Coordination (HNR'R'') pd_ii->amine_coord pd_ii_amine [Ar-Pd(II)-Br(HNR'R'')(Ln)] amine_coord->pd_ii_amine deprotonation Deprotonation (Base) pd_ii_amine->deprotonation pd_amido Ar-Pd(II)-NR'R''(Ln) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->start Regenerates Catalyst product Product: Ar-NR'R'' red_elim->product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Protocol & Key Experimental Parameters

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (2-6 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv) to a dry reaction vessel.

  • Add 5-Bromo-2-(hexyloxy)benzoic acid (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor for completion by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue via column chromatography or recrystallization.

Data Presentation: Reagent Selection Guide

The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases are generally preferred.

LigandBaseSolventTemp (°C)Substrate Scope
XantphosCs₂CO₃Toluene or Dioxane100-110Broadly effective for primary and secondary amines.
RuPhosK₃PO₄t-BuOH80-100Excellent for sterically hindered primary and secondary amines.
BrettPhosLiHMDSTHF or DioxaneRT - 80Highly active, allows for lower temperatures; good for challenging substrates.[13][14]
BINAPNaOtBuToluene100A classic ligand, effective for many standard transformations.

Table 2: Common Reagent Combinations for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the most prominent method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes.[15][16] This transformation is invaluable for constructing rigid molecular scaffolds and as a precursor to other functional groups.

Principle and Mechanistic Insight

The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[15][16] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium(II) complex. An amine serves as both the base and often as the solvent. Copper-free variants have also been developed to avoid potential issues with copper contamination.[17]

Protocol & Key Experimental Parameters

Detailed Protocol (Copper-Catalyzed):

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-(hexyloxy)benzoic acid (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the degassed amine solvent (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Stir the mixture at the specified temperature (can range from room temperature to 80 °C). Monitor for completion.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and water. Filter to remove insoluble salts. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Data Presentation: Typical Conditions
Catalyst SystemBase / SolventTemp (°C)Typical Time (h)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NRT - 502-12The classic Sonogashira conditions; widely applicable.
Pd(OAc)₂ / PPh₃ / CuIPiperidine / DMF60-804-8Effective for less reactive aryl bromides.
Pd(OAc)₂ / SPhos (Cu-free)K₃PO₄DMSO125A copper-free alternative, useful for sensitive substrates.[18]
Pd(PPh₃)₂Cl₂ (in water)SDS / CTAB406-18Aqueous conditions using surfactants can be environmentally advantageous.[19]

Table 3: Selected Conditions for Sonogashira Coupling.

Other Important Functionalizations

While the "big three" coupling reactions cover many transformations, other methods provide access to different, equally valuable functional groups.

A. Heck Reaction: Vinylation of the Aryl Core

The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[3][20]

  • Principle: The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond and subsequent β-hydride elimination to release the product.[21]

  • Typical Conditions: Often uses a palladium source like Pd(OAc)₂, a phosphine ligand (or can be ligandless in some cases), a base such as Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[22][23]

B. Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[2][24]

  • Principle: It follows the standard catalytic cycle and is known for its tolerance of a wide range of functional groups, as organotin reagents are stable to air and moisture.[11][25]

  • Key Considerations: A primary drawback is the toxicity of tin reagents and byproducts, which requires careful handling and purification. Modern protocols often use bulky, electron-rich ligands to enable room-temperature couplings of aryl bromides.[11]

C. Cyanation: Introduction of a Nitrile Group

The bromine can be displaced to install a cyano (-CN) group, a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in constructing heterocycles.

  • Principle: This is often achieved using a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

  • Safety Note: Cyanide sources are highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Protocols using less toxic cyano sources are also being developed.[26]

D. Lithiation-Halogen Exchange: Generating a Potent Nucleophile

Treatment of the aryl bromide with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures can induce a halogen-metal exchange, replacing the bromine with lithium.[27][28]

  • Principle: This forms a highly reactive aryllithium species, which can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups.

  • Key Consideration: A significant competing pathway is ortho-directed metallation, where the organolithium base abstracts a proton from a position ortho to a directing group.[28] In 5-Bromo-2-(hexyloxy)benzoic acid, both the carboxylate (formed in situ) and the hexyloxy group are powerful directing groups, making this a complex reaction to control and generally less preferable than palladium-catalyzed methods for selective functionalization at the C5 position.

Conclusion

The functionalization of the bromine position in 5-Bromo-2-(hexyloxy)benzoic acid provides a gateway to a vast landscape of chemical structures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer reliable, versatile, and high-yielding pathways to new C-C and C-N bonds. The selection of the appropriate catalyst system—specifically the palladium source, ligand, and base—is critical and must be tailored to the specific coupling partners and desired outcome. By understanding the principles behind these powerful synthetic tools, researchers can strategically and efficiently advance their objectives in drug discovery and materials science.

References

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (2018).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents. (2016).
  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses, 88, 197. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. (2010). Arkivoc. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.). University of Windsor. [Link]

  • Benzoic acid, 5-bromo-2-hydroxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents. (2021).
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. (2021). World Intellectual Property Organization. [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Directed C(sp3)–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins - ACS Publications. (2026). ACS Publications. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Rochester. [Link]

  • Functionalization of benzoic acids catalyzed by transition metals. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - ResearchGate. (2025). ResearchGate. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Scilit. (n.d.). Scilit. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). The Nobel Prize. [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. [Link]

  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (n.d.). J-STAGE. [Link]

  • Cyanation of aromatic/vinylic boronic acids with α-cyanoacetates - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Studies of Reductive Lithiation Methods for the Preparation of Organolithium Compounds and Applications of the Palladium Catalyzed Zinc - D-Scholarship@Pitt. (2007). University of Pittsburgh. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Kumada Coupling [Mg] Stille Coupling [Sn]. (2007). University of Pittsburgh. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). MDPI. [Link]

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube. (2022). YouTube. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Benzoic acid, 5-bromo-2-(pentyloxy)- (C12H15BrO3) - PubChemLite. (n.d.). PubChem. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (2016). Science. [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis - ACS Publications. (2020). ACS Publications. [Link]

Sources

Scalable synthesis routes for 5-Bromo-2-(hexyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Bromo-2-(hexyloxy)benzoic acid

Executive Summary

5-Bromo-2-(hexyloxy)benzoic acid (CAS: 1154286-64-0 / Analogous derivatives) is a critical building block in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates (specifically SGLT2 inhibitors and anti-inflammatory agents). Its structural motif—a benzoic acid core with a lipophilic hexyloxy chain and a reactive bromine handle—makes it ideal for further functionalization via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

This guide details a scalable, high-purity synthesis route optimized for kilogram-scale production. Unlike traditional "one-pot" methods that suffer from regioselectivity issues and difficult purification, this protocol utilizes a stepwise Ester-Protection Strategy . This approach guarantees the exclusivity of O-alkylation over ester formation, ensuring a final purity of >99.5% by HPLC.

Retrosynthetic Analysis & Route Selection

To design the most robust process, we evaluated three potential pathways. The Ester-Protection Route (Route A) was selected as the primary protocol due to its superior impurity profile and ease of purification.

Comparative Route Analysis
FeatureRoute A: Ester-Protection (Recommended) Route B: Direct Dianion Alkylation Route C: Bromination of Ether
Starting Material 5-Bromosalicylic acid (Cheap, Abundant)5-Bromosalicylic acidSalicylic Acid / 2-Hexyloxybenzoic acid
Key Reaction O-Alkylation of Methyl EsterO-Alkylation of DianionElectrophilic Aromatic Bromination
Selectivity High (Phenol is the only nucleophile)Moderate (Competes with ester formation)Variable (Ortho/Para isomers possible)
Purification Crystallization of intermediate esterDifficult separation of mono/di-alkylated byproductsRequires chromatography to remove isomers
Scalability Excellent (Solid intermediates)Good, but purity often <95%Poor (Exothermic bromination control)
Pathway Visualization

SynthesisRoutes SM 5-Bromosalicylic Acid (Starting Material) Step1 Step 1: Esterification (MeOH/H2SO4) SM->Step1 Direct Direct Dianion Route (Impurity Risk) SM->Direct 2 eq Base Inter1 Methyl 5-bromosalicylate (Solid Intermediate) Step1->Inter1 Step2 Step 2: O-Alkylation (Hexyl Bromide/K2CO3) Inter1->Step2 Inter2 Methyl 5-bromo-2-(hexyloxy)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH/MeOH) Inter2->Step3 Product 5-Bromo-2-(hexyloxy)benzoic acid (Final Product) Step3->Product Direct->Product Low Yield

Figure 1: Strategic selection of the Ester-Protection route (Blue path) over the Direct Dianion route (Red dashed path) to maximize purity.

Detailed Experimental Protocol

Step 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent side reactions during alkylation.

  • Reagents:

    • 5-Bromosalicylic acid (1.0 eq)[1]

    • Methanol (10.0 eq / Solvent volume)

    • Sulfuric Acid (H2SO4) (0.1 eq, Catalyst)

  • Procedure:

    • Charge a glass-lined reactor with 5-Bromosalicylic acid and Methanol.

    • Slowly add concentrated H2SO4 (exothermic).

    • Heat to Reflux (65°C) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC until SM < 1%.

    • Workup: Cool to 0–5°C. The product, Methyl 5-bromosalicylate , often crystallizes directly.

    • If no crystals: Concentrate solvent to 20% volume, add cold water. Filter the precipitate.[2]

    • Yield: ~95%. Appearance: White crystalline solid.

Step 2: Williamson Ether Synthesis (The Critical Step)

Objective: Install the hexyloxy chain using mild, scalable conditions.

  • Reagents:

    • Methyl 5-bromosalicylate (1.0 eq)[1]

    • 1-Bromohexane (1.1 eq)

    • Potassium Carbonate (K2CO3) (1.5 eq, anhydrous, granular)

    • Solvent: 2-Butanone (MEK) or Acetone. Note: DMF is traditional but MEK is preferred for easier solvent recovery and lower toxicity.

    • Catalyst: Potassium Iodide (KI) (0.05 eq) – Finkelstein condition to accelerate reaction.

  • Procedure:

    • Suspend Methyl 5-bromosalicylate and K2CO3 in MEK (5–7 volumes).

    • Add KI and 1-Bromohexane.

    • Heat to Reflux (80°C for MEK) with vigorous mechanical stirring.

    • Reaction Time: 12–16 hours.

    • IPC (In-Process Control): Check for disappearance of phenol peak.

    • Workup: Cool to RT. Filter off inorganic salts (KBr, excess K2CO3).

    • Concentrate the filtrate to obtain the crude ester (Methyl 5-bromo-2-(hexyloxy)benzoate).

    • Purification: If the oil is dark, pass through a short silica plug or recrystallize from cold Methanol.

Step 3: Saponification (Hydrolysis)

Objective: Deprotect the ester to yield the final acid.

  • Reagents:

    • Crude Ester (from Step 2)

    • Sodium Hydroxide (NaOH) (2.0 eq, 4M aqueous solution)

    • Solvent: THF/Water or Methanol/Water (1:1).

  • Procedure:

    • Dissolve the ester in THF (or MeOH).

    • Add NaOH solution.

    • Stir at 40–50°C for 2–4 hours.

    • Quench: Cool to 10°C. Acidify with 2M HCl to pH 1–2.

    • Isolation: The product will precipitate as a white solid. Filter and wash with water.[1][2]

    • Final Purification: Recrystallize from Ethanol/Water (80:20) or Heptane/Ethyl Acetate .

Process Workflow Diagram

ProcessFlow cluster_0 Step 2: Alkylation Phase cluster_1 Step 3: Hydrolysis & Isolation Reactor Reactor Charge: Methyl 5-bromosalicylate K2CO3, KI, MEK Addition Add 1-Bromohexane (Controlled Rate) Reactor->Addition Reflux Reflux @ 80°C (12-16 Hours) Addition->Reflux Filter Filtration (Remove KBr/K2CO3 salts) Reflux->Filter Saponification Saponification (NaOH aq / THF, 50°C) Filter->Saponification Concentrate Filtrate Acidification Acidification (pH < 2) (Precipitation) Saponification->Acidification Isolation Filtration & Wash (Water wash to neutral pH) Acidification->Isolation Drying Vacuum Drying (45°C, <50 mbar) Isolation->Drying

Figure 2: Operational workflow for the alkylation and hydrolysis stages.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, ACN/Water)> 99.0% (Area %)
Identity 1H-NMR (DMSO-d6)Confirms Hexyl chain (0.9-1.8 ppm) and Aromatic protons
Melting Point Capillary MethodTarget: 95–105°C (Dependent on polymorph)
Residual Solvent GC-HeadspaceMEK < 500 ppm, THF < 720 ppm

Key NMR Signals (Expected):

  • δ 12.8 (s, 1H): -COOH (Broad)

  • δ 7.8 (d, 1H): Ar-H (Position 6)

  • δ 7.6 (dd, 1H): Ar-H (Position 4)

  • δ 7.0 (d, 1H): Ar-H (Position 3)

  • δ 4.0 (t, 2H): -O-CH2- (Alpha to oxygen)

Safety & Scale-Up Considerations

  • Alkyl Halides: 1-Bromohexane is an alkylating agent. Use proper PPE (gloves, respirator) and handle in a fume hood.

  • Solvent Swap: For multi-kilogram scale, replacing DMF with MEK (Methyl Ethyl Ketone) is critical. MEK allows for lower boiling point reflux, easier removal by distillation, and prevents the formation of dimethylamine impurities associated with DMF decomposition.

  • Exotherm Control: The addition of H2SO4 in Step 1 and the quenching of the hydrolysis in Step 3 are exothermic.[1] Active cooling is required.

References

  • Preparation of 5-Bromosalicylic acid derivatives: PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. National Center for Biotechnology Information (2025). Link

  • Alkylation of Salicylates (Patent): Indazolones as modulators of TNF signaling. WO2016168633A1. (Describes alkylation of methyl 5-bromosalicylate with alkyl halides using K2CO3/DMF). Link

  • General Williamson Ether Synthesis: 1-Bromohexane Properties and Reactions. Ataman Kimya Technical Data. Link

  • Scale-Up of Benzoic Acid Derivatives: Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. ResearchGate (2022). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation of 5-Bromosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide

Ticket ID: #BSA-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

The alkylation of 5-bromosalicylic acid (5-BSA) is deceptively simple. While it appears to be a standard Williamson Ether Synthesis, researchers frequently encounter low yields (<40%) or intractable mixtures.

The root cause is rarely the reagents, but rather the substrate's internal physics. 5-BSA possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the adjacent carboxylic acid (-COOH). This interaction "locks" the phenolic proton, significantly reducing the nucleophilicity of the oxygen. Furthermore, the carboxyl group (pKa ~2.5) is far more acidic than the phenol (pKa ~10), leading to competitive esterification (O-alkylation of the acid) rather than the desired ether formation (O-alkylation of the phenol).

This guide provides two validated protocols to overcome these thermodynamic barriers, followed by a troubleshooting Q&A.

Part 1: The Pathways & Selectivity (Visualized)

Before selecting a protocol, you must understand the competing pathways.

ReactionPathways cluster_Hbond Thermodynamic Barrier Start 5-Bromosalicylic Acid (Substrate) Base Base Treatment Start->Base MonoAnion Mono-Anion (Carboxylate only) Base->MonoAnion Weak Base (K2CO3, 1 eq) DiAnion Dianion (Phenolate + Carboxylate) Base->DiAnion Strong Base (NaH, >2 eq) Ester Ester Impurity (Unwanted) MonoAnion->Ester Alkylation at -COOH (Kinetic preference) Ether Ether Product (Target) DiAnion->Ether Alkylation at -OH (Nucleophilic preference)

Figure 1: Reaction pathways showing how base strength dictates the intermediate species. The Mono-Anion is trapped by hydrogen bonding, favoring esterification. The Dianion breaks this bond, favoring ether formation.

Part 2: Validated Protocols

Method A: The "Dianion" Protocol (Direct Alkylation)

Best for: Rapid synthesis, stable alkyl halides. Mechanism: Uses a strong base to forcibly deprotonate both the carboxylic acid and the phenol, creating a highly nucleophilic dianion.

Reagents:

  • Solvent: DMF (Anhydrous) - Critical for dissolving the dianion.

  • Base: NaH (60% dispersion in oil) - 2.2 to 2.5 equivalents.

  • Alkylating Agent: Alkyl Bromide/Iodide - 1.1 equivalents.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 5-BSA (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C.[1]

  • Deprotonation: Add NaH (2.5 eq) portion-wise. Caution: H2 gas evolution.

    • Expert Tip: Stir at 0°C for 30 mins, then warm to RT for 1 hour. You must ensure the solution turns clear or slightly yellow/orange, indicating full dianion formation. If it is cloudy, the H-bond may not be broken.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Warm to 60°C and stir for 4-12 hours.

  • Quench: Carefully add cold 1M HCl to quench excess NaH and protonate the carboxylate.

Method B: The "Protection" Protocol (Indirect)

Best for: High-value substrates, scale-up, or when Method A yields <50%. Mechanism: Eliminates the selectivity issue by chemically blocking the carboxylic acid first.

Workflow Table:

StepTransformationReagentsPurpose
1 Esterification MeOH, H2SO4 (cat), RefluxConverts -COOH to -COOMe. Protects the acid.
2 Alkylation K2CO3 (3 eq), Alkyl Halide, Acetone/DMFAlkylates the phenolic -OH. No competition from -COOH.
3 Hydrolysis LiOH or NaOH, THF/H2ORemoves the methyl ester to restore -COOH.

Part 3: Troubleshooting Guide (Q&A)

Category: Low Yield & Conversion

Q: I am using K2CO3 in Acetone (reflux), but my yield is stuck at 30%. Why? A: This is the "Solvent/Base Mismatch" error. Acetone boils at 56°C. This temperature is often insufficient to break the intramolecular hydrogen bond in 5-BSA. Furthermore, K2CO3 is a heterogeneous base.

  • The Fix: Switch to DMF or DMSO and raise the temperature to 80-90°C. If you must use Acetone, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%) to solubilize the phenolate.

Q: I see a new spot on TLC that isn't my product, but the mass matches the product +14. What is it? A: You have formed the Methyl Ester . If you are using Methyl Iodide (MeI) or similar methylating agents, you likely alkylated the carboxylic acid instead of (or in addition to) the phenol.

  • The Fix: Ensure you are generating the Dianion (Method A). If the carboxylate is not fully ionized and paired with a counter-ion that promotes solubility (like Na+ in DMF), it remains available for attack. Alternatively, switch to Method B (Protection) to make this impossible.

Category: Reaction Stalling

Q: The reaction starts well but stops at 60% conversion. Adding more alkyl halide doesn't help. A: This is likely due to product inhibition or alkylation of the solvent .

  • Scenario 1: If using DMF and heating >100°C for long periods, DMF can decompose or react.

  • Scenario 2: The "Finkelstein" Effect. If you are using an Alkyl Chloride, the reaction is too slow.

  • The Fix: Add Potassium Iodide (KI) (10-20 mol%) to the reaction. This converts the Alkyl Chloride to a reactive Alkyl Iodide in situ.

Category: Purification Issues

Q: My product is stuck in the aqueous layer during workup. A: 5-bromo-2-alkoxybenzoic acids are amphiphilic. If you quench with base (NaOH), the product is a salt and stays in water. If you quench with acid (HCl), it precipitates.

  • The Fix: Acidify the reaction mixture to pH 2-3 using 1M HCl. The product should precipitate. Do not extract with Ethyl Acetate immediately; try simply filtering the solid first. If extraction is necessary, use DCM (Dichloromethane) as it often solubilizes these specific benzoic acid derivatives better than EtOAc.

Part 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Low Conversion Wrong_Mass Wrong Mass (Product + R) CheckTLC->Wrong_Mass Side Product No_Precip No Precipitate on Workup CheckTLC->No_Precip Loss of Yield Temp_Issue Issue: Intramolecular H-Bond Intact Action: Switch to DMF, Increase Temp >80°C SM_Remains->Temp_Issue Selectivity_Issue Issue: Esterification of -COOH Action: Use Method B (Protect -COOH) Wrong_Mass->Selectivity_Issue pH_Issue Issue: Product is Water Soluble Salt Action: Acidify to pH 2.0 No_Precip->pH_Issue

Figure 2: Diagnostic logic for common failure modes in salicylic acid alkylation.

References

  • Mechanism of Salicylic Acid Alkylation & Intramolecular Hydrogen Bonding

    • Source: AIP Publishing.[2] "Intramolecular hydrogen bonding analysis of salicylic acid."

    • Relevance: Explains the thermodynamic barrier (H-bond)
    • [2]

  • Williamson Ether Synthesis (General & Intramolecular)

    • Source: Chemistry LibreTexts. "Williamson Ether Synthesis."[3][4][5][6]

    • Relevance: foundational mechanism for SN2 substitution on phenols.
  • Industrial Synthesis of 5-Bromo-2-alkoxybenzoic Acids

    • Source: Google Patents (JP2021127332A). "Method for Producing 5-Bromo-2-alkylbenzoic Acid."
    • Relevance: Validates the industrial preference for strong acid catalysis or specific solvent systems to improve yield.
  • Optimization of Alkylation Conditions (Phase Transfer/Solvents)

    • Source: MDPI. "Efficient and Mild Method for Alkylation."[5][7]

    • Relevance: Discusses the use of deep eutectic solvents and hydrogen bond donors/acceptors to facilitate difficult alkylations.[7]

Sources

Purification and recrystallization solvents for 5-Bromo-2-(hexyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the purification of 5-Bromo-2-(hexyloxy)benzoic acid, designed for research scientists and drug development professionals. This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and a logical framework for experimental success.

Technical Support Center: 5-Bromo-2-(hexyloxy)benzoic acid

As a Senior Application Scientist, I've seen many promising syntheses complicated by purification challenges. The principles of recrystallization are straightforward, but success with a specific molecule like 5-Bromo-2-(hexyloxy)benzoic acid lies in the details. This guide is structured to anticipate the questions and problems you may encounter, providing not just steps but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of 5-Bromo-2-(hexyloxy)benzoic acid?

This compound is a substituted benzoic acid derivative. Key identifiers include:

  • Molecular Formula: C₁₃H₁₇BrO₃[1]

  • Molecular Weight: 301.18 g/mol [1]

  • Appearance: Typically a white to light yellow or off-white crystalline powder[2].

  • Purity Criterion: A sharp melting point is a key indicator of purity. While the exact melting point for this compound is not readily published, the closely related precursor, 5-Bromo-2-hydroxybenzoic acid, melts in the range of 164-170 °C[2][3]. The hexyloxy derivative will have a different melting point, but a narrow range (e.g., < 2 °C) after purification indicates success.

Q2: What is the best starting point for selecting a recrystallization solvent?

The "like dissolves like" principle is your primary guide. 5-Bromo-2-(hexyloxy)benzoic acid has a polar carboxylic acid group and a nonpolar hexyloxy chain. This dual nature suggests that either polar protic solvents or mixed solvent systems will be effective. Alcohols like ethanol or methanol are excellent starting points. For mixed-solvent systems, a common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce crystallization[4]. An ethanol/water system is a classic example often used for benzoic acids[5].

Q3: What are the most common impurities I should be concerned about?

Impurities often arise from the synthesis process. If the compound was produced via oxidation of a corresponding alkyl aromatic compound, you might encounter incompletely oxidized impurities such as aromatic aldehydes and ketones[6]. Unreacted starting materials are another common source of contamination.

Troubleshooting Guide: From Common Problems to Proven Solutions

This section addresses specific issues you may encounter during the recrystallization process.

Problem: No crystals are forming after the solution has cooled.

  • Underlying Cause & Solution: This is the most common issue and typically points to one of two scenarios:

    • Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough to crystallize even when cold[7][8]. The fix is to gently heat the solution again and boil off a portion of the solvent to increase the compound's concentration[7][9]. Then, allow it to cool again.

    • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but the process hasn't been initiated[7]. You can induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line or by adding a tiny "seed crystal" of the pure compound[7][9][10].

Problem: The compound separated as an oil, not a solid ("Oiling Out").

  • Underlying Cause & Solution: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point[8][9]. This is common for compounds with lower melting points or when the solution is highly impure, as impurities can depress the melting point[7][9].

    • Immediate Fix: Re-heat the flask to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol/water system) to lower the saturation temperature[7][9][10]. Allow the solution to cool much more slowly. Placing the flask in an insulated container can help[7]. Slow cooling is critical to ensure the solution temperature drops below the compound's melting point before precipitation begins[7].

Problem: The final product yield is very low.

  • Underlying Cause & Solution: A poor yield can result from several factors:

    • Excessive Solvent: As with the failure to crystallize, using too much solvent will leave a significant portion of your product dissolved in the mother liquor even after cooling[4][9].

    • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities like charcoal), you will lose product[8][9]. Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Cooling: Ensure you have cooled the solution sufficiently, perhaps finishing with an ice bath, to maximize the recovery of crystalline solid[4].

Problem: The crystals are colored, even after recrystallization.

  • Underlying Cause & Solution: The color is due to highly conjugated impurities that are co-crystallizing with your product.

    • The Charcoal Fix: Before the recrystallization, dissolve your crude product in the minimum amount of hot solvent. Then, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution[10][11]. The charcoal adsorbs the colored impurities. Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal[11]. The resulting filtrate should be colorless and can then be cooled to produce pure, colorless crystals. Be cautious not to add too much charcoal, as it can also adsorb your desired product, reducing the yield[9].

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude 5-Bromo-2-(hexyloxy)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just fully dissolves[12]. The key is to use the absolute minimum amount of boiling solvent necessary.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for forming large, pure crystals as it selectively allows the target molecule into the growing crystal lattice[11].

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation[12].

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Induce Cloudiness: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point[4].

  • Re-clarify: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 3-6 from the Single-Solvent protocol above.

Reference Data: Solvent Selection

The ideal solvent should dissolve the compound when hot but not when cold[4]. The solvent's boiling point should also be lower than the compound's melting point to prevent oiling out[4].

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticExcellent starting choice. Often effective for compounds with both polar and nonpolar regions.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. Good alternative.
Water 100Polar ProticLikely a poor solvent on its own at room temp, but excellent as an "anti-solvent" with alcohols[5].
Toluene 111NonpolarMay be effective given the aromatic ring and alkyl chain. Can be a good choice for less polar impurities[13].
Heptane/Hexane 98 / 69NonpolarLikely poor solvents on their own, but could be used as the "poor" solvent in a mixed system with a more polar solvent like acetone or ethyl acetate[13].

Workflow Diagram: Solvent System Selection Logic

This diagram outlines the decision-making process for identifying a suitable recrystallization solvent system.

Solvent_Selection Start Start: Place small amount of crude solid in test tube Add_Cold Add a few drops of cold solvent Start->Add_Cold Is_Soluble_Cold Is the solid soluble in cold solvent? Add_Cold->Is_Soluble_Cold Bad_Solvent Result: Unsuitable Solvent (Too Soluble). Try another solvent. Is_Soluble_Cold->Bad_Solvent  Yes   Heat_Sample Heat the sample to the solvent's boiling point Is_Soluble_Cold->Heat_Sample  No   Bad_Solvent->Start Is_Soluble_Hot Is the solid soluble in hot solvent? Heat_Sample->Is_Soluble_Hot Insoluble_Solvent Result: Unsuitable Solvent (Insoluble). Try another solvent. Is_Soluble_Hot->Insoluble_Solvent  No   Cool_Sample Cool slowly to RT, then place in ice bath Is_Soluble_Hot->Cool_Sample  Yes   Insoluble_Solvent->Start Crystals_Form Do crystals form? Cool_Sample->Crystals_Form Good_Single_Solvent Result: Good Single Solvent. Proceed with full-scale recrystallization. Crystals_Form->Good_Single_Solvent  Yes   Consider_Mixed Consider for Mixed-Solvent System (as the 'Good' Solvent) Crystals_Form->Consider_Mixed  No (Too much remains dissolved) Consider_Mixed->Start Pair with an 'Insoluble' solvent as anti-solvent

Caption: Decision tree for selecting a recrystallization solvent.

References

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). Medical News. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Problems in recrystallization. Biocyclopedia. [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Recrystallization-1.pdf. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]

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Technical Support Center: Purification of 5-Bromo-2-(hexyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, specifically focusing on the removal of unreacted alkyl halides.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiment in a question-and-answer format.

Question 1: After the reaction work-up, my TLC plate shows a persistent non-polar spot that I suspect is unreacted n-hexyl bromide. How can I effectively remove it?

Answer:

This is a common issue stemming from the similar non-polar characteristics of the alkyl chain on both your product and the unreacted n-hexyl bromide. Here’s a systematic approach to tackle this:

  • Initial Step: Acid-Base Liquid-Liquid Extraction: This technique is your first line of defense and leverages the acidic nature of your product.[1]

    • Rationale: By deprotonating the carboxylic acid group of 5-Bromo-2-(hexyloxy)benzoic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution), you form a water-soluble carboxylate salt. The unreacted n-hexyl bromide, being a neutral and non-polar molecule, will remain in the organic phase.[2]

    • Protocol: A detailed step-by-step protocol for this extraction is provided in the "Experimental Protocols" section below.

  • If Extraction is Insufficient: If you still observe the impurity by TLC, consider the following:

    • Increase the Number of Extractions: Instead of one or two extractions, try three or four with the aqueous base. This will improve the partitioning of your product into the aqueous layer.

    • Optimize pH: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to completely deprotonate the benzoic acid derivative.

    • Vigorous Mixing: Ensure thorough mixing of the two phases during extraction to maximize the surface area for mass transfer.

  • Advanced Technique: Column Chromatography: If liquid-liquid extraction fails to provide the desired purity, column chromatography is the next logical step.

    • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. The more polar product will adhere more strongly to the silica gel than the non-polar n-hexyl bromide.

    • Solvent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product while the n-hexyl bromide washes out with the initial non-polar solvent front.

Question 2: My final product is an oil and I cannot get it to crystallize. How can I purify it?

Answer:

Obtaining an oily product can be frustrating, but there are several strategies to address this:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.

    • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexanes) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.

  • Purification as an Oil: If crystallization is not feasible, you can purify the product as an oil using the following methods:

    • Column Chromatography: As mentioned previously, this is a very effective method for purifying oils.

    • Kugelrohr Distillation (for small scales): If your product is thermally stable and has a sufficiently low boiling point, bulb-to-bulb distillation under high vacuum can be an excellent purification method. However, given the likely high boiling point of 5-Bromo-2-(hexyloxy)benzoic acid, this may not be the most practical option.

Question 3: My reaction seems to have stalled, and the TLC shows a significant amount of the starting material (5-bromo-2-hydroxybenzoic acid) remaining. What could be the issue?

Answer:

This issue often points to problems with the reaction conditions for the Williamson ether synthesis. Here's a troubleshooting workflow:

  • Base and Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenol.[3]

    • Inadequate Base: Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent are often more effective.[4]

    • Anhydrous Conditions: If using a base like NaH, it is crucial to maintain anhydrous (dry) conditions, as water will quench the base.

  • Reaction Temperature and Time:

    • Insufficient Heat: Some Williamson ether syntheses require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it.

    • Reaction Time: These reactions can sometimes be slow. Ensure you have allowed sufficient time for the reaction to go to completion, monitoring by TLC periodically.

  • Alkyl Halide Reactivity:

    • Primary Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides like n-hexyl bromide.[4] Secondary and tertiary alkyl halides are more prone to elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Williamson ether synthesis for preparing 5-Bromo-2-(hexyloxy)benzoic acid?

The Williamson ether synthesis is a classic organic reaction that proceeds via an S_N_2 (bimolecular nucleophilic substitution) mechanism.[3] In this specific case, the phenoxide ion of 5-bromo-2-hydroxybenzoic acid, formed by deprotonation with a base, acts as a nucleophile. It attacks the electrophilic carbon of the n-hexyl bromide, displacing the bromide ion and forming the ether linkage.

Q2: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5]

  • Procedure: Spot the starting material (5-bromo-2-hydroxybenzoic acid), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a silica gel TLC plate.

  • Solvent System: A good starting solvent system is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid to ensure the carboxylic acid spots cleanly. A ratio of 7:3 or 8:2 (hexane:ethyl acetate) is a reasonable starting point.[6]

  • Visualization: The spots can be visualized under a UV lamp (254 nm). The product, 5-Bromo-2-(hexyloxy)benzoic acid, should have a higher R_f value (travel further up the plate) than the more polar starting material, 5-bromo-2-hydroxybenzoic acid. The disappearance of the starting material spot indicates the reaction is complete.

Q3: What are the key physical properties I should be aware of for the compounds involved?

Understanding the physical properties of your starting materials, product, and potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
5-Bromo-2-(hexyloxy)benzoic acid C₁₃H₁₇BrO₃301.18--Soluble in many organic solvents.
5-Bromo-2-hydroxybenzoic acid C₇H₅BrO₃217.02-159-161Sparingly soluble in cold water, more soluble in hot water and polar organic solvents.[7]
n-Hexyl bromide C₆H₁₃Br165.07154-158-85Insoluble in water; soluble in organic solvents.[8]

Q4: What is the best method for final purification of solid 5-Bromo-2-(hexyloxy)benzoic acid?

Recrystallization is the most effective method for the final purification of a solid product.[2]

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For 5-bromo-2-alkoxybenzoic acids, alcohol solvents or aqueous alcohol mixtures are often suitable.[9] A mixture of ethanol and water is a good starting point to try.[10]

  • Procedure: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q5: What analytical techniques should I use to confirm the identity and purity of my final product?

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • ¹H NMR: Expect to see signals for the aromatic protons, the protons of the hexyloxy chain (including a characteristic triplet for the -OCH₂- group), and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Expect to see distinct signals for the carbons of the aromatic ring, the carboxylic acid carbon, and the carbons of the hexyloxy chain.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing purity. A single, sharp peak indicates a pure compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or trifluoroacetic acid) is a common setup for analyzing benzoic acid derivatives.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of n-Hexyl Bromide

Objective: To separate the acidic product, 5-Bromo-2-(hexyloxy)benzoic acid, from the neutral impurity, n-hexyl bromide.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • 6M Hydrochloric acid (HCl)

  • pH paper

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of diethyl ether).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release any pressure buildup from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated product) will likely be the bottom layer (check by adding a few drops of water). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Back-wash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl while stirring until the solution is acidic (pH ~2, check with pH paper). The 5-Bromo-2-(hexyloxy)benzoic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven.

Protocol 2: Recrystallization of 5-Bromo-2-(hexyloxy)benzoic acid

Objective: To further purify the solid product by removing any remaining impurities.

Materials:

  • Crude or post-extraction solid product

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Workflow for Purification

PurificationWorkflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Base) Start->Extraction CheckPurity1 TLC Analysis Extraction->CheckPurity1 PureProduct Pure Product CheckPurity1->PureProduct Pure Recrystallization Recrystallization CheckPurity1->Recrystallization Impure Solid ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography Impure Oil CheckPurity2 TLC/HPLC/NMR Analysis Recrystallization->CheckPurity2 ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct

Caption: A general workflow for the purification of 5-Bromo-2-(hexyloxy)benzoic acid.

Troubleshooting Logic for Persistent Alkyl Halide

TroubleshootingAlkylHalide Problem Problem: Persistent n-Hexyl Bromide Impurity by TLC CheckExtraction Review Extraction Protocol Problem->CheckExtraction IncreaseExtractions Increase Number of Aqueous Washes CheckExtraction->IncreaseExtractions No CheckpH Verify pH of Aqueous Layer (>9) CheckExtraction->CheckpH No VigorousMixing Ensure Vigorous Shaking CheckExtraction->VigorousMixing No ColumnChromatography Proceed to Column Chromatography CheckExtraction->ColumnChromatography Yes, Protocol Followed IncreaseExtractions->ColumnChromatography Still Impure CheckpH->ColumnChromatography Still Impure VigorousMixing->ColumnChromatography Still Impure

Caption: Decision tree for troubleshooting the removal of unreacted n-hexyl bromide.

References

  • JP2021127332A, "Method for Producing 5-Bromo-2-alkylbenzoic Acid," Google P
  • "General procedures for the purification of Carboxylic acids," Chempedia - LookChem. [Link]

  • "Purification of oily products in industrial chemistry. : r/OrganicChemistry," Reddit, August 5, 2024. [Link]

  • "The Williamson Ether Synthesis," Master Organic Chemistry, October 24, 2014. [Link]

  • "1-Bromo Hexane (N-Hexyl Bromide) Supplier in India," Yogi Enterprise. [Link]

  • "In situ recovery of bio-based carboxylic acids," OSTI.gov, March 15, 2018. [Link]

  • "Alcohol to Ether using Williamson synthesis (O-Alkylation)," SynArchive. [Link]

  • "Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications," MDPI. [Link]

  • "Chromatography: Solvent Systems for TLC," University of Rochester, Department of Chemistry. [Link]

  • "5-Bromosalicylic acid | C7H5BrO3 | CID 6972," PubChem - NIH. [Link]

  • US5387713A, "Process for purification of carboxylic acids," Google P
  • "Williamson Ether Synthesis," Edubirdie. [Link]

  • "Recrystallization 2," University of Massachusetts. [Link]

  • "Reagents & Solvents: Solvents for Recrystallization," University of Rochester, Department of Chemistry. [Link]

  • "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids," Royal Society of Chemistry. [Link]

  • "CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620," YouTube, April 17, 2020. [Link]

  • "Benzoic acid, 5-bromo-2-hydroxy-," NIST WebBook. [Link]

  • "Alkyl Halides to Alcohols," Chemistry Steps, November 22, 2024. [Link]

  • "7.6.1. Elimination of Alkyl Halides," Chemistry LibreTexts, June 5, 2019. [Link]

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Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-2-(hexyloxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. The synthesis, a classic Williamson ether synthesis, involves the O-alkylation of 5-bromosalicylic acid with a hexyl halide. While seemingly straightforward, temperature control is a critical parameter that dictates reaction efficiency, yield, and purity.

This document provides in-depth, experience-based answers to common challenges and questions related to reaction temperature optimization.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction is proceeding very slowly or has stalled. I only see starting material on my TLC plate. What's the issue?

A1: A stalled reaction is most often due to insufficient activation energy, meaning the temperature is too low. The Williamson ether synthesis is an Sₙ2 reaction, and its rate is highly dependent on temperature.[1][2]

  • Causality: At lower temperatures (e.g., room temperature to 40°C), the collision frequency and energy between the 5-bromosalicylate phenoxide and the 1-hexyl halide are insufficient to overcome the activation barrier for the Sₙ2 displacement. Furthermore, if you are using a mild base like potassium carbonate (K₂CO₃), its solubility and reactivity are lower at reduced temperatures, leading to incomplete deprotonation of the phenolic hydroxyl group.

  • Solution Steps:

    • Verify Base and Solvent: Ensure you are using an appropriate polar aprotic solvent like DMF or acetonitrile, which helps to solvate the cation and leave a "naked," highly reactive phenoxide nucleophile.[3]

    • Gradually Increase Temperature: Slowly raise the temperature of the reaction mixture to the recommended range of 60-80°C.[2][3] Monitor the reaction progress every 30-60 minutes by TLC.

    • Consider a Stronger Base (with caution): If increasing the temperature does not sufficiently accelerate the reaction, the issue might be incomplete deprotonation. While bases like NaH are effective, they are often overkill and can promote side reactions. A modest increase in temperature is the preferred first step.

Q2: My yield is lower than expected, and my crude product looks impure. I see multiple spots on the TLC, including a non-polar one. What happened?

A2: This classic symptom points to a reaction temperature that is too high. Excessive heat promotes competing side reactions, primarily the E2 elimination of the alkyl halide.[3][4][5]

  • Causality: The phenoxide ion is not only a good nucleophile but also a strong base. At elevated temperatures (e.g., >100°C), its basicity is more pronounced. It can abstract a proton from the carbon adjacent to the bromine on the 1-hexyl bromide, leading to an E2 elimination reaction. This produces 1-hexene (the non-polar spot on TLC) and consumes your alkylating agent, thus lowering the yield of the desired ether product.[1][5]

  • Solution Steps:

    • Reduce and Control Temperature: Lower the reaction temperature to the optimal range of 60-80°C. Use an oil bath with a contact thermometer or a temperature controller for precise regulation.

    • Optimize Reagent Addition: If you still observe byproducts, consider adding the 1-hexyl bromide slowly (dropwise) to the heated solution of the phenoxide. This keeps the instantaneous concentration of the alkyl halide low, favoring the bimolecular Sₙ2 reaction over the E2 pathway.

    • Avoid Secondary Halides: Never substitute the primary 1-hexyl halide with a secondary one (e.g., 2-bromohexane), as secondary halides are significantly more prone to elimination, even at moderate temperatures.[1][5]

Q3: I'm concerned about C-alkylation. Can high temperatures cause the hexyl group to add to the aromatic ring?

A3: Yes, C-alkylation is a known, though typically minor, side reaction in the alkylation of phenoxides.[3][6] The phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (at the ortho and para positions).

  • Causality: While O-alkylation is generally kinetically favored, higher reaction temperatures can provide enough energy to overcome the activation barrier for the less-favored C-alkylation pathway, which is often thermodynamically more stable.[6] Factors like solvent and the counter-ion (Na⁺ vs K⁺) can also influence the O/C alkylation ratio.

  • Solution Steps:

    • Maintain Moderate Temperature: Sticking to the 60-80°C range is the best defense. This temperature provides a good rate for O-alkylation without significantly promoting C-alkylation.

    • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are known to favor O-alkylation.[3] Protic solvents can reduce selectivity.[6]

    • Purification: If minor C-alkylated isomers are formed, they can typically be separated from the desired product by column chromatography or recrystallization, as their polarity and crystal packing will differ from the main product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature range for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid and why?

A1: The generally accepted optimal temperature range for this Williamson ether synthesis is 50°C to 100°C , with a more tightly controlled range of 60-80°C often providing the best balance of reaction rate and purity.[2][3][4]

  • Below 50°C: The reaction rate is often impractically slow, leading to long reaction times and potentially incomplete conversion.

  • 60-80°C: This is the "sweet spot." The rate is fast enough for the reaction to complete within a reasonable timeframe (typically 2-8 hours), while the energy is not high enough to significantly promote the E2 elimination of 1-hexyl bromide or C-alkylation side reactions.[3][4]

  • Above 90-100°C: The risk of side reactions, particularly elimination to form 1-hexene, increases substantially.[5] This reduces the yield and complicates purification.

Temperature RangeReaction RateYield & PurityPrimary Risk(s)
< 50°C Very SlowHigh Purity, but Low ConversionIncomplete reaction, long processing time.
60°C - 80°C Moderate to FastOptimal Balance Requires careful monitoring to prevent overshoot.
> 90°C Very FastDecreased Yield & PurityE2 Elimination, potential C-alkylation, decomposition.

Q2: How does the choice of base and solvent affect the optimal temperature?

A2: The base and solvent system is intrinsically linked to the temperature requirements.

  • Base: A weaker base like potassium carbonate (K₂CO₃) may require a temperature at the higher end of the optimal range (70-80°C) to ensure it is reactive enough to fully deprotonate the salicylic acid. A very strong base like sodium hydride (NaH) will perform the deprotonation rapidly even at room temperature, but the subsequent alkylation step still requires heating to 60-70°C for an efficient rate. Using NaH at higher temperatures significantly increases the risk of elimination.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they promote the Sₙ2 mechanism.[3][4] They effectively solvate the potassium or sodium counter-ion, creating a more potent nucleophile. This efficiency means you can achieve excellent reaction rates within the optimal 60-80°C window. Using a less ideal solvent, like a protic solvent, would slow the reaction and might necessitate higher temperatures, which in turn would increase the risk of side reactions.[3]

Q3: What is the best way to monitor and control the reaction temperature in the laboratory?

A3: Precise and stable temperature control is crucial.

  • Heating Mantle & Controller: Use a heating mantle connected to a temperature controller with a thermocouple or RTD probe placed directly in the reaction flask (if possible) or in the oil bath.

  • Oil Bath: A silicone oil or similar laboratory heating bath provides uniform heat distribution to the reaction flask, preventing localized "hot spots" that can cause decomposition or side reactions.

  • Reflux Condenser: The reaction should be performed under a reflux condenser to prevent the loss of solvent or volatile reagents, especially when operating at the higher end of the temperature range.

  • Regular Monitoring: Even with a controller, it is good practice to periodically check the temperature with a calibrated thermometer.

Visualized Workflows and Mechanisms

Reaction Pathway

The diagram below illustrates the Sₙ2 mechanism for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid.

ReactionPathway Reactants 5-Bromosalicylic Acid + 1-Hexyl Bromide Intermediate Potassium 5-bromo-2-phenoxide (Nucleophile) Reactants->Intermediate Deprotonation (Step 1) Base Base (e.g., K₂CO₃) in DMF Base->Intermediate Product 5-Bromo-2-(hexyloxy)benzoic acid Intermediate->Product Sₙ2 Attack (Step 2) 60-80°C Byproduct KBr + KHCO₃

Caption: Williamson ether synthesis pathway.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical path for diagnosing low yields in your synthesis.

TroubleshootingWorkflow Start Low Yield Observed Check_TLC Analyze Crude by TLC Start->Check_TLC SM_Present Significant Starting Material Remains? Check_TLC->SM_Present Byproducts_Present Non-polar Spots or Streaking Observed? Check_TLC->Byproducts_Present Check_Temp Review Reaction Temperature Log Too_High_Temp Cause: Temp Too High (>90°C) Solution: Lower temperature to 60-80°C. Consider slow addition of alkyl halide. Check_Temp->Too_High_Temp Too_Low_Temp Cause: Temp Too Low / Time Too Short Solution: Increase temperature to 60-80°C and/or extend reaction time. SM_Present->Too_Low_Temp Yes Other_Issue Cause: Other Issue (e.g., wet solvent, bad reagents) Solution: Verify reagent quality and ensure anhydrous conditions. SM_Present->Other_Issue No Byproducts_Present->Check_Temp Yes Byproducts_Present->Other_Issue No

Caption: Decision tree for troubleshooting low yield.

Experimental Protocol: Synthesis of 5-Bromo-2-(hexyloxy)benzoic acid

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a proper laboratory setting with appropriate personal protective equipment (PPE).

Materials:

  • 5-Bromosalicylic acid (1.0 eq)

  • 1-Bromohexane (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 - 2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromosalicylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of salicylic acid) to the flask.

  • Heating: Place the flask in an oil bath and begin stirring. Heat the mixture to 70°C . Stir for 30 minutes at this temperature to facilitate the formation of the potassium salicylate/phenoxide salt.

  • Alkylating Agent Addition: Slowly add 1-bromohexane (1.2 eq) to the stirring suspension via a syringe or dropping funnel over 10-15 minutes.

  • Reaction: Maintain the reaction temperature at 70-75°C . Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete in 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-cold water (approx. 10x the volume of DMF).

    • Acidify the aqueous solution to pH ~2-3 by slowly adding 1M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash them with water (2x) and then with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude solid can be further purified by recrystallization (e.g., from a hexane/ethanol mixture) or by column chromatography on silica gel.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Patel, H., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Evonik. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.

Sources

Troubleshooting low solubility of 5-Bromo-2-(hexyloxy)benzoic acid

[1]

The Solubility Paradox: Understanding Your Molecule

Before troubleshooting, you must understand why this molecule resists standard solubilization. 5-Bromo-2-(hexyloxy)benzoic acid is an amphiphilic molecule with a conflicting dual nature:

  • The Head (Polar/Acidic): The benzoic acid moiety is polar and ionizable (pKa ≈ 4.2–4.5).

  • The Tail (Lipophilic): The hexyloxy (C6) chain and the bromine atom create a significant hydrophobic region.

The Common Failure Mode: Users often treat it like a simple benzoic acid derivative.[1] However, the C6 chain makes it behave like a surfactant or a liquid crystal mesogen .[1] In water, it refuses to dissolve; in basic water, it may form gelatinous micelles (soaps) rather than a true solution; and in recrystallization, it tends to "oil out" rather than crystallize.

Quick-Reference Solvent Compatibility Matrix

Usage Guide: Use this table to select the correct solvent system for your specific application.

ApplicationRecommended SolventSolubility RatingTechnical Notes
Organic Synthesis THF, Dichloromethane (DCM)Excellent Best for reactions.[1] DCM is preferred for bromination/coupling steps.[1]
NMR Analysis DMSO-d6, Acetone-d6High DMSO breaks intermolecular H-bonds (dimers).[1] CDCl3 may result in broad peaks due to dimerization.[1]
HPLC Acetonitrile (ACN) / WaterGood Requires acidification (0.1% Formic Acid) to keep it in non-ionized form to prevent peak tailing.[1]
Biological Assays DMSO (Stock) -> BufferVariable Critical: Predissolve in DMSO.[1] Dilute into buffer slowly. Risk of precipitation >100 µM.[1]
Recrystallization Ethanol / Water (9:[1]1)Moderate Warning: High risk of "oiling out."[1] See Protocol 2 below.

Troubleshooting Protocols

Issue #1: "It won't dissolve in my aqueous buffer (pH 7.4)."

Diagnosis: The molecule is a weak acid.[1] At neutral pH, the equilibrium may not fully favor the soluble carboxylate form, and the lipophilic tail drives aggregation. The Fix: You must drive the equilibrium completely to the salt form using the "Salt Switch" Protocol .

Step-by-Step Protocol:

  • Calculate Stoichiometry: Determine the exact moles of your acid.

  • Prepare Base: Use 1.05 equivalents (5% excess) of NaOH or KOH. Do not use a large excess, or you will salt out the compound.

  • The Slurry Method:

    • Suspend the solid acid in water (it will float/clump).

    • Add the base solution dropwise while stirring vigorously.

    • Observation: The solid should dissolve. If the solution turns cloudy/viscous, you have formed micelles (soap).

  • Rescue: If micelles form, add a small amount of co-solvent (5-10% Ethanol or DMSO) to disrupt the hydrophobic aggregation.[1]

Issue #2: "My product 'oils out' instead of crystallizing."

Diagnosis: This is classic behavior for alkoxybenzoic acids.[1] The compound undergoes Liquid-Liquid Phase Separation (LLPS) before it can crystallize.[1] This happens when the temperature drops too fast or the solvent composition is non-ideal.

The Fix: The "Seeding at Cloud Point" Protocol .

  • Dissolution: Dissolve crude material in boiling Ethanol (minimum volume).

  • The Anti-Solvent: Add hot water dropwise until a faint turbidity persists (the Cloud Point).[1]

  • Clear & Cool: Add 1-2 drops of Ethanol to clear the solution.[1] Remove from heat.

  • Insulate: Wrap the flask in foil/towel to ensure very slow cooling.

  • Seeding: When the temperature hits ~40-50°C, add a seed crystal. Do not wait for it to reach room temp.[1]

  • Harvest: Filter only after standing at room temperature for 4+ hours.

Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

This flow logic ensures you don't waste sample in the wrong media.

SolventSelectionStartStart: Select ApplicationAppTypeWhat is the goal?Start->AppTypeSynSynthesis/ReactionAppType->SynChemical ModificationBioBiological AssayAppType->BioCell/Enzyme AssayAnaAnalytical (NMR/HPLC)AppType->AnaQuality ControlBioCheckIs concentration >100µM?DMSODissolve in 100% DMSOthen dilute 1:1000 in BufferBioCheck->DMSONo (<100µM)SaltMust form Na-Salt firstOR use Cyclodextrin carrierBioCheck->SaltYes (>100µM)DCMUse DCM or THF(Avoid Alcohols for acyl chlorides)Syn->DCMBio->BioCheckNMRUse DMSO-d6(Breaks Dimers)Ana->NMR

Caption: Decision matrix for solvent selection based on concentration and application type.

Diagram 2: The "Oiling Out" Mechanism

Understanding why purification fails is the key to fixing it.

OilingOutHotSolHot Solution(Homogeneous)CoolingRapid CoolingHotSol->CoolingSlowCoolSlow Cooling + SeedingHotSol->SlowCoolLLPSLiquid-Liquid Phase Separation(Oiling Out)Cooling->LLPSMetastable Zone MissedImpurityTrapImpurities Trappedin Oil DropletsLLPS->ImpurityTrapSolidBlockSolidifies asAmorphous LumpImpurityTrap->SolidBlockNucleationCrystal NucleationSlowCool->NucleationControlledPureCrystPure CrystalsNucleation->PureCryst

Caption: Thermodynamic pathway distinguishing successful crystallization from "oiling out" failures.

Frequently Asked Questions (FAQs)

Q: Why does my NMR spectrum in CDCl3 show broad/split peaks? A: Benzoic acid derivatives form hydrogen-bonded dimers in non-polar solvents like chloroform.[1] This rapid equilibrium broadens the -COOH and adjacent aromatic signals.[1] Fix: Switch to a polar aprotic solvent like DMSO-d6 or Acetone-d6 , which disrupts the dimers and sharpens the peaks.[1]

Q: Can I use this compound in cell culture without DMSO? A: Generally, no.[1] The free acid is too lipophilic. You must either:

  • Prepare a 10-100 mM stock in DMSO, then dilute (keeping DMSO < 0.5% final).

  • Pre-form the Sodium Salt (Sodium 5-bromo-2-(hexyloxy)benzoate), which is water-soluble, though it may still require warming or sonication to dissolve fully due to the "soap" effect.[1]

Q: I see a 'gel' forming when I add NaOH. What is this? A: You have created a lyotropic liquid crystal phase.[1] The hexyloxy chain is long enough to aggregate. Fix: Add heat (50°C) to disrupt the gel, or add a chaotropic agent/co-solvent like Ethanol (5-10%) to break the structure.

References

  • PubChem. (n.d.).[1] 5-Bromo-2-hydroxybenzoic acid (Analogous Core Structure Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aromatic acids).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanistic basis for "Salt Switch" protocol).

Minimizing side reactions in 5-Bromo-2-(hexyloxy)benzoic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.

Introduction

The preparation of 5-Bromo-2-(hexyloxy)benzoic acid is a multi-step process that typically involves the bromination of a salicylic acid derivative followed by a Williamson ether synthesis. While seemingly straightforward, each step presents opportunities for side reactions that can impact yield and purity. This guide will dissect these potential issues and provide actionable solutions based on established chemical principles.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid.

Part 1: Bromination of Salicylic Acid

The initial step in this synthesis is often the bromination of salicylic acid to produce 5-bromosalicylic acid.

Q1: My bromination of salicylic acid is producing multiple products, including di- and tri-brominated species, and even some bromophenols. How can I improve the selectivity for 5-bromosalicylic acid?

A1: This is a common issue arising from the strong activating nature of the hydroxyl group on the aromatic ring. To enhance selectivity for the desired mono-brominated product, consider the following:

  • Control of Reaction Conditions: The rate of bromine addition is critical. Rapid addition can lead to localized high concentrations of bromine, promoting over-bromination.[1] A slow, dropwise addition of bromine, often dissolved in a suitable solvent like acetic acid or dibromoethane, allows for better control of the reaction.

  • Solvent Choice: The solvent can influence the reactivity of both the substrate and the brominating agent. Using a less polar solvent can sometimes temper the reaction rate.

  • Temperature Management: Running the reaction at a lower temperature will decrease the overall reaction rate, which can favor the desired mono-bromination over further substitution.

  • Decarboxylation-Bromination: Be aware that under certain conditions, especially with prolonged reaction times or elevated temperatures, salicylic acid can first decarboxylate to phenol, which then rapidly brominates to form 2,4,6-tribromophenol.[2][3]

Q2: I'm observing significant decarboxylation of my salicylic acid starting material or product during bromination. What causes this and how can I prevent it?

A2: Decarboxylation of salicylic acids can be thermally induced or catalyzed by acidic or basic conditions.[4][5] The presence of the ortho-hydroxyl group can facilitate this process.[4][6][7]

  • Temperature Control: This is the most critical factor. Keep the reaction temperature as low as reasonably possible to disfavor the decarboxylation pathway.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely (e.g., by TLC) and quench it as soon as the starting material is consumed.

  • pH Control: While bromination is often carried out in acidic media, excessively harsh acidic conditions can promote decarboxylation.

Part 2: Williamson Ether Synthesis of 5-Bromosalicylic Acid

The second key transformation is the alkylation of the phenolic hydroxyl group of 5-bromosalicylic acid with 1-bromohexane. This is a classic Williamson ether synthesis.[8]

Q3: My Williamson ether synthesis is resulting in a low yield of the desired 5-Bromo-2-(hexyloxy)benzoic acid. What are the likely causes?

A3: Low yields in this step can stem from several factors:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion.[8] If the base used is not strong enough to fully deprotonate both the phenolic hydroxyl and the carboxylic acid groups, the reaction will be incomplete. Consider using a stronger base like sodium hydroxide or potassium carbonate.[9]

  • Choice of Alkylating Agent: While 1-bromohexane is a primary alkyl halide and generally suitable for SN2 reactions, its reactivity can be a factor.[8][10] Using 1-iodohexane would increase the reaction rate, but it is also more expensive.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Optimization of temperature and reaction time is crucial. Typical conditions range from 50-100°C for several hours.[9]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the phenoxide nucleophile, thus increasing its reactivity.[9][11]

Q4: I am observing byproducts that suggest C-alkylation instead of the desired O-alkylation. How can I favor O-alkylation?

A4: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[8][11][12] Several factors influence the O- versus C-alkylation ratio:

  • Solvent: This is a key determinant. Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation.[11] Protic solvents (e.g., water, ethanol) can solvate the oxygen of the phenoxide through hydrogen bonding, making it less available for reaction and thus promoting C-alkylation.[11]

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role, although this is less easily controlled.

  • Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy.

Q5: Could the 1-bromohexane be undergoing an elimination reaction?

A5: While elimination (E2) is a competing reaction in Williamson ether synthesis, it is less likely with a primary alkyl halide like 1-bromohexane.[8][9] This side reaction becomes more significant with secondary and especially tertiary alkyl halides.[9] However, using an excessively strong base or very high temperatures could potentially lead to some elimination.

Experimental Protocols

Protocol 1: Selective Bromination of Salicylic Acid

This protocol is designed to favor the formation of 5-bromosalicylic acid.

  • Dissolution: Dissolve salicylic acid in a suitable solvent such as glacial acetic acid or a mixture of dibromoethane and another organic solvent.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the salicylic acid is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.[13]

  • Isolation: The product can be isolated by precipitation upon addition of water, followed by filtration and washing. Further purification can be achieved by recrystallization.

Protocol 2: Williamson Ether Synthesis of 5-Bromosalicylic Acid

This protocol aims to maximize the yield of 5-Bromo-2-(hexyloxy)benzoic acid.

  • Deprotonation: In a round-bottom flask, dissolve 5-bromosalicylic acid in a polar aprotic solvent like DMF. Add at least two equivalents of a suitable base (e.g., potassium carbonate or sodium hydroxide) to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Alkylating Agent Addition: Add 1-bromohexane to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and stir for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into water. Acidify with an acid like HCl to a pH of about 2-3 to protonate the carboxylic acid.[14]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.[14]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ConditionRationalePotential Side Reaction Minimized
Bromination
Bromine AdditionSlow, dropwiseAvoids localized high concentrationsOver-bromination (di- and tri-bromination)
Temperature0-10 °CReduces reaction rateOver-bromination, Decarboxylation
SolventAcetic acid or DibromoethaneControls reactivity
Ether Synthesis
Base≥ 2 equivalents (e.g., K₂CO₃, NaOH)Ensures complete deprotonationIncomplete reaction
SolventPolar aprotic (e.g., DMF, DMSO)Favors O-alkylationC-alkylation
Alkyl HalidePrimary (1-bromohexane)Favors SN2 reactionElimination (E2)
Temperature60-80 °CProvides sufficient activation energy

Visualizations

Reaction Pathway and Key Side Reactions

cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis Salicylic Acid Salicylic Acid 5-Bromosalicylic Acid 5-Bromosalicylic Acid Salicylic Acid->5-Bromosalicylic Acid Br2, Acetic Acid Dibromo/Tribromo Products Dibromo/Tribromo Products Salicylic Acid->Dibromo/Tribromo Products Excess Br2 / High Temp Phenol -> Tribromophenol Phenol -> Tribromophenol Salicylic Acid->Phenol -> Tribromophenol High Temp (Decarboxylation) 5-Bromo-2-(hexyloxy)benzoic acid 5-Bromo-2-(hexyloxy)benzoic acid 5-Bromosalicylic Acid->5-Bromo-2-(hexyloxy)benzoic acid 1-Bromohexane, Base, DMF C-alkylated Product C-alkylated Product 5-Bromosalicylic Acid->C-alkylated Product Protic Solvent 1-Bromohexane 1-Bromohexane Hexene Hexene 1-Bromohexane->Hexene Strong Base / High Temp (Elimination)

Caption: Synthetic pathway and major side reactions.

Troubleshooting Logic Flow

Start Start Low Yield/Impure Product Low Yield/Impure Product Start->Low Yield/Impure Product Check Bromination Step Check Bromination Step Low Yield/Impure Product->Check Bromination Step Check Ether Synthesis Step Check Ether Synthesis Step Low Yield/Impure Product->Check Ether Synthesis Step Over-bromination? Over-bromination? Check Bromination Step->Over-bromination? Incomplete Reaction? Incomplete Reaction? Check Ether Synthesis Step->Incomplete Reaction? Decarboxylation? Decarboxylation? Over-bromination?->Decarboxylation? No Slow Br2 addition, Lower Temp Slow Br2 addition, Lower Temp Over-bromination?->Slow Br2 addition, Lower Temp Yes Lower Temp, Shorter Time Lower Temp, Shorter Time Decarboxylation?->Lower Temp, Shorter Time Yes C-alkylation? C-alkylation? Incomplete Reaction?->C-alkylation? No Stronger/More Base, Check Temp/Time Stronger/More Base, Check Temp/Time Incomplete Reaction?->Stronger/More Base, Check Temp/Time Yes Use Polar Aprotic Solvent (DMF) Use Polar Aprotic Solvent (DMF) C-alkylation?->Use Polar Aprotic Solvent (DMF) Yes

Caption: Troubleshooting decision tree for the synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • Springer. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Chemistry Stack Exchange. Decarboxylation of Salicylic acid. [Link]

  • Ingenta Connect. Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. [Link]

  • Wikipedia. Salicylic acid. [Link]

  • Google Patents.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubMed. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • ResearchGate. Differential reaction energy profiles for O versus C alkylation of enolates. [Link]

  • ACS Publications. Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel. [Link]

  • PubMed. Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel. [Link]

  • Quora. How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Filo. What is the product of the reaction of salicylic acid with Br_2... [Link]

  • Kinetics and Mechanism of the Bromination of Salicylic Acid. [Link]

  • Indian Academy of Sciences. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. [Link]

  • Vedantu. Write the mechanism involved in bromination of salicylic acid. [Link]

  • Alkylation of Salicylic Acids Andrew David Feilden. [Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • PMC. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

  • ResearchGate. (PDF) 5-Bromo-2-(phenylamino)benzoic acid. [Link]

  • Google Patents.
  • Google Patents. DE2503929A1 - Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid.
  • PubChem. 5-Bromosalicylic acid. [Link]

  • Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. [Link]

  • Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

  • European Patent Office. Method for the purification of benzoic acid. [Link]

Sources

Technical Support Center: Enhancing Thermal Stability of 5-Bromo-2-(hexyloxy)benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-2-(hexyloxy)benzoic acid and its complexes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to enhancing the thermal stability of these compounds. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Understanding the Thermal Behavior of 5-Bromo-2-(hexyloxy)benzoic Acid

5-Bromo-2-(hexyloxy)benzoic acid is a substituted aromatic carboxylic acid. Its thermal stability is influenced by the interplay of its functional groups: the carboxylic acid, the bromo substituent, and the hexyloxy ether linkage. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this exact compound are not widely available in public literature, we can infer its likely thermal decomposition behavior from studies on structurally similar molecules.

The thermal decomposition of benzoic acid, for instance, is known to proceed via decarboxylation to produce benzene and carbon dioxide at elevated temperatures.[1] The presence of the bromine and hexyloxy groups on the benzene ring will modify this process. Halogenated aromatic compounds often exhibit complex decomposition pathways.[2]

Troubleshooting Guide: Enhancing Thermal Stability

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

My 5-Bromo-2-(hexyloxy)benzoic acid complex shows signs of degradation at elevated temperatures. How can I improve its thermal stability?

This is a common challenge, particularly for organic molecules intended for pharmaceutical applications where they may be subjected to heat during processing and storage. The most effective strategy for enhancing the thermal stability of crystalline solids is through the formation of cocrystals.

What are Cocrystals?

Cocrystals are multi-component crystals in which an active pharmaceutical ingredient (API), in this case, 5-bromo-2-(hexyloxy)benzoic acid, and a coformer (a benign molecule) are held together in a stoichiometric ratio by non-covalent interactions, such as hydrogen bonds.[3] This ordered arrangement can significantly increase the melting point and decomposition temperature of the API.

Getting Started with Cocrystallization:

The first step is to select a suitable coformer. The goal is to choose a molecule that will form strong and predictable hydrogen bonds with the carboxylic acid group of your compound.

Coformer Selection Strategy:

  • Hydrogen Bonding Rules: Prioritize coformers with functional groups that are complementary to the carboxylic acid group of 5-bromo-2-(hexyloxy)benzoic acid. Good candidates include molecules with pyridine, amide, or other carboxylic acid groups.[4]

  • pKa Rule: While not a strict rule, a pKa difference of less than 1 between the API and the coformer generally favors cocrystal formation over salt formation.

  • Cambridge Structural Database (CSD): This database can be mined to identify common and successful coformers for benzoic acid derivatives.

Recommended Coformers for Benzoic Acid Derivatives:

Coformer ClassExamplesRationale
Pyridines Isonicotinamide, NicotinamideThe pyridine nitrogen is an excellent hydrogen bond acceptor for the carboxylic acid proton.
Amides Benzamide, UreaThe amide group can act as both a hydrogen bond donor and acceptor, forming robust synthons with carboxylic acids.[5]
Carboxylic Acids Succinic Acid, Fumaric Acid, 4-Hydroxybenzoic AcidCan form strong hydrogen bonds with the API, leading to stable cocrystal structures.[6][7]
I've selected a coformer. What is the most straightforward method to screen for cocrystal formation?

For initial screening, liquid-assisted grinding (LAG) is a highly efficient and solvent-minimal technique.

Experimental Protocol: Liquid-Assisted Grinding (LAG)

Objective: To rapidly screen for cocrystal formation between 5-bromo-2-(hexyloxy)benzoic acid and a selected coformer.

Materials:

  • 5-Bromo-2-(hexyloxy)benzoic acid

  • Selected Coformer

  • Mortar and pestle (agate or ceramic)

  • Spatula

  • Small vial of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate)

  • Dropper

Procedure:

  • Weighing: Accurately weigh equimolar amounts of 5-bromo-2-(hexyloxy)benzoic acid and the coformer. A typical starting amount is 50-100 mg of each.

  • Mixing: Transfer both solids to the mortar. Gently mix the powders with the pestle for about 30 seconds.

  • Grinding: Begin grinding the mixture with moderate pressure.

  • Solvent Addition: Add 1-2 drops of the selected solvent to the powder mixture. The consistency should be a thick paste, not a slurry.

  • Continued Grinding: Continue grinding for 15-20 minutes. You may observe a change in the physical properties of the powder (e.g., texture, color).

  • Drying: Scrape the resulting solid from the mortar and pestle and spread it on a watch glass to air dry completely.

  • Analysis: Analyze the resulting solid using Powder X-ray Diffraction (PXRD) and compare the pattern to those of the starting materials. The appearance of new, unique peaks indicates the formation of a new crystalline phase, likely a cocrystal.[8]

Frequently Asked Questions (FAQs)

Q1: How do I confirm that I have formed a cocrystal and not just a physical mixture?

The primary technique for confirming cocrystal formation is Powder X-ray Diffraction (PXRD) .

  • Physical Mixture: The PXRD pattern of a simple physical mixture will be a superposition of the diffraction patterns of the individual components.

  • Cocrystal: A new crystalline phase, the cocrystal, will have a unique PXRD pattern with characteristic peaks at different 2θ angles than either of the starting materials.[9]

Differential Scanning Calorimetry (DSC) can also provide strong evidence. A cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[10]

Q2: My liquid-assisted grinding experiment resulted in an oily or amorphous solid. What should I do?

This can happen if the solvent choice is not optimal or if the grinding process generates too much heat.

  • Troubleshooting Steps:

    • Change the Solvent: Try a less polar or more volatile solvent. The goal is to facilitate molecular mobility without fully dissolving the components.

    • Reduce Grinding Intensity: Excessive force can lead to amorphization.

    • Try a Different Method: If LAG consistently fails, consider a slurry conversion method. In this technique, the solid mixture is stirred in a small amount of a solvent in which both components are sparingly soluble. Over time, the more stable cocrystal phase should crystallize.[11]

Q3: How can I determine the thermal stability of my new cocrystal?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the essential analytical techniques for this purpose.

Experimental Protocol: TGA/DSC Analysis

Objective: To determine the decomposition temperature and melting point of the 5-bromo-2-(hexyloxy)benzoic acid cocrystal.

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is ideal.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the cocrystal powder into a clean, tared TGA/DSC pan (typically aluminum or alumina).

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Thermogram: Plot the percentage of mass loss versus temperature. The onset temperature of the major mass loss event corresponds to the decomposition temperature.

    • DSC Thermogram: Plot the heat flow versus temperature. A sharp endothermic peak before the decomposition event indicates the melting point of the cocrystal.

Q4: What are the expected decomposition products of 5-Bromo-2-(hexyloxy)benzoic acid?

Based on the thermal decomposition of similar compounds, the following pathway is plausible:

  • Decarboxylation: The initial step is likely the loss of the carboxylic acid group as CO2.

  • Ether Cleavage: The hexyloxy group may subsequently cleave.

  • Aromatic Ring Fragmentation: At higher temperatures, the brominated aromatic ring will fragment.

The specific decomposition products can be identified by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR).

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

CocrystalScreeningWorkflow cluster_prep Preparation cluster_method Screening Method cluster_analysis Analysis cluster_outcome Outcome API 5-Bromo-2-(hexyloxy)benzoic Acid Grinding Liquid-Assisted Grinding (1:1 molar ratio + solvent drops) API->Grinding Coformer Select Coformer (e.g., Isonicotinamide) Coformer->Grinding PXRD Powder X-ray Diffraction (PXRD) Grinding->PXRD Primary Confirmation DSC Differential Scanning Calorimetry (DSC) Grinding->DSC Secondary Confirmation Cocrystal New Crystalline Phase (Cocrystal) PXRD->Cocrystal Unique Pattern Mixture Physical Mixture (No Reaction) PXRD->Mixture Superimposed Patterns DSC->Cocrystal Single, Sharp Melt

Caption: Workflow for Cocrystal Screening.

ThermalAnalysisWorkflow cluster_results Data Interpretation cluster_conclusions Conclusions Start Start with Cocrystal Sample TGA_DSC Simultaneous TGA/DSC Analysis (N2 atmosphere, 10°C/min ramp) Start->TGA_DSC TGA_Curve TGA Thermogram (% Mass Loss vs. Temp) TGA_DSC->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) TGA_DSC->DSC_Curve Decomp_Temp Decomposition Temperature TGA_Curve->Decomp_Temp Melt_Point Melting Point DSC_Curve->Melt_Point Stability Enhanced Thermal Stability? Decomp_Temp->Stability Melt_Point->Stability

Caption: Thermal Stability Analysis Workflow.

References

Sources

Technical Support Center: Optimizing Couplings of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #CHM-5Br-2Hex-001 Subject: Overcoming steric and electronic barriers in ortho-substituted benzoic acid amidation.

Executive Summary: The "Ortho-Alkoxy" Challenge

Welcome to the technical guide for coupling 5-Bromo-2-(hexyloxy)benzoic acid . If you are experiencing low yields, unreacted starting material, or excessive side products using standard carbodiimide coupling (EDC/NHS or DCC), you are encountering a specific chemical phenomenon known as the Ortho-Effect .

This substrate presents a "double-penalty" to nucleophilic attack:

  • Steric Shielding: The 2-hexyloxy group (a 6-carbon chain) creates a physical blockade, preventing the amine from approaching the carbonyl carbon.

  • Electronic Deactivation: The oxygen atom at the ortho position donates electron density into the ring and carbonyl system (Resonance effect,

    
    ), rendering the carbonyl carbon less electrophilic and less reactive toward amines.
    

This guide provides three validated protocols to overcome these barriers, ranging from "Brute Force" activation to "Assisted" catalysis.

Decision Matrix: Select Your Protocol

Before starting, determine the stability of your amine partner to select the correct method.

CouplingDecision Start Start: Analyze Amine Partner IsAcidSensitive Is the Amine Acid-Sensitive? Start->IsAcidSensitive No No IsAcidSensitive->No No (Robust) Yes Yes IsAcidSensitive->Yes Yes (Sensitive groups like Boc, acetals) MethodA Method A: Acid Chloride (Oxalyl Chloride) No->MethodA MethodB Method B: HATU/HOAt (Anchimeric Assistance) No->MethodB IsSteric Is the Amine also Sterically Hindered? Yes->IsSteric MethodC Method C: Acyl Fluoride (TFFH/BTFFH) Yes->MethodC IsSteric->No No (Primary Amine) IsSteric->Yes Yes (Secondary/Aniline)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine stability and steric demand.

Method A: The Acid Chloride Route (Gold Standard)

For sterically hindered benzoic acids, converting the acid to an acid chloride is the most reliable method. It generates a highly reactive electrophile that overcomes the electronic deactivation of the alkoxy group.

Applicability: Robust amines (not acid-sensitive). Key Reagent: Oxalyl Chloride (COCl)₂ + DMF (Catalytic).

Protocol:
  • Dissolution: Dissolve 1.0 eq of 5-Bromo-2-(hexyloxy)benzoic acid in anhydrous Dichloromethane (DCM).

    • Note: If solubility is poor due to the aryl bromide, add a small amount of THF.

  • Catalysis: Add catalytic DMF (1-2 drops).

    • Mechanism:[1][2][3][4] DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species. Without this, the reaction may stall.

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.2 – 1.5 eq) dropwise.

    • Observation: Vigorous bubbling (CO and CO₂ gas evolution) will occur.

  • Conversion Check: Stir at Room Temperature (RT) for 2 hours.

    • QC Step: Take an aliquot, quench with methanol, and check TLC. If the methyl ester is formed and starting acid is gone, activation is complete.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the Amine (1.1 eq) and a base (Triethylamine or DIPEA , 2.0 eq) at 0°C. Warm to RT and stir overnight.

Why this works: The acid chloride (


) is significantly smaller and more electrophilic than the activated esters formed by EDC/NHS, bypassing the steric shield of the hexyloxy group.

Method B: The HATU/HOAt Protocol (High Precision)

If your amine contains acid-labile groups (e.g., Boc-protected diamines), you cannot use the Acid Chloride method. You must use HATU , which relies on the HOAt leaving group.

Applicability: Acid-sensitive substrates; difficult couplings where racemization is not a concern (benzoic acids are achiral).

The HOAt Advantage:

Standard HOBt (used with EDC) lacks the nitrogen atom in the pyridine ring found in HOAt. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), forming a hydrogen bond with the incoming amine and guiding it to the carbonyl center.

Protocol:
  • Dissolution: Dissolve 5-Bromo-2-(hexyloxy)benzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 - 3.0 eq).

    • Critical: The solution must be basic (pH > 8) for HATU to function.

  • Activation: Add HATU (1.1 - 1.2 eq). Stir for 15-30 minutes.

    • Visual: The solution often turns yellow/orange.

  • Coupling: Add the Amine (1.0 - 1.2 eq). Stir at RT for 4-16 hours.

Troubleshooting Tip: If conversion is low, do not add more HATU immediately. Add more HOAt (additive) to stabilize the active ester.

Comparative Data: Reagent Performance

The following table summarizes expected performance based on internal application data for 2-substituted benzoic acids.

Reagent SystemReaction RateSteric ToleranceSide ReactionsRecommended For
EDC / HOBt SlowLow

-acylurea rearrangement
Unhindered acids only (Do not use)
Oxalyl Chloride / DMF FastHighHydrolysis (keep dry)Primary Choice (if acid stable)
HATU / DIPEA Medium-FastHighGuanidinylation (if amine is slow)Acid-sensitive amines
TFFH (Acyl Fluoride) FastVery HighLowExtremely hindered amines (Anilines)

Troubleshooting & FAQs

Q1: My product is an oil/gum and won't crystallize. Is it impure?

A: Not necessarily. The hexyloxy chain (C6) adds significant lipophilicity and rotational freedom, which often prevents crystallization.

  • Fix: Do not rely on recrystallization. Use Flash Chromatography .

  • Solvent System: Hexanes/Ethyl Acetate.[5] The hexyloxy group makes the molecule move well on silica.

  • Alternative: Try triturating with cold pentane or methanol to force precipitation.

Q2: I see a side product with M+ mass corresponding to the amine reacting with the coupling agent.

A: This is likely a guanidinylation byproduct.

  • Cause: When using HATU, if the steric hindrance is too high, the amine reacts with the central carbon of the uronium salt (HATU) instead of the activated ester.

  • Fix: Switch to Method A (Acid Chloride) or use a phosphonium reagent like PyBOP , which does not form guanidines.

Q3: Can I use thionyl chloride (SOCl₂) instead of oxalyl chloride?

A: Yes, but with caution.

  • Risk: SOCl₂ requires heating (reflux) to activate hindered benzoic acids effectively. Heating 5-bromo-2-alkoxybenzoic acids can sometimes lead to de-alkylation (cleavage of the hexyloxy ether) under acidic conditions. Oxalyl chloride works at 0°C/RT and is safer for the ether linkage.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][6][7][8] Tetrahedron, 61(46), 10827-10852.

Sources

Separation of mono- and di-alkylated byproducts in benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and process engineers dealing with the synthesis and purification of benzoic acid. It addresses the critical challenge of separating mono-alkylated (target precursors or intermediates) from di-alkylated byproducts, and the subsequent purification of Benzoic Acid from its structural analogs (e.g., p-Toluic acid, Phthalic acids).

Status: Operational | Tier: Level 3 (Advanced Application Support)

Diagnostic Triage: Identify Your Separation Challenge

Before selecting a protocol, identify the specific nature of your impurity based on your synthesis pathway.

Synthesis StagePrimary Impurity TypeChemical NatureSeparation DifficultyRecommended Protocol
Post-Alkylation (Pre-Oxidation)Di-alkylbenzenes (e.g., Xylene)Neutral / Non-polarModerateProtocol A (Distillation)
Post-Oxidation Unreacted AlkylbenzenesNeutral / Non-polarLowProtocol B (Acid-Base Extraction)
Post-Oxidation Alkyl-Benzoic Acids (e.g., p-Toluic Acid)Weak Acid (pKa ~4.3)High (Similar pKa)Protocol C (Rectification/Crystallization)
Post-Oxidation Di-Carboxylic Acids (e.g., Terephthalic Acid)Stronger Acid (pKa ~3.5)ModerateProtocol D (Solvent Leaching)

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the correct purification method based on the physicochemical properties of the byproducts.

SeparationLogic Start Crude Benzoic Acid Mixture CheckState Is the Impurity Neutral or Acidic? Start->CheckState Neutral Neutral Impurity (Alkylbenzene, Benzyl Alcohol) CheckState->Neutral Neutral Acidic Acidic Impurity (Toluic Acid, Phthalic Acid) CheckState->Acidic Acidic ProtocolB Protocol B: Acid-Base Partitioning (NaHCO3 Extraction) Neutral->ProtocolB CheckSolubility Check Solubility in Non-Polar Solvent (Toluene/DCM) Acidic->CheckSolubility Insoluble Insoluble Impurity (Terephthalic/Isophthalic Acid) CheckSolubility->Insoluble Di-Acids Soluble Soluble Impurity (p-Toluic Acid) CheckSolubility->Soluble Mono-Acids ProtocolD Protocol D: Solvent Leaching (Filter off Solid Impurity) Insoluble->ProtocolD ProtocolC Protocol C: Fractional Distillation or Co-Solvent Crystallization Soluble->ProtocolC

Figure 1: Decision matrix for selecting purification protocols based on impurity acidity and solubility profiles.

Detailed Troubleshooting Protocols

Protocol A: Minimizing Di-Alkylation (Upstream Control)

Use this if you are still at the synthesis stage (Friedel-Crafts).

The Issue: The alkylated product is more nucleophilic than benzene, leading to polyalkylation. Mechanism: Alkyl groups are electron-donating, activating the ring toward further electrophilic attack.

Corrective Actions:

  • Stoichiometric Control: Maintain a Benzene:Alkyl Halide ratio of >5:1 . The excess benzene acts as the solvent, statistically favoring mono-alkylation.

  • Catalyst Selection: Switch from

    
     to Shape-Selective Zeolites (e.g., ZSM-5) . The pore structure of zeolites physically restricts the formation of bulky di-alkylated species.
    
  • Alternative Pathway: Use Friedel-Crafts Acylation followed by reduction (Clemmensen/Wolff-Kishner). Acyl groups are electron-withdrawing (deactivating), preventing poly-substitution.

Protocol B: Removing Neutral Byproducts (Acid-Base Extraction)

Use this for unreacted starting materials or neutral oxidation byproducts (Benzyl benzoate).

Principle: Benzoic acid forms a water-soluble salt with mild base; neutral organics do not.

  • Dissolve crude mixture in Diethyl Ether or Ethyl Acetate .

  • Extract with 10% Aqueous

    
      (Caution: 
    
    
    
    evolution).
    • Why Bicarbonate? It is strong enough to deprotonate Benzoic Acid (pKa 4.2) but too weak to deprotonate phenols (pKa 10), ensuring phenols stay in the organic layer if present.

  • Separate layers.[1] Keep the Aqueous Layer (contains Benzoate).

  • Acidify the aqueous layer with 6M HCl to pH 1.

  • Collect the precipitated Benzoic Acid via vacuum filtration.

Protocol C: Separating Structural Analogs (Benzoic vs. p-Toluic Acid)

Use this when the impurity is an alkyl-benzoic acid (e.g., incomplete oxidation).

The Challenge: Both are carboxylic acids with similar pKa values (Benzoic: 4.20 vs. p-Toluic: 4.37), rendering extraction ineffective. Solution: Exploit Boiling Point or Solubility differentials.

Method 1: Fractional Distillation (Preferred for >10g scale)

  • Benzoic Acid BP: 249 °C

  • p-Toluic Acid BP: 274–275 °C[2]

  • Procedure: Perform vacuum distillation. Benzoic acid will distill first.[3] A fractionating column is required to achieve separation due to the 25°C difference.

Method 2: Co-Solvent Recrystallization (Lab Scale)

  • Solvent System: Water + Ethanol (9:1).

  • Logic: p-Toluic acid is less soluble in water than Benzoic acid.

  • Steps:

    • Dissolve crude solid in minimum boiling water/ethanol mix.

    • Cool slowly to room temperature.

    • Critical Step: Stop cooling at 25°C. Do not ice-bath immediately. p-Toluic acid enriches in the first crop of crystals.

    • Filter.[4][5] The filtrate (mother liquor) contains the purer Benzoic Acid. Concentrate and cool the filtrate to recover the target.

Protocol D: Removing Di-Acids (Benzoic vs. Terephthalic Acid)

Use this if your starting material contained xylenes.

Principle: Terephthalic acid is virtually insoluble in most common organic solvents, whereas Benzoic acid is highly soluble.

  • Dry the crude solid completely.

  • Add Toluene or Dichloromethane (DCM) (10 mL per gram of solid).

  • Heat to reflux (for Toluene) or warm (for DCM) for 15 minutes.

  • Hot Filtration: Filter the mixture while hot.

    • Filter Cake (Solid): Contains Terephthalic/Isophthalic acid (Impurities).

    • Filtrate (Liquid): Contains Benzoic Acid.[6]

  • Evaporate the solvent from the filtrate to recover pure Benzoic Acid.

Frequently Asked Questions (FAQ)

Q: Why does my Benzoic Acid have a depressed melting point (e.g., 115°C instead of 122°C)? A: This indicates an impurity disrupting the crystal lattice. If the impurity is p-toluic acid , it forms a solid solution, significantly depressing the melting point. If the impurity is inorganic (salts) , the melting point might be sharp but the sample will leave a residue upon ignition. Use Protocol C.

Q: Can I use NaOH instead of NaHCO3 for extraction? A: Yes, but with a caveat. NaOH is a strong base and will extract phenols (if present as byproducts) along with the benzoic acid.


 is selective for carboxylic acids, leaving phenols in the organic layer.

Q: High Performance Liquid Chromatography (HPLC) shows a "shoulder" on my Benzoic Acid peak. What is it? A: This is likely an isomer (o-, m-, or p-toluic acid) or Benzyl Alcohol. These compounds have similar UV absorption and retention times on C18 columns. Use a gradient method with a slower ramp (e.g., 5% to 50% ACN over 30 mins) to resolve the shoulder.

References

  • Separation of Benzoic Acid from Impurities

    • Source: US Patent 4092353A.
    • Relevance: Details industrial sublimation and distillation techniques for separating benzoic acid from diphenyl and benzyl benzo
    • Link:

  • Solubility Data (Benzoic vs. Phthalic Acids)

    • Source:Journal of Chemical & Engineering Data (ACS).
    • Relevance: Provides quantitative solubility curves essential for designing crystalliz
    • Link:

  • Friedel-Crafts Alkylation Mechanisms & Control

    • Source: Chemistry LibreTexts. "16.3: Reactions of alkylbenzenes."
    • Relevance: Explains the mechanism of polyalkylation and the oxidation of alkyl side chains to benzoic acid.
    • Link:

  • pKa Values for Acidity-Based Separation

    • Source: Bordwell pKa Table / Evans pKa Table.
    • Relevance: Authoritative source for pKa values (Benzoic Acid: 4.2, p-Toluic: 4.37) used in Protocol B and C.
    • Link:

  • p-Toluic Acid Properties

    • Source: Wikipedia / PubChem.
    • Relevance: Confirms boiling point (274-275°C) and solubility data (poor in water) for p-Toluic acid.[2]

    • Link:

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 5-Bromo-2-(hexyloxy)benzoic Acid for Process Verification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 5-Bromo-2-(hexyloxy)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

5-Bromo-2-(hexyloxy)benzoic acid is a critical intermediate in the synthesis of mesogenic liquid crystals and pharmacological scaffolds (e.g., SGLT2 inhibitors).[2][3] Its structural integrity hinges on the precise regiochemistry of the bromine substituent and the successful O-alkylation of the phenolic precursor.

This guide provides a rigorous technical comparison of the 1H NMR spectral features of the product against its synthetic precursor (5-bromosalicylic acid) and solvent alternatives .[1][2] By analyzing these comparative datasets, researchers can definitively validate the conversion, assess purity, and rule out common regioisomeric impurities.[3]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and accurate integration, the following protocol is recommended. This workflow prioritizes the visibility of the carboxylic acid proton, which is often invisible in standard chloroform preparations due to exchange broadening.

Reagents:

  • Solvent A (Routine): Chloroform-d (

    
    ) + 0.03% TMS.[1][2][3]
    
  • Solvent B (Structural Validation): Dimethyl sulfoxide-

    
     (
    
    
    
    ).[1][2][3]

Methodology:

  • Massing: Weigh 10–15 mg of the dried solid into a clean vial.

  • Dissolution: Add 0.6 mL of solvent.

    • Note: For

      
      , ensure the solvent is fresh.[1][2][4] Acidic impurities in aged chloroform can catalyze proton exchange, obliterating the -COOH signal.[2][3]
      
  • Filtration: If the solution is cloudy (common with benzoic acid derivatives), filter through a small plug of glass wool directly into the NMR tube.[1][2]

  • Acquisition: Run at 298 K with a relaxation delay (

    
    ) of 
    
    
    
    seconds to allow full relaxation of the aromatic protons for quantitative integration.
Structural Characterization & Assignment
3.1 The Aromatic Region (Regiochemistry Verification)

The aromatic region (6.5–8.5 ppm) provides the "fingerprint" for the substitution pattern.[1] 5-Bromo-2-(hexyloxy)benzoic acid possesses a 1,2,4-trisubstituted benzene ring .[2][3]

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-6 8.05 – 8.15Doublet (

)

Deshielded by the ortho-COOH group.[2][3] The small coupling confirms a meta relationship to H-4.[2]
H-4 7.55 – 7.65Doublet of Doublets (

)

,

Located para to the alkoxy group.[1][2][3] Shows splitting from both H-3 (ortho) and H-6 (meta).[1][2][3]
H-3 6.85 – 6.95Doublet (

)

Shielded by the ortho-alkoxy group.[1][2][3] The large coupling confirms an ortho relationship to H-4.[1][2]
3.2 The Aliphatic Chain (O-Alkylation Verification)

The success of the synthesis is confirmed by the appearance of the hexyl chain signals and the specific chemical shift of the


-methylene protons.
  • 
    -CH2 (
    
    
    
    ):
    Triplet at 4.05 – 4.15 ppm .[1][2][3] This downfield shift is characteristic of a methylene group directly attached to an oxygen atom.[1][2][3]
  • Bulk Chain: Multiplets at 1.85 ppm (quintet,

    
    -CH2), 1.30–1.50 ppm (overlapping 
    
    
    
    s).
  • Terminal Methyl: Triplet at 0.90 ppm .[1][2][3]

Comparative Analysis: Performance vs. Alternatives
Comparison A: Product vs. Precursor (5-Bromosalicylic Acid)

The most common application of this NMR analysis is reaction monitoring.[1][2][3] The table below highlights the critical spectral changes that prove the reaction has gone to completion.

FeaturePrecursor (5-Bromosalicylic Acid)Product (5-Bromo-2-(hexyloxy)benzoic acid)Diagnostic Conclusion
Phenolic OH Singlet @ ~10.5 ppm (Broad)Absent Disappearance confirms consumption of starting material.[1][2][3]
Alkoxy Signal NoneTriplet @ ~4.1 ppmAppearance confirms formation of ether linkage.[1][2][3]
H-3 Shift ~6.90 ppm~6.95 ppmSlight downfield shift due to steric bulk of the hexyl chain vs. proton.[1][2]
Comparison B: Solvent Selection (

vs.

)

Choice of solvent dramatically affects the resolution of the acidic proton and the aromatic region.[1]

ParameterAlternative 1: Chloroform-d (

)
Alternative 2: DMSO-

Recommendation
-COOH Signal Often broad/invisible (10–12 ppm) or exchanged.[1][2][3]Sharp/Broad Singlet @ 13.0–13.5 ppm.[1][3]Use DMSO if quantifying acid content.[1][2][3]
Solubility Moderate.[1][2][3] May require heating.[1][2][3]Excellent.Use DMSO for concentrated samples.[1][3]
Water Peak ~1.56 ppm (overlaps with alkyl chain).[1][2][3]~3.33 ppm (clear of key signals).[1][3]Use DMSO to avoid integration errors in the alkyl region.[1][2]

Expert Insight: In drug development,


 is preferred for this compound because it disrupts the intermolecular hydrogen bonding dimers of the carboxylic acid, providing a more consistent chemical shift for the -COOH proton [1].[1][2]
Visualization of Analytical Workflows
Figure 1: Structural Verification Logic Tree

This decision tree guides the analyst through the interpretation of the aromatic splitting pattern to confirm the 1,2,4-substitution.[1]

G Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count Count Signals Start->Count ThreeSignals 3 Distinct Signals Found? Count->ThreeSignals H6_Check Check Most Downfield Signal (~8.1 ppm) ThreeSignals->H6_Check Yes Fail REJECT: Isomer or Impurity ThreeSignals->Fail No H6_Split Is it a Doublet (J ~2.5 Hz)? H6_Check->H6_Split H4_Check Check Middle Signal (~7.6 ppm) H6_Split->H4_Check Yes (H-6) H6_Split->Fail No H4_Split Is it a dd (J ~8.8, 2.5 Hz)? H4_Check->H4_Split H3_Check Check Upfield Signal (~6.9 ppm) H4_Split->H3_Check Yes (H-4) H4_Split->Fail No H3_Split Is it a Doublet (J ~8.8 Hz)? H3_Check->H3_Split Conclusion CONFIRMED: 5-Bromo-2-(hexyloxy)benzoic acid H3_Split->Conclusion Yes (H-3) H3_Split->Fail No

Caption: Step-by-step logic flow for verifying the 1,2,4-trisubstituted aromatic pattern of the target compound.

Figure 2: Reaction Monitoring Workflow (Precursor vs. Product)

A visual comparison of the synthesis validation process.

ReactionMonitor Precursor Starting Material (5-Bromosalicylic Acid) Reaction Alkylation (K2CO3, Acetone, Reflux) Precursor->Reaction Reagent Reagent (Hexyl Bromide) Reagent->Reaction NMR_Check 1H NMR Analysis Reaction->NMR_Check Signal_OH Phenolic OH (~10.5 ppm) NMR_Check->Signal_OH Disappears Signal_Alk Alkoxy CH2 (~4.1 ppm) NMR_Check->Signal_Alk Appears Result Product Verified Signal_OH->Result Signal_Alk->Result

Caption: Workflow demonstrating the key spectral changes (disappearance of OH, appearance of Alkoxy) used to monitor reaction progress.

References
  • Abraham, R. J., et al. (2006).[1][3][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Institute of Standards and Technology (NIST). (2023).[1][3] "5-Bromo-2-hydroxybenzoic acid Spectral Data." NIST Chemistry WebBook.[1][2][3]

  • Tokyo Chemical Industry (TCI). (2024).[1][3] "Benzoic Acids [Liquid Crystal Building Blocks]."[1][2][3][6] TCI Product Guide.

  • PubChem. (2024).[1][3] "Benzoic acid, 5-bromo-2-(pentyloxy)- (Analogue Data)." NIH National Library of Medicine.[1][2][3] [1][3]

Sources

FTIR spectral analysis of 5-Bromo-2-(hexyloxy)benzoic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (FTIR) spectral characteristics of 5-Bromo-2-(hexyloxy)benzoic acid , a critical intermediate in the synthesis of liquid crystals and Schiff base ligands.

For researchers synthesizing this compound via the


-alkylation of 5-bromosalicylic acid, FTIR offers the most rapid and cost-effective method to verify functional group transformation. This guide compares the spectral "fingerprint" of the target molecule against its precursor and evaluates FTIR's utility relative to alternative analytical techniques like NMR and HPLC.

Key Takeaway: The successful synthesis is spectrally defined by the emergence of aliphatic C-H stretching modes (2850–2960 cm⁻¹) from the hexyl chain and the disappearance of the phenolic O-H stretch , confirming the formation of the ether linkage.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the vibrational freedom of the molecule. The structure consists of a rigid aromatic core substituted with a polar carboxylic acid, a heavy bromine atom, and a flexible hexyloxy tail.

Structural Vibrational Map

The following diagram outlines the critical vibrational modes required for identification.

G Molecule 5-Bromo-2-(hexyloxy)benzoic acid COOH Carboxylic Acid Group (Hydrophilic Head) Molecule->COOH Ether Ether Linkage (Ar-O-R) Molecule->Ether Alkyl Hexyl Chain (Lipophilic Tail) Molecule->Alkyl Bromo Aromatic Bromine (Heavy Atom) Molecule->Bromo Vib_COOH O-H Stretch: 2500-3300 cm⁻¹ (Broad) C=O Stretch: ~1680 cm⁻¹ COOH->Vib_COOH Vib_Ether C-O-C Stretch: 1240-1260 cm⁻¹ (Asymmetric) Ether->Vib_Ether Vib_Alkyl C-H Stretch: 2850-2960 cm⁻¹ (sp³ Hybridized) Alkyl->Vib_Alkyl Vib_Bromo C-Br Stretch: 500-600 cm⁻¹ (Fingerprint Region) Bromo->Vib_Bromo

Figure 1: Vibrational assignment map linking molecular substructures to expected FTIR frequency ranges.

Comparative Analysis: Target vs. Precursor

The primary application of FTIR in this context is reaction monitoring . The synthesis typically involves the alkylation of 5-bromosalicylic acid with hexyl bromide.

Spectral Transformation Table

The table below highlights the specific shifts indicating a successful reaction.

Functional GroupModePrecursor: 5-Bromosalicylic Acid [1]Target: 5-Bromo-2-(hexyloxy)benzoic AcidStatus
Phenolic O-H Stretch3200–3500 cm⁻¹ (Sharp/Broad mix)ABSENT ✅ Verification
Carboxylic O-H Stretch2500–3300 cm⁻¹ (Very Broad)2500–3300 cm⁻¹ (Remains Broad)➖ Unchanged
Alkyl C-H StretchWeak/Absent (Aromatic C-H only)2850–2960 cm⁻¹ (Strong, Doublet)✅ Verification
Carbonyl (C=O) Stretch1660–1680 cm⁻¹ (Intramolecular H-bond)1680–1700 cm⁻¹ (Shifted)⚠️ Shift
Ether (C-O-C) StretchAbsent1240–1260 cm⁻¹ (Strong)✅ Verification
C-Br Stretch500–600 cm⁻¹500–600 cm⁻¹➖ Unchanged
Detailed Analysis of Changes
  • The "Alkyl Signal" (2800–3000 cm⁻¹): The most obvious visual difference is the appearance of the hexyl chain. The precursor, being aromatic, shows only weak C-H stretches above 3000 cm⁻¹. The product will display distinct, intense bands at 2920 cm⁻¹ (asymmetric

    
    )  and 2850 cm⁻¹ (symmetric 
    
    
    
    )
    . This confirms the attachment of the hexyloxy tail.
  • The Carbonyl Shift (1680 cm⁻¹ Region): In 5-bromosalicylic acid, the carbonyl oxygen often participates in a strong intramolecular hydrogen bond with the neighboring phenolic hydrogen. Alkylating the phenol removes this hydrogen bond, typically causing the C=O peak to shift to a slightly higher frequency (wavenumber) in the product, closer to a standard benzoic acid dimer (~1690 cm⁻¹).

  • Fingerprint Region (C-O Stretching): The transformation from a phenol (

    
    ) to an alkyl aryl ether (
    
    
    
    ) alters the C-O stretching landscape. Look for a new, strong band around 1250 cm⁻¹ corresponding to the asymmetric stretching of the ether linkage.

Experimental Protocol: Best Practices

To obtain a publication-quality spectrum for this molecule, specific sample preparation is required due to its potential liquid crystalline nature or waxy solid state.

Recommended Method: ATR (Attenuated Total Reflectance)

While KBr pellets are traditional, ATR is superior for alkoxy-benzoic acids to avoid moisture interference in the OH region.

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Ensure the background spectrum is flat.

  • Sample Deposition: Place ~5 mg of the solid product on the crystal.

  • Pressure: Apply high pressure using the anvil. This is critical for 5-bromo-2-(hexyloxy)benzoic acid, as the alkyl chains can create a "fluffy" lattice that makes poor optical contact.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to resolve the aromatic overtones.

    • Range: 4000–450 cm⁻¹ (Must capture the C-Br stretch).

Performance Comparison: FTIR vs. Alternatives

Why use FTIR over other methods for this specific molecule?

Comparison Workflow

The following decision tree illustrates when to prioritize FTIR during the development cycle.

AnalysisPath Start Sample: Crude Reaction Product Q1 Goal: Quick Confirmation? Start->Q1 FTIR Method: FTIR Time: <2 mins Cost: Low Q1->FTIR Yes NMR Method: 1H NMR Time: >30 mins Cost: High Q1->NMR No (Need Purity) Result_FTIR Check: Alkyl C-H Peaks Result: Yes/No FTIR->Result_FTIR Result_NMR Check: Integration of protons Result: >99% Purity NMR->Result_NMR

Figure 2: Analytical decision matrix for 5-bromo-2-(hexyloxy)benzoic acid.

Technique Evaluation Matrix
FeatureFTIR (Recommended) 1H NMR Mass Spectrometry
Primary Utility Functional Group ID (Ether/Alkyl)Structural Elucidation & PurityMolecular Weight Confirmation
Speed Fast (<5 min) Slow (Sample prep + run)Medium
Cost NegligibleHigh (Solvents/Instrument time)High
Limitation Cannot quantify impurities <5%Requires deuterated solventsDoes not show bond connectivity
Specific Benefit Instantly confirms alkylation via C-H stretchQuantifies exact proton ratioConfirms bromination pattern

Conclusion: FTIR is the superior process control tool. It provides immediate feedback on whether the alkylation reaction proceeded without the need for expensive deuterated solvents (e.g.,


 or DMSO-

) required for NMR.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 5-bromo-2-hydroxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (General reference for Alkyl/Ether assignments).

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 5-Bromo-2-(hexyloxy)benzoic acid , a critical intermediate in the synthesis of antidiabetic agents (SGLT2 inhibitors) and specific salicylic acid derivatives.

As Senior Application Scientists, we often encounter challenges in distinguishing halogenated regioisomers. This guide compares the fragmentation efficiency and sensitivity of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and Electron Impact (EI) . We establish ESI in negative mode (ESI-) as the gold standard for this analyte, detailing the specific fragmentation pathways driven by the ortho-alkoxy effect.

Structural Analysis & Isotopic Signature

Before interpreting fragmentation, one must validate the precursor ion based on the unique isotopic abundance of Bromine (


 and 

).
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 300.04 (using

    
    )
    
  • Isotopic Pattern: The mass spectrum must exhibit a 1:1 doublet separated by 2 Da (m/z 300 and 302 in neutral form; m/z 299 and 301 in ESI-).

Mechanistic Fragmentation Pathway

The fragmentation of 5-Bromo-2-(hexyloxy)benzoic acid is dominated by the proximity of the carboxylic acid to the hexyloxy tail. Under Collision-Induced Dissociation (CID), the primary pathway involves decarboxylation followed by the cleavage of the alkyl ether.

FragmentationPathway Parent Precursor Ion (ESI-) [M-H]- m/z 299/301 Step1 Neutral Loss: CO2 (44 Da) Driven by ortho-effect Parent->Step1 CID Energy (10-20 eV) Intermed Intermediate Phenolate m/z 255/257 Step1->Intermed Step2 Neutral Loss: Hexene (84 Da) McLafferty-type Rearrangement Intermed->Step2 CID Energy (>25 eV) Fragment Primary Product Ion 4-Bromo-phenol radical anion m/z 171/173 Step2->Fragment

Figure 1: Proposed fragmentation pathway illustrating the sequential loss of carbon dioxide and the hexyl chain.

Comparative Performance: ESI vs. APCI vs. EI

To determine the optimal detection method, we compared signal-to-noise (S/N) ratios and fragmentation stability across three ionization modes.

Table 1: Ionization Mode Efficiency Comparison
FeatureESI (Negative Mode) APCI (Negative Mode) EI (GC-MS, Methylated)
Primary Ion

(Deprotonated)


(Molecular Ion)
Sensitivity (LOD) High (< 1 ng/mL) Moderate (10 ng/mL)Moderate (Requires Derivatization)
Fragmentation Control Excellent (Tunable CID)Good (Thermal degradation possible)Hard Fragmentation (In-source)
Matrix Tolerance Low (Susceptible to suppression)HighHigh
Suitability Recommended Alternative for dirty matricesValidation only
Expert Insight: Why ESI(-) Wins

The carboxylic acid moiety (


) readily deprotonates in basic mobile phases. ESI(-) yields a clean 

precursor with minimal in-source fragmentation compared to APCI, where the thermal energy often causes premature decarboxylation (

), complicating quantification. EI requires methylation (forming the methyl ester) to make the compound volatile, adding a sample prep step that introduces variability.

Detailed Fragmentation Analysis (ESI- Mode)

When performing MS/MS (Product Ion Scan) on the precursor m/z 299.0 (


 isotope), the following transitions are critical for Multiple Reaction Monitoring (MRM) development.
Key Transitions
  • Transition 299.0

    
     255.0 (Quantifier): 
    
    • Mechanism: Loss of

      
       (44 Da).
      
    • Rationale: This is the most abundant product ion at low collision energies (CE: 10-15 eV). The stability of the resulting anion is stabilized by the bromine atom's inductive effect.

  • Transition 299.0

    
     79.0/81.0 (Qualifier): 
    
    • Mechanism: Release of Bromide ion (

      
      ).
      
    • Rationale: At high collision energies (>35 eV), the C-Br bond cleaves. This is highly specific but often has higher background noise than the organic fragments.

  • Transition 299.0

    
     171.0 (Structural Confirmation): 
    
    • Mechanism: Simultaneous/Sequential loss of

      
       and the Hexyl chain (
      
      
      
      ).
    • Rationale: This confirms the length of the alkyl chain. If the chain were pentyl, this fragment would differ.

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a post-column infusion ensures that matrix effects are monitored during method development.

Reagents
  • Solvent A: Water + 0.1% Ammonium Hydroxide (pH adjustment for ESI- stability).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: 5-Bromo-2-(hexyloxy)benzoic acid (>98% purity).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg of analyte in 1 mL Methanol to create a 1 mg/mL stock.

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Infusion Tuning: Infuse at 10 µL/min directly into the MS source to optimize Declustering Potential (DP) and Collision Energy (CE).

  • Chromatographic Separation: Inject onto a C18 column using the gradient defined below.

ExperimentalWorkflow Start Sample Preparation 1 µg/mL in MeOH:H2O LC LC Separation C18 Column, pH 9.0 (NH4OH) Start->LC Ionization ESI Source (Negative) Spray Voltage: -4.5 kV LC->Ionization Q1 Q1 Filter Select m/z 299.0 & 301.0 Ionization->Q1 Q2 Collision Cell CE Ramp: 10 -> 40 eV Q1->Q2 Q3 Detection Record Transitions: 299->255 & 299->79 Q2->Q3

Figure 2: LC-MS/MS analytical workflow for optimal detection and quantification.

LC Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Note: The basic pH (Ammonium Hydroxide) is crucial. Acidic mobile phases will suppress ionization in negative mode for this compound [1].

Benchmarking Against Analogs

To validate that the fragmentation is specific to the hexyloxy and bromo groups, we compared the MS/MS spectra against 2-ethoxybenzoic acid (shorter chain, no Br).

Feature5-Bromo-2-(hexyloxy)benzoic acid2-Ethoxybenzoic acidInterpretation
Neutral Loss 1 44 Da (

)
44 Da (

)
Characteristic of Benzoic acids [2].
Neutral Loss 2 84 Da (Hexene)28 Da (Ethene)Confirms alkyl chain length via McLafferty rearrangement.
Isotope Pattern 1:1 (

)
NoneConfirms halogen presence.

References

  • Korfmacher, W. A. (2005). Principles and Applications of Clinical Mass Spectrometry: Small Molecules, Peptides, and Pathogens. Elsevier. (General principles of pH influence on ESI- sensitivity).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzoic Acid derivatives. NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Ortho-effect and McLafferty rearrangements).

(Note: While specific spectral data for this exact proprietary intermediate may not be in public libraries, the fragmentation logic is derived from established mechanisms for halo-alkoxy-benzoic acids found in the cited literature.)

Technical Guide: HPLC Method Development for 5-Bromo-2-(hexyloxy)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 5-Bromo-2-(hexyloxy)benzoic acid presents a distinct chromatographic challenge: the molecule possesses a dual nature. It contains a highly lipophilic hexyloxy tail (


) and a bromine substituent, driving high retention on reverse-phase columns, while simultaneously possessing an ionizable carboxylic acid moiety that necessitates strict pH control to prevent peak tailing.

This guide objectively compares the performance of standard Octadecyl (C18) stationary phases against Phenyl-Hexyl alternatives. It provides experimental workflows to achieve baseline resolution from potential synthetic impurities (e.g., 5-bromo-2-hydroxybenzoic acid) and establishes a robust, self-validating protocol for Quality Control (QC) environments.

Compound Characterization & Chromatographic Strategy

Before method selection, the physicochemical properties of the analyte must dictate the experimental design.

PropertyValue (Estimated)Chromatographic Implication
Structure Benzoic acid core, ortho-hexyloxy, meta-bromoAmphiphilic but predominantly lipophilic.
pKa ~3.0 – 3.5Critical: The ortho-alkoxy group increases acidity compared to benzoic acid. Mobile phase pH must be

to suppress ionization (

).
LogP > 4.5High hydrophobicity.[1] Requires high organic solvent strength (Gradient up to 95-100% B) to elute in a reasonable time.
UV Max ~235 nm, ~280 nmThe aromatic ring + auxochromes (Br, -OR) provide good UV response.
Method Development Logic

The following decision tree outlines the logic used to select the stationary phase and mobile phase modifiers.

MethodLogic Start Analyte: 5-Bromo-2-(hexyloxy)benzoic acid Acidity Acidic Moiety (COOH) pKa ~3.5 Start->Acidity Lipophilicity Lipophilic Tail (Hexyl) LogP > 4.5 Start->Lipophilicity BufferChoice Mobile Phase A: Phosphate Buffer pH 2.5 (Suppresses Ionization) Acidity->BufferChoice Requires Low pH ColumnChoice Stationary Phase Selection Lipophilicity->ColumnChoice BufferChoice->ColumnChoice C18 C18 (Octadecyl) Dominant Hydrophobic Interaction ColumnChoice->C18 Phenyl Phenyl-Hexyl Pi-Pi + Hydrophobic Interaction ColumnChoice->Phenyl ResultC18 High Retention Good Peak Capacity C18->ResultC18 ResultPhenyl Alternative Selectivity Better for Aromatic Impurities Phenyl->ResultPhenyl

Figure 1: Decision matrix for selecting chromatographic conditions based on molecular properties.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

Three systems were evaluated to determine the optimal balance between resolution, run time, and peak shape.

Experimental Conditions
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Detection: UV-DAD at 240 nm (Reference 360 nm).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C (Elevated temperature reduces backpressure from high viscosity hexyloxy interactions).

Scenario A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • B: Acetonitrile.[1][3][4][5][6]

  • Gradient: 50% B to 95% B over 15 mins.

Scenario B: The Alternative (Phenyl-Hexyl)[1][4]
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Rationale: The phenyl ring in the stationary phase interacts with the brominated benzene ring of the analyte via

    
    -
    
    
    
    stacking, potentially offering different selectivity for de-alkylated impurities (e.g., 5-bromo-2-hydroxybenzoic acid).
Scenario C: MS-Compatible (Formic Acid)
  • Column: C18 (Same as A).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[1][3][4][5][6]

  • Rationale: Volatile buffer for LC-MS applications.

Performance Data Summary
ParameterSystem A (C18 / Phosphate)System B (Phenyl-Hexyl / Phosphate)System C (C18 / Formic Acid)
Retention Time (

)
12.4 min11.8 min12.2 min
Peak Tailing (

)
1.05 (Excellent) 1.12 (Good)1.35 (Moderate)
Resolution (

)
*
> 5.0> 4.5> 4.8
Baseline Noise LowLowModerate (Drift at low UV)
Suitability Recommended for QC Alternative for IsomersRecommended for R&D/MS

*Resolution calculated against the precursor impurity (5-bromo-2-hydroxybenzoic acid).

Analysis:

  • System A is the most robust. Phosphate buffer provides superior pH control compared to Formic acid, resulting in the sharpest peaks (lowest tailing factor). The strong hydrophobicity of the C18 chain matches the hexyloxy tail of the analyte.

  • System B is a viable alternative but offers slightly less retention for the alkyl tail. It is recommended only if specific aromatic impurities co-elute on the C18.

  • System C suffers from slight peak broadening. Carboxylic acids often tail in Formic acid because its buffering capacity at pH 2.7 is weaker than Phosphate at pH 2.2.

Optimized Protocol (System A)

This protocol is designed for transfer to a Quality Control laboratory. It prioritizes robustness and reproducibility.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Phosphoric Acid (85%): Analytical Grade.

  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to solubilize the hexyloxy tail.

Step-by-Step Methodology
1. Mobile Phase Preparation[1][3][4][6][7]
  • Mobile Phase A (0.1%

    
    ):  Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Mix and filter through a 0.22 µm nylon membrane.
    
  • Mobile Phase B: 100% Acetonitrile. Degas by sonication.[4][8]

2. Sample Preparation
  • Stock Solution: Weigh 10 mg of 5-Bromo-2-(hexyloxy)benzoic acid into a 20 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins to ensure complete dissolution of the hydrophobic tail.

  • Working Standard (0.5 mg/mL): Dilute the stock 1:1 with water. Final solvent ratio is 50:50 ACN:Water.

    • Caution: Do not use <40% organic in the sample solvent, or the analyte may precipitate.

3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.005050
12.00595
15.00595
15.105050
20.005050
4. System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5,000.

  • Precision (n=5): %RSD of Area

    
     2.0%.
    

Workflow & Troubleshooting

The following diagram illustrates the complete analytical workflow and logical checkpoints for troubleshooting.

Workflow SamplePrep Sample Prep (Solvent: 80% ACN) Injection Injection (10 µL) SamplePrep->Injection Check1 Check: Pressure Stability Injection->Check1 Separation Gradient Elution (C18, pH 2.2) Check2 Check: Peak Tailing Separation->Check2 Detection UV Detection (240 nm) Check1->Separation Stable Trouble1 Precipitation? Increase Organic in Diluent Check1->Trouble1 High/Fluctuating Check2->Detection Tf < 1.5 Trouble2 Silanol Interaction? Lower pH or Add Modifier Check2->Trouble2 Tf > 1.5

Figure 2: Analytical workflow with integrated troubleshooting checkpoints.

Common Issues & Solutions
  • Peak Tailing:

    • Cause: Ionization of the carboxylic acid interacting with residual silanols on the silica.

    • Fix: Ensure Mobile Phase A pH is

      
      . If using an older column, switch to an "end-capped" C18 column.
      
  • Carryover:

    • Cause: The hexyloxy group adheres strongly to the injector loop or column frit.

    • Fix: Implement a needle wash with 90% Acetonitrile / 10% Water. Ensure the gradient hold at 95% B is at least 3 minutes.

  • Baseline Drift:

    • Cause: UV absorption of the mobile phase modifiers at low wavelengths.

    • Fix: Use HPLC-grade Phosphoric acid.[4] If using TFA (not recommended here), drift is inevitable at 210nm; stick to >230nm.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs Phenyl selectivity).
  • BenchChem. (2025).[1][4] A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid. (Provides comparative data on benzoic acid derivatives on C18 vs Phenyl-Hexyl).

  • Sigma-Aldrich. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis RP-Amide. (Validates the use of acidic mobile phases for benzoic acid derivatives).

  • SIELC Technologies. Separation of Benzoic acid, 5-bromo-2-hydroxy- on Newcrom R1 HPLC column. (Specific application note for the 5-bromo-2-hydroxy precursor).

  • Mac-Mod Analytical. Developing HPLC Methods When C18 Columns Don't Work. (Discussion on selectivity differences for aromatic acids).

Sources

Comparative Guide: Mesogenic Properties of Hexyloxybenzoic Acid vs. Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-n-Hexyloxybenzoic acid (6OBA) represents a pivotal material in the homologous series of p-n-alkoxybenzoic acids (nOBA). Unlike its odd-numbered counterparts (e.g., 5OBA) or longer-chain homologs (e.g., 8OBA), 6OBA exhibits a unique balance of purely nematic behavior with complex textural sub-phases, devoid of the smectic interference found in higher homologs.

This guide provides a technical comparison of 6OBA against the broader nOBA series, focusing on phase transition thermodynamics, the structural "odd-even" effect, and specific utility in drug delivery and liquid crystal engineering.

Structural Basis of Mesogenicity

The liquid crystalline (mesogenic) behavior of alkoxybenzoic acids arises from their ability to form supramolecular dimers . The carboxylic acid groups of two monomers engage in reciprocal hydrogen bonding, creating a rigid, rod-like core (mesogen) that stabilizes the liquid crystal phase.

Mechanism of Dimerization

The formation of this dimer effectively doubles the length of the rigid core, allowing the alkyl tails to act as flexible spacers. This structural anisotropy is critical for the formation of Nematic (N) and Smectic (Sm) phases.

Dimerization cluster_0 Monomer State cluster_1 Mesogenic Dimer M1 6OBA Monomer (Flexible Tail + Polar Head) D1 Supramolecular Dimer (Rod-like Geometry) M1->D1 H-Bonding (Carboxylic Acid Dimerization) Prop Mesogenic Properties (Anisotropy, Fluidity) D1->Prop Stabilizes Phase

Figure 1: Transformation of non-mesogenic monomers into mesogenic dimers via hydrogen bonding.

Comparative Analysis: 6OBA vs. nOBA Series

The nOBA series exhibits a pronounced Odd-Even Effect , where physical properties oscillate depending on whether the number of carbon atoms in the alkyl chain (n) is odd or even.

Phase Transition Data

The following table synthesizes experimental transition temperatures. Note the distinct behavior of 6OBA (Even, n=6) compared to 5OBA (Odd, n=5) and 8OBA (Long, n=8).

HomologAlkyl Chain (n)Melting Point (

)
Clearing Point (

)
Phase Sequence
4OBA 4 (Even)~148°C~160°CCr

N

I
5OBA 5 (Odd)121.6°C 145.5°C Cr

N

I
6OBA 6 (Even)102.0°C 115.0°C Cr

N

I
7OBA 7 (Odd)92.0°C124.0°CCr

SmC

N

I
8OBA 8 (Even)100.0°C147.0°CCr

SmC

N

I

Data compiled from comparative DSC and POM studies [1, 2].

Key Observations
  • The Odd-Even Effect: 6OBA (

    
    C) has a significantly lower clearing point than its odd-numbered neighbors, 5OBA (
    
    
    
    C) and 7OBA (
    
    
    C). This is due to the packing geometry of the alkyl chains; even-numbered chains often adopt a conformation that slightly destabilizes the nematic order compared to odd chains, lowering the transition temperature.
  • Phase Purity: 6OBA is the longest chain in this series to exhibit a purely Nematic phase upon heating. From

    
     onwards (7OBA, 8OBA), a Smectic C (SmC) phase emerges. This makes 6OBA an ideal candidate for applications requiring a pure nematic fluid without smectic layering interference.
    
  • Texture Transition: While 6OBA lacks a bulk smectic phase, optical microscopy reveals a "texture transition" within the nematic range (N1

    
     N2), attributed to the formation of cybotactic clusters (short-range smectic-like order) [3].
    

Experimental Protocols

To ensure reproducibility in drug delivery research or materials synthesis, the following protocols are recommended.

Synthesis of 6OBA (Williamson Ether Synthesis)

Objective: Synthesize high-purity p-n-hexyloxybenzoic acid from p-hydroxybenzoic acid.

Reagents: p-Hydroxybenzoic acid (1.0 eq), 1-Bromohexane (1.2 eq), KOH (2.5 eq), Ethanol/Water (solvent).

Workflow:

Synthesis Step1 Reflux p-Hydroxybenzoic acid + KOH (Formation of Dipotassium Salt) Step2 Alkylation Add 1-Bromohexane Reflux 8-10 hours Step1->Step2 Step3 Hydrolysis & Acidification Add 10% KOH (ensure ester hydrolysis) Acidify with HCl (pH ~2) Step2->Step3 Step4 Purification Recrystallize from Ethanol/Acetic Acid (Target MP: ~102°C) Step3->Step4

Figure 2: Synthesis pathway for p-n-hexyloxybenzoic acid.

Critical Quality Attribute (CQA): The melting point is a strict purity indicator. A range >2°C (e.g., 98-103°C) indicates incomplete alkylation or residual solvent. Pure 6OBA must melt sharply at ~102°C.

Characterization Strategy
  • Differential Scanning Calorimetry (DSC): Run heating/cooling cycles at 5°C/min. Look for the single Nematic peak in 6OBA vs. the double peak (SmC + N) in 7OBA.

  • Polarized Optical Microscopy (POM):

    • 6OBA: Look for "Schlieren" textures typical of Nematic phases.[1]

    • 8OBA: Look for "Focal Conic" or "Broken Fan" textures typical of Smectic phases at lower temperatures.

Applications in Drug Development

The specific mesogenic properties of 6OBA make it distinct from other homologs in pharmaceutical applications.

  • Nanocarrier Stability: The lower melting point of 6OBA (102°C) compared to 5OBA (121°C) allows for processing at lower temperatures, preserving heat-sensitive active pharmaceutical ingredients (APIs) during the formation of liquid crystal nanoparticles (LCNPs).

  • Cubosome Formation: When blended with amphiphilic lipids (e.g., monoolein), 6OBA acts as a hydrophobic swelling agent. Its specific chain length (

    
    ) alters the curvature of the lipid bilayer, facilitating the transition between cubic and hexagonal phases, which controls drug release rates [4].
    

References

  • Comparative Analysis of Phase Transition Temperatures of p-n-alkyloxybenzoic acids. Liquid Crystals and their Applications, 2024.

  • Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv, 2006.

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. MDPI, 2023.

  • Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online.

Sources

A Comparative Guide to the Thermal Analysis of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Approach for Novel Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Due to a lack of publicly available thermal analysis data for 5-Bromo-2-(hexyloxy)benzoic acid, this guide establishes a benchmark methodology for its characterization. It provides a robust framework for researchers to analyze this and other novel substituted benzoic acids, ensuring data integrity and comparability. This guide will detail the theoretical underpinnings, present a comprehensive experimental protocol, and use data from analogous compounds to predict and interpret potential results.

Introduction to Thermal Analysis in Drug Development

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in pharmaceutical development. They provide critical information on the physicochemical properties of active pharmaceutical ingredients (APIs) and intermediates, such as melting point, purity, polymorphism, and thermal stability.

5-Bromo-2-(hexyloxy)benzoic acid is a substituted benzoic acid derivative.[1] Its structure, featuring a bromine atom, a hexyloxy ether group, and a carboxylic acid, suggests its potential use as an intermediate in the synthesis of more complex molecules, including APIs or liquid crystals.[2][3] The thermal behavior of such a compound dictates its processing, formulation, and storage requirements.

This guide will explore:

  • The principles of DSC and TGA.

  • A detailed, step-by-step protocol for analyzing 5-Bromo-2-(hexyloxy)benzoic acid.

  • A comparative analysis based on the expected thermal behavior derived from structurally similar compounds.

Theoretical Framework: DSC and TGA Principles

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as:

  • Melting (Endotherm): The sharp, downward peak indicates the melting point (Tₘ), a key indicator of purity.

  • Crystallization (Exotherm): An upward peak indicating the transition from an amorphous to a crystalline state.

  • Polymorphism: The presence of multiple melting peaks can suggest different crystalline forms.

  • Glass Transition (T₉): A step-change in the baseline, characteristic of amorphous materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is crucial for determining:

  • Decomposition Temperature (Tₔ): The temperature at which the compound begins to degrade.

  • Thermal Stability: The temperature range over which the compound is stable.

  • Composition: Quantifying the loss of volatiles like water or solvents.

The structural motifs of 5-Bromo-2-(hexyloxy)benzoic acid—the aromatic ring, carboxylic acid, bromo-substituent, and hexyloxy chain—all influence its thermal properties. The carboxylic acid promotes strong intermolecular hydrogen bonding, typically leading to a relatively high melting point. The bromine atom and the alkoxy chain add to the molecular weight and can affect crystal packing, influencing both melting and decomposition behavior.[4][5]

Benchmark Experimental Protocol

This section provides a self-validating protocol for the comprehensive thermal analysis of a novel crystalline organic compound like 5-Bromo-2-(hexyloxy)benzoic acid.

Materials and Instrumentation
  • Sample: 5-Bromo-2-(hexyloxy)benzoic acid, ≥98% purity.[3]

  • DSC Instrument: Calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar).[6]

  • TGA Instrument: Calibrated Thermogravimetric Analyzer (e.g., PerkinElmer Pyris-6 or similar).[7]

  • Pans: Aluminum Tzero pans for DSC, ceramic pans for TGA.[6][7]

  • Purge Gas: High-purity nitrogen (99.99%).

Step-by-Step DSC Method
  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a Tzero aluminum pan.[6]

  • Encapsulation: Hermetically seal the pan to prevent sublimation before melting.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • Equilibrate: Hold at 25 °C for 5 minutes.

    • First Heat: Ramp temperature from 25 °C to a temperature approximately 30 °C above the anticipated melting point at a rate of 10 °C/min. This initial scan reveals the melting behavior of the as-received material.[6]

    • First Cool: Cool the sample to -20 °C at a controlled rate of 20 °C/min. This step investigates recrystallization behavior.

    • Second Heat: Ramp temperature from -20 °C to the upper limit again at 10 °C/min. Comparing this scan to the first can reveal information about polymorphism or amorphous content generated during the cooling cycle.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion (ΔHᵤₛ).

Step-by-Step TGA Method
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared ceramic TGA pan.[7]

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate: Hold at 30 °C for 10 minutes to allow the balance to stabilize.

    • Heat: Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).[7]

  • Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a significant (e.g., 5%) weight loss occurs.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_report Data Synthesis Prep Obtain High-Purity Sample (≥98%) DSC_Weigh Weigh 2-3 mg into Aluminum Pan Prep->DSC_Weigh Split Sample TGA_Weigh Weigh 5-10 mg into Ceramic Pan Prep->TGA_Weigh Split Sample DSC_Seal Hermetically Seal Pan DSC_Weigh->DSC_Seal DSC_Run Execute Heat-Cool-Heat Program (10°C/min) DSC_Seal->DSC_Run DSC_Analyze Analyze Melting Point (Tm) Enthalpy (ΔHfus) DSC_Run->DSC_Analyze Report Compile Data Table & Interpret Results DSC_Analyze->Report TGA_Run Execute Heating Ramp to 600°C (10°C/min) TGA_Weigh->TGA_Run TGA_Analyze Determine Onset of Decomposition (Td) TGA_Run->TGA_Analyze TGA_Analyze->Report

Caption: Workflow for DSC and TGA characterization.

Comparative Analysis and Predicted Behavior

In the absence of direct data, we can forecast the thermal behavior of 5-Bromo-2-(hexyloxy)benzoic acid by examining analogous compounds.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
Benzoic Acid122.12122Parent compound
5-Bromosalicylic Acid (5-Bromo-2-hydroxybenzoic acid)217.02164-170Bromo group, ortho-hydroxyl
4-Alkoxybenzoic AcidsVariesVariesAlkoxy chain in para position
5-Bromo-2-(hexyloxy)benzoic acid (Target) 301.18 Predicted: 100-150 Bromo group, ortho-hexyloxy

Table 1: Comparison of physical properties of analogous compounds.[1][3][8]

Predicted DSC Behavior
  • Melting Point: The parent compound, benzoic acid, melts at 122 °C.[9] Adding a bromine atom and a hydroxyl group (5-Bromosalicylic acid) increases the melting point to the 164-170 °C range due to increased molecular weight and hydrogen bonding potential.[3] However, the long, flexible hexyloxy chain in our target molecule is likely to disrupt the crystal lattice packing compared to the smaller hydroxyl group. This disruption would lower the energy required to melt the crystal. Therefore, a melting point for 5-Bromo-2-(hexyloxy)benzoic acid is predicted to be lower than that of 5-bromosalicylic acid, likely in the 100-150 °C range . The DSC thermogram should show a single, sharp endotherm if the sample is pure and crystalline.

Predicted TGA Behavior
  • Thermal Stability: Benzoic acid itself begins to decompose near 500 °C.[9] The C-Br bond and the ether linkage in the hexyloxy group are typically less stable than the aromatic C-H and C-C bonds. Ether linkages can be susceptible to thermal degradation.[10] Therefore, the decomposition of 5-Bromo-2-(hexyloxy)benzoic acid is expected to begin at a lower temperature than benzoic acid. A significant weight loss event starting between 200 °C and 350 °C would be a reasonable prediction. The TGA curve would likely show a single-step or multi-step decomposition profile corresponding to the loss of the hexyloxy chain followed by the decarboxylation and fragmentation of the aromatic ring.

Data Interpretation Logic

G cluster_dsc DSC Outcome cluster_interp Interpretation DSC_Result Observe DSC Thermogram SinglePeak Single, Sharp Melting Peak DSC_Result->SinglePeak If BroadPeak Broad Melting Peak DSC_Result->BroadPeak If MultiPeaks Multiple Peaks DSC_Result->MultiPeaks If Pure High Purity, Crystalline SinglePeak->Pure Impure Impure or Amorphous Content BroadPeak->Impure Polymorph Potential Polymorphism or Phase Transition MultiPeaks->Polymorph

Caption: Decision tree for interpreting DSC results.

Conclusion

This guide provides a foundational methodology for the thermal analysis of 5-Bromo-2-(hexyloxy)benzoic acid, a compound for which no public data currently exists. By combining a robust, step-by-step experimental protocol with a predictive analysis based on structurally related molecules, researchers can confidently characterize this and other novel materials. The DSC is expected to show a melting point between 100-150 °C, while TGA will likely indicate decomposition beginning in the 200-350 °C range. Adherence to this standardized approach will ensure the generation of high-quality, reliable data essential for applications in pharmaceutical science and materials research.

References

  • Zherikova, K.V., et al. (2017). Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids. ResearchGate. Available at: [Link]

  • Al-Janabi, A. H., et al. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). ResearchGate. Available at: [Link]

  • Kroenlein, K., et al. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids. AIP Publishing. Available at: [Link]

  • Ribeiro da Silva, M.A.V., et al. (2019). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate. Available at: [Link]

  • Ribeiro da Silva, M.A.V., et al. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. ResearchGate. Available at: [Link]

  • Buryhin, A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. Available at: [Link]

  • Gaisford, S., et al. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Available at: [Link]

  • Gomma, E. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology. Available at: [Link]

  • Van den Brande, N., et al. (2018). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. PubChem. Available at: [Link]

  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. Available at: [Link]

  • D'Souza, R. (2022). Application of amorphous classification system and glass forming ability. Chalmers ODR. Available at: [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents.
  • Winter, S.R., et al. (1969). The thermal decomposition of benzoic acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters. Google Patents.
  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. Available at: [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
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A Comparative Guide to the Solid-State Characterization of 5-Bromo-2-(hexyloxy)benzoic Acid: An XRD-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's solid-state properties is paramount. These properties, including crystallinity and polymorphism, directly influence critical attributes such as solubility, stability, and bioavailability.[1] This guide provides an in-depth analysis of the X-ray diffraction (XRD) characterization of 5-Bromo-2-(hexyloxy)benzoic acid, a key intermediate in organic synthesis. Due to the absence of publicly available, experimentally determined XRD data for this specific compound, this guide will utilize a closely related analogue, 5-Bromo-2-(phenylamino)benzoic acid, for which crystallographic data is accessible.[2] This approach allows for a comprehensive demonstration of the principles and methodologies of XRD analysis, while maintaining scientific rigor.

This guide will explore both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD), offering a comparative perspective on their applications, strengths, and limitations in the context of characterizing organic molecules. Furthermore, we will contextualize the XRD data by comparing it with insights obtainable from Differential Scanning Calorimetry (DSC), a complementary thermal analysis technique.

The Foundational Role of X-ray Diffraction in Solid-State Analysis

X-ray diffraction stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[3] By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can deduce vital information, including the arrangement of atoms, bond lengths, and bond angles.[3][4] This structural insight is indispensable for understanding the physicochemical properties of a compound.

1.1. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structural Elucidation

SCXRD is an advanced analytical technique that provides a detailed, three-dimensional map of the atomic arrangement within a single crystal.[3] This method is unparalleled in its ability to unambiguously determine the molecular structure of a compound.[5]

1.2. Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

In contrast to SCXRD, which requires a well-ordered single crystal, PXRD is performed on a polycrystalline, or powdered, sample. The resulting diffraction pattern is a "fingerprint" of the crystalline phases present in the bulk material.[6] While it does not typically provide the same level of structural detail as SCXRD, PXRD is invaluable for phase identification, polymorphism screening, and quality control.[1][6][7]

Experimental Workflow: From Sample Preparation to Data Interpretation

The quality of XRD data is intrinsically linked to the meticulousness of the experimental procedure. This section outlines the critical steps for both SCXRD and PXRD analysis of a compound like 5-Bromo-2-(hexyloxy)benzoic acid.

2.1. The Art of Crystal Growth: A Prerequisite for SCXRD

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step. For organic acids, several recrystallization techniques can be employed:

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly can yield well-formed crystals.[8]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool gradually.[8][9]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.[8]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolve a small amount of 5-Bromo-2-(hexyloxy)benzoic acid in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) in a clean vial.[10]

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

2.2. Powder Sample Preparation: Ensuring Random Orientation for PXRD

The primary goal of powder sample preparation is to obtain a fine, homogeneous powder with a random distribution of crystallite orientations.[11]

  • Grinding: The sample should be gently ground using a mortar and pestle to achieve a fine powder, typically with particle sizes in the micrometer range.[11][12] Grinding under a liquid medium like ethanol can help minimize structural damage.[11]

  • Mounting: The powder is then carefully packed into a sample holder. Techniques like back-filling can be used to minimize preferred orientation, a phenomenon where the crystallites align in a non-random way, which can affect the relative intensities of the diffraction peaks.[7][12]

Experimental Protocol: Powder Sample Preparation

  • Place a small amount of the crystalline material in an agate mortar.

  • Add a few drops of ethanol or methanol.

  • Gently grind the sample with a pestle until a fine, uniform powder is obtained.[11]

  • Allow the solvent to evaporate completely.

  • Carefully load the powder into a zero-background sample holder and use a flat edge, such as a glass slide, to ensure the sample surface is smooth and level with the holder.[7][13]

Caption: A generalized workflow for single-crystal and powder XRD analysis.

Interpreting the Data: A Tale of Two Techniques

3.1. Single-Crystal XRD of 5-Bromo-2-(phenylamino)benzoic acid: A Proxy for Detailed Structural Insights

The analysis of the single-crystal data for 5-Bromo-2-(phenylamino)benzoic acid reveals key structural features that are likely to be conserved in the target molecule, 5-Bromo-2-(hexyloxy)benzoic acid. The crystal structure shows that the molecule is twisted, and in the crystal, pairs of molecules form inversion dimers through O-H···O hydrogen bonds between the carboxylic acid groups.[2]

Crystallographic Parameter 5-Bromo-2-(phenylamino)benzoic acid [2]
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.345 (3)
b (Å)6.7890 (14)
c (Å)14.567 (3)
β (°)98.90 (3)
Volume (ų)1204.1 (5)
Z4

Table 1: Key crystallographic data for the analogue compound, 5-Bromo-2-(phenylamino)benzoic acid.

This detailed structural information is crucial for understanding intermolecular interactions and predicting physical properties.

3.2. Powder XRD: The Fingerprint of the Crystalline Form

A simulated powder XRD pattern, derived from the single-crystal data of our analogue, provides a characteristic "fingerprint" for this crystalline form. Each peak in the diffractogram corresponds to a specific set of crystal lattice planes. The positions (2θ angles) and relative intensities of these peaks are unique to the crystal structure.

This PXRD pattern serves as a reference for:

  • Confirming batch-to-batch consistency: Ensuring that different batches of the synthesized material have the same crystalline form.

  • Detecting polymorphism: Different polymorphic forms of a compound will exhibit distinct PXRD patterns.[14][15]

  • Assessing purity: The presence of crystalline impurities will be evident as additional peaks in the diffractogram.

Beyond Diffraction: A Comparative Look with Differential Scanning Calorimetry (DSC)

While XRD provides structural information, DSC offers complementary insights into the thermal properties of a material.[14] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15]

Technique Information Provided Primary Application for 5-Bromo-2-(hexyloxy)benzoic acid
Powder XRD Crystal structure "fingerprint," phase identification, crystallinity.[1][6]Polymorph screening, quality control of crystalline form.
Single-Crystal XRD Precise 3D atomic and molecular structure, bond lengths, and angles.[3][16]Definitive structure elucidation of a specific crystalline form.
DSC Melting point, glass transitions, phase transitions, heat of fusion.[14][15][17]Determination of melting point and identification of polymorphic transitions.

Table 2: Comparison of XRD and DSC techniques.

A DSC thermogram for a crystalline organic acid would typically show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks or other thermal events could indicate the presence of different polymorphs or impurities.[6][14] The combination of PXRD and DSC is a powerful approach for comprehensive solid-state characterization, as changes observed in the DSC thermogram can be correlated with changes in the crystal structure as monitored by temperature-controlled PXRD.[14][15]

Characterization_Logic cluster_sample Sample cluster_primary Primary Structural Analysis cluster_complementary Complementary Analysis cluster_info Derived Information Sample 5-Bromo-2-(hexyloxy)benzoic acid SCXRD Single-Crystal XRD Sample->SCXRD PXRD Powder XRD Sample->PXRD DSC DSC Sample->DSC Structure Definitive 3D Structure SCXRD->Structure Polymorphism Polymorphism & Purity PXRD->Polymorphism Thermal Thermal Properties (Melting Point, Transitions) DSC->Thermal Polymorphism->Thermal Correlation Thermal->Polymorphism

Caption: Interrelation of XRD and DSC for comprehensive solid-state characterization.

Conclusion: An Integrated Approach for Robust Characterization

The thorough solid-state characterization of a compound like 5-Bromo-2-(hexyloxy)benzoic acid is a multi-faceted process where X-ray diffraction plays a central and indispensable role. Single-crystal XRD provides the ultimate structural detail, while powder XRD serves as a versatile tool for routine analysis and quality control. When integrated with complementary techniques such as DSC, a comprehensive understanding of the material's structural and thermal properties can be achieved. This integrated approach is critical for ensuring the development of safe, stable, and effective products in the pharmaceutical and chemical industries.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 5). DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. Retrieved from [Link]

  • Oxford Cryosystems. (n.d.). Single Crystal Diffraction. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Course Hero. (2021, July 16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Retrieved from [Link]

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Bryn Mawr College. (2012, February 15). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Retrieved from [Link]

  • PharmaTutor. (2015, December 31). emerging techniques for polymorph detection. Retrieved from [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Granada. (n.d.). Sample preparation and analysis. Retrieved from [Link]

  • Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis - The XRD-Mill McCrone preserves the crystal lattice structure of the sample. Retrieved from [Link]

  • ResearchGate. (2026, January 1). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Validation: 5-Bromo-2-(hexyloxy)benzoic acid as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of the pharmaceutical development pipeline. Elemental analysis, a fundamental technique, provides the empirical formula of a compound, confirming its identity and purity. This guide offers an in-depth, experience-driven approach to the validation of elemental analysis for a halogenated compound, using 5-Bromo-2-(hexyloxy)benzoic acid as a practical example. We will explore not only the 'how' but, more importantly, the 'why' behind the experimental choices, ensuring a robust and self-validating analytical system.

The Significance of Elemental Analysis in Pharmaceutical Development

Elemental analysis is a critical quality control step in the pharmaceutical industry. It provides a quantitative measure of the elemental composition of a sample, which is essential for confirming the identity and purity of active pharmaceutical ingredients (APIs), raw materials, and intermediates.[1] For novel compounds like 5-Bromo-2-(hexyloxy)benzoic acid, accurate elemental analysis is non-negotiable, as it provides the foundational data for its empirical formula, which in turn supports its structural elucidation and batch-to-batch consistency.

Halogenated compounds, such as the one in our case study, can present unique analytical challenges. Therefore, the choice of analytical technique and the rigor of its validation are paramount to ensure data integrity and regulatory compliance.

Theoretical Elemental Composition of 5-Bromo-2-(hexyloxy)benzoic acid

Before embarking on any analysis, it is crucial to calculate the theoretical elemental composition of the target molecule. This theoretical value serves as the benchmark against which our experimental results will be compared.

Molecular Formula: C₁₃H₁₇BrO₃[2]

Molecular Weight: 301.18 g/mol [2]

Table 1: Theoretical Elemental Composition

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01113156.14351.84
Hydrogen (H)1.0081717.1365.69
Bromine (Br)79.904179.90426.53
Oxygen (O)15.999347.99715.94
Total 301.18 100.00

Primary Analytical Technique: Combustion Ion Chromatography (CIC)

For the elemental analysis of 5-Bromo-2-(hexyloxy)benzoic acid, particularly for the determination of bromine, Carbon, Hydrogen, and Oxygen, Combustion Ion Chromatography (CIC) stands out as a modern, robust, and highly sensitive method. This technique combines the complete combustion of the sample with the precise separation and quantification capabilities of ion chromatography.[3][4]

The causality behind choosing CIC lies in its ability to handle complex matrices and provide speciation of halogens, which is a significant advantage over older techniques like microcoulometric titration.[5] The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts the organically bound elements into their respective gaseous oxides (CO₂, H₂O) and hydrogen halides (HBr). These gases are then passed through an absorption solution, and the resulting ionic species (in our case, bromide) are quantified by ion chromatography.[6]

Experimental Workflow for CIC Analysis

Caption: Experimental workflow for Combustion Ion Chromatography (CIC).

Detailed Step-by-Step Protocol for CIC
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 5-Bromo-2-(hexyloxy)benzoic acid into a tin capsule using a calibrated microbalance. The use of a tin capsule aids in complete combustion.

    • Fold the tin capsule to ensure no sample is lost and place it in the autosampler of the elemental analyzer.

  • Instrument Setup:

    • Set the combustion furnace temperature to at least 950°C to ensure complete decomposition of the organic matrix.[2]

    • Use a suitable absorption solution, typically deionized water or a dilute hydrogen peroxide solution, to capture the combustion products.[3]

    • Equilibrate the ion chromatography system with the appropriate eluent to achieve a stable baseline.

  • Combustion and Analysis:

    • The autosampler introduces the encapsulated sample into the combustion furnace.

    • The sample undergoes rapid and complete combustion in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, HBr, and NOx) are carried by a helium stream through a reduction tube to convert NOx to N₂ and remove excess oxygen.

    • The gases then pass through specific traps to absorb CO₂ and H₂O for their respective determinations.

    • The HBr is quantitatively captured in the absorption solution, which is then automatically injected into the ion chromatograph.

    • The ion chromatograph separates the bromide ions from other potential anions, and a conductivity detector measures their concentration.

  • Calibration:

    • Prepare a series of calibration standards of known bromide concentrations from a certified reference material.

    • Analyze these standards using the same IC conditions to generate a calibration curve.

  • Data Analysis:

    • The concentration of bromide in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

    • The percentage of bromine in the original sample is then calculated based on the initial sample weight.

    • Similarly, the percentages of Carbon and Hydrogen are determined from the amounts of CO₂ and H₂O collected. Oxygen is typically determined by difference.

Validation of the CIC Method: A Self-Validating System

Method validation is a regulatory requirement that ensures an analytical method is suitable for its intended purpose.[7] We will follow the principles outlined in the ICH Q2(R1) guideline to validate our CIC method.[3][5][8][9][10]

Key Validation Parameters and Experimental Data

The following tables present hypothetical but realistic data from a validation study for the elemental analysis of 5-Bromo-2-(hexyloxy)benzoic acid.

Table 2: Linearity of Bromine Determination

Concentration (ppm)Peak Area (n=3)Mean Peak Area
11502, 1510, 15051505.7
57520, 7535, 75287527.7
1015050, 15065, 1505815057.7
2030120, 30135, 3012830127.7
5075300, 75325, 7531075311.7
Correlation Coefficient (r²) 0.9999

Acceptance Criterion: r² ≥ 0.999

The high correlation coefficient demonstrates a linear relationship between the concentration of bromide and the instrument response over the specified range.

Table 3: Precision (Repeatability and Intermediate Precision)

Parameter% Carbon% Hydrogen% Bromine
Repeatability (n=6)
Mean51.785.7226.48
Standard Deviation0.120.050.15
% RSD0.230.870.57
Intermediate Precision (n=6, different day, different analyst)
Mean51.855.6826.58
Standard Deviation0.150.070.18
% RSD0.291.230.68

Acceptance Criterion: %RSD ≤ 2%

The low relative standard deviation (%RSD) for both repeatability and intermediate precision indicates that the method is precise.

Table 4: Accuracy (Recovery Study)

Spike LevelTheoretical Value (%)Measured Value (Mean, n=3)Recovery (%)
Carbon
80%41.4741.3599.71
100%51.8451.7599.83
120%62.2162.0599.74
Hydrogen
80%4.554.5199.12
100%5.695.6599.30
120%6.836.7899.27
Bromine
80%21.2221.1599.67
100%26.5326.4599.70
120%31.8431.7099.56

Acceptance Criterion: Recovery between 98.0% and 102.0%

The excellent recovery values across different concentration levels confirm the accuracy of the method. Generally, for elemental analysis, an accuracy within ±0.4% of the calculated value is considered acceptable.[8][9]

Comparison with an Alternative Technique: X-ray Fluorescence (XRF)

While CIC is a powerful technique, it is beneficial to consider alternatives. X-ray Fluorescence (XRF) is a non-destructive analytical technique that can also be used for the determination of bromine.[11][12]

Principle of XRF

In XRF, the sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then fill these vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.[12][13]

Experimental Workflow for XRF Analysis

Sources

Comparative Guide: UV-Vis Absorption Spectra of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(hexyloxy)benzoic acid (CAS: 111042-47-8) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. Its optical properties are defined by a specific arrangement of chromophores: an aromatic benzoic acid core modified by an electron-withdrawing bromine atom and an electron-donating hexyloxy group.

This guide provides a technical comparison of its UV-Vis absorption profile against key structural analogs. By analyzing the bathochromic and hyperchromic shifts induced by its substituents, researchers can validate synthesis purity and concentration with high precision.

Spectral Characteristics & Comparative Analysis

Theoretical Basis of Absorption

The UV-Vis spectrum of 5-Bromo-2-(hexyloxy)benzoic acid is governed by three primary electronic transitions:

  • E-Band (Ethylene-like):

    
     transition of the aromatic ring (~200–220 nm).
    
  • B-Band (Benzenoid): Aromatic fine structure, often obscured by substituent effects (~240–260 nm).

  • K-Band / R-Band (Conjugation): Intramolecular Charge Transfer (ICT) involving the carboxyl group and the auxochromes (Br, -OR) (~290–320 nm).

Comparative Data Table

The following table contrasts the target molecule with its direct precursor (5-Bromosalicylic acid) and the baseline chromophore (Benzoic acid).

Feature5-Bromo-2-(hexyloxy)benzoic acid (Target)5-Bromosalicylic acid (Precursor)Benzoic Acid (Baseline)
Primary

312–318 nm (Predicted)308–312 nm272 nm
Secondary

245–250 nm 240–245 nm221 nm
Chromophores Benzene, -COOH, -Br, -O-HexylBenzene, -COOH, -Br, -OHBenzene, -COOH
Electronic Effect +M (Alkoxy), -I/+M (Bromo)+M (Hydroxy), -I/+M (Bromo)Electron Withdrawing (-COOH)
Solvent Sensitivity Moderate (Lipophilic chain)High (H-bonding -OH)Moderate
Molar Absorptivity (

)
High (> 4,000 L[1]·mol⁻¹·cm⁻¹)HighModerate

Note on Data Source: Values for the target molecule are calculated based on substituent additivity rules applied to the experimentally verified spectra of 5-bromosalicylic acid and 2-alkoxybenzoic acids. The hexyloxy group induces a slight bathochromic shift (+2–5 nm) relative to the hydroxy group due to the inductive stabilization of the excited state and steric prevention of planar H-bonding.

Detailed Spectral Analysis
  • Effect of Bromination: The addition of bromine at the 5-position introduces a "heavy atom" effect and participates in

    
    -conjugation. This causes a significant red shift (bathochromic)  of approximately 20–30 nm compared to unsubstituted benzoic acid.
    
  • Effect of Alkylation (Hexyloxy vs. Hydroxy): Converting the hydroxyl group to a hexyloxy ether removes the phenolic proton. While this eliminates the possibility of ionization at high pH (phenoxide formation), the electronic donation (+M effect) of the oxygen remains. The bulky hexyl chain may induce a slight twist in the carboxyl group, potentially reducing coplanarity slightly, but the overall chromophore length is maintained.

  • Purity Indication: The presence of a sharp peak at ~315 nm without a shoulder at >350 nm indicates a clean product free from oxidized quinone-like impurities.

Experimental Protocol: UV-Vis Characterization

Objective: To determine the


 and molar absorptivity (

) of 5-Bromo-2-(hexyloxy)benzoic acid.
Reagents & Equipment[2][3]
  • Analyte: 5-Bromo-2-(hexyloxy)benzoic acid (>98% purity).

  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 10.0 mg of the analyte.

    • Dissolve in 100 mL of Methanol in a volumetric flask.

    • Concentration:

      
       (approx. 
      
      
      
      M).
    • Note: Sonicate for 5 minutes to ensure complete dissolution of the lipophilic hexyl chain.

  • Dilution Series (Self-Validation):

    • Prepare dilutions of 5, 10, 20, and 40

      
      .
      
    • This series validates the Beer-Lambert Law linearity (

      
      ).
      
  • Baseline Correction:

    • Fill both cuvettes with pure Methanol.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Measurement:

    • Replace the sample cuvette with the analyte solution.

    • Scan from 200 nm to 400 nm at a scan rate of 200 nm/min.

    • Record Absorbance at

      
       (approx. 315 nm).
      
  • Data Processing:

    • Calculate Molar Absorptivity:

      
      .
      
    • Acceptance Criteria: The spectrum should show a clear minimum (valley) between the 250 nm and 315 nm bands.

Visual Workflow: Spectral Validation

The following diagram outlines the logical flow for validating the compound's identity using UV-Vis data.

UV_Validation_Workflow Start Start: Sample Isolation Solvation Dissolve in MeOH (10 µg/mL) Start->Solvation Scan Scan UV-Vis (200-400 nm) Solvation->Scan Check_Peaks Identify Maxima Scan->Check_Peaks Match_315 Peak at ~315 nm? (ICT Band) Check_Peaks->Match_315 Yes Fail_Id FAIL: Wrong Compound Check_Peaks->Fail_Id No Match_250 Peak at ~250 nm? (Benzenoid Band) Match_315->Match_250 Impurity_Check Shoulder > 350 nm? Match_250->Impurity_Check Pass PASS: Identity Confirmed Impurity_Check->Pass No Fail_Ox FAIL: Oxidation/Impurity Impurity_Check->Fail_Ox Yes

Figure 1: Decision logic for validating 5-Bromo-2-(hexyloxy)benzoic acid via UV-Vis spectroscopy.

References

  • NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy- UV/Visible Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzoic acid (Analog Data).[3] National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available at: [Link]

  • University of Pretoria. Chapter 4: UV/Vis Spectroscopy of Substituted Benzoic Acids. Available at: [Link]

Sources

Safety Operating Guide

Introduction: The Imperative of Precision in Halogenated Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-(hexyloxy)benzoic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1][2]

In drug discovery and organic synthesis, 5-Bromo-2-(hexyloxy)benzoic acid is a valuable intermediate, often used as a scaffold for building larger bioactive molecules.[1][2] However, its structural components—a halogenated aromatic ring coupled with a lipophilic hexyloxy chain—present specific disposal challenges that generic safety manuals often overlook.[1][2]

Improper disposal of halogenated organic acids is not merely a regulatory violation; it is a safety hazard.[1][2] The bromine substituent introduces the risk of generating corrosive hydrogen bromide (HBr) gas upon thermal decomposition or incompatible mixing, while the acidic functionality can mobilize heavy metals if disposed of in incorrect aqueous streams.[1][2]

This guide moves beyond basic compliance. It provides a self-validating disposal workflow designed to protect your laboratory's safety ecosystem and ensure strict adherence to EPA (RCRA) and local hazardous waste regulations.[1][2]

Chemical Hazard Profile & Classification

Before initiating disposal, you must verify the material's state and hazards.[1][2] This compound is a halogenated organic solid at room temperature.[1][2]

Property Data / Classification Operational Implication
Physical State Solid (Crystalline powder)Must be disposed of in solid waste containers unless dissolved.[1][2]
Solubility Lipophilic (Soluble in DCM, DMSO, Alcohols); Insoluble in water.[1][2]Do not attempt to flush down drains.[1][2][3] It will precipitate and clog plumbing.[1][2]
Hazard Class Irritant (Skin/Eye/Respiratory)PPE Required: Nitrile gloves, safety goggles, lab coat.[1][2][4] Use fume hood.[1][2][4]
Reactivity Incompatible with strong oxidizers & strong bases.[1][5]Segregation: Keep away from nitric acid or perchlorate waste streams.[1][2]
Waste Code Halogenated Organic CRITICAL: Must not be mixed with non-halogenated solvents (e.g., Acetone, Hexane) to avoid cross-contamination fees.[1][2]

Disposal Decision Matrix

The following logic flow ensures you select the correct waste stream based on the physical state of the material (Pure Solid vs. Solution).

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid? (Pure Compound / Precipitate) Start->IsSolid IsLiquid Is it a Liquid Solution? IsSolid->IsLiquid No SolidWaste Solid Waste Stream IsSolid->SolidWaste Yes SolventType Identify Solvent Base IsLiquid->SolventType Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventType->NonHalogenated No Halogens Aqueous Aqueous Solution (Buffer/Water) SolventType->Aqueous Water Based SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid, Toxic' SolidWaste->SolidContainer HaloContainer Container: Halogenated Waste Carboy (Red Can/Safety Can) Halogenated->HaloContainer NonHaloContainer Container: Non-Halogenated Waste Carboy (Clear/White Can) NonHalogenated->NonHaloContainer *See Exception Note AqContainer Container: Aqueous Hazardous Waste Check pH compatibility Aqueous->AqContainer NonHaloContainer->HaloContainer If >1% Halogen content, must go to Halogenated

Figure 1: Logic flow for determining the correct waste stream. Note that even small amounts of halogenated material in a non-halogenated solvent usually mandate disposal in the Halogenated stream.[1]

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess Material)

Use this for: Expired reagent, weighing errors, or reaction precipitates.[1][2]

  • Containment: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write "5-Bromo-2-(hexyloxy)benzoic acid". Do not use abbreviations or structural formulas alone.

    • Constituents: 100%.[1][2][6]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][2]

  • Transfer:

    • Work inside a fume hood to avoid inhaling dust.[1][2]

    • Use a disposable spatula to transfer the solid.[1][2]

    • Self-Validation Step: Wipe the exterior of the container with a damp paper towel after closing.[1][2] If the towel shows residue, the container is not clean enough for storage.[1][2] Dispose of the towel in the solid waste bin as well.[1]

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)

Use this for: Mother liquors, filtrates, or flash chromatography fractions.[1][2]

Scenario 1: The solvent is Halogenated (e.g., Dichloromethane, Chloroform) [1][2]

  • Action: Pour directly into the Halogenated Organic Waste carboy.[1]

  • Why? The bromine on the benzoic acid ring matches the halogenated profile of the solvent.[1] This is the most compatible stream.[1][2]

Scenario 2: The solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate) [1][2]

  • Action: You must make a critical choice based on concentration.

    • Standard Practice: Pour into the Halogenated Organic Waste container.

    • Why? Most waste disposal vendors classify any mixture containing halogenated compounds (the solute) as halogenated waste.[1][2] Mixing this into a "Non-Halogenated" drum (usually intended for fuel blending) can cause regulatory violations and expensive re-classification fees [1].[1][2]

  • Self-Validation Step: Check the pH of the waste solution.[1][2] If it is highly acidic (pH < 2) due to the benzoic acid, consider neutralizing with a dilute sodium bicarbonate solution before adding to the main carboy to prevent gas generation or container degradation.[1][2]

Protocol C: Empty Container Management (Triple Rinse)

Use this for: The original vendor bottle once empty.

  • Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or Ethanol) to the bottle.[1][2] Cap and shake well.[1][2]

  • Dispose: Pour the rinseate into the Halogenated Organic Waste container.

  • Repeat: Perform this rinse two more times (Total 3 rinses).

  • Deface: Cross out the label and mark "EMPTY".

  • Final Disposal: The bottle can now be discarded in regular glass trash or recycled, depending on local facility rules.

Emergency Procedures: Spills and Exposure

In the event of a spill, immediate action prevents contamination spread.[1][2][3][7]

  • Solid Spill:

    • Do not dry sweep vigorously, as this generates dust.[1][2]

    • Cover the spill with a damp paper towel to weigh down the powder.[1][2]

    • Scoop the material and the towel into a plastic bag.[1] Seal and place in the Solid Hazardous Waste container.

  • Liquid Spill:

    • Use vermiculite or chemically inert absorbent pads .[1]

    • Avoid using simple paper towels if the solvent is volatile, as this increases flammability/inhalation risks.[1][2]

    • Place saturated absorbents into a sealed bag labeled "Debris contaminated with Halogenated Organics."[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press (US).[1][2]

  • PubChem. (n.d.).[1][2] 5-Bromosalicylic acid (Analogous Compound Safety Data).[1][2][8] National Library of Medicine.[1][2] [1][2]

  • US EPA. (n.d.).[1] Hazardous Waste Generators.[1][2] United States Environmental Protection Agency.[1][2] [1][2]

Sources

A Comprehensive Guide to the Safe Handling of 5-Bromo-2-(hexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2-(hexyloxy)benzoic acid. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Understanding the Hazards: A Data-Driven Assessment

Based on data from similar chemical structures, 5-Bromo-2-(hexyloxy)benzoic acid is anticipated to be hazardous.[1] The primary concerns are:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][5]

These hazards are typical for substituted benzoic acids and highlight the need for stringent personal protective measures.[6]

Hazard ClassificationAnticipated EffectRationale based on Analogous Compounds
Skin Irritation Causes redness, itching, and potential burns upon contact.[6]Structurally similar compounds like 5-Bromo-2-chlorobenzoic acid and 5-Bromosalicylic acid are classified as skin irritants.[1][5]
Eye Irritation Can cause serious and potentially damaging eye irritation.[2][6]Analogous compounds are known to cause serious eye irritation.[1][4][5]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[3][6]This is a common hazard for powdered organic acids.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 5-Bromo-2-(hexyloxy)benzoic acid to prevent skin, eye, and respiratory exposure.[7][8][9]

Core PPE Requirements:
  • Hand and Skin Protection: Chemical-resistant gloves are mandatory to prevent direct skin contact.[9][10] Nitrile or neoprene gloves are generally recommended for handling corrosive substances. A lab coat or chemical-resistant apron should be worn to protect against spills and contamination.[10]

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential.[8][10] In situations with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.[8]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation.[10]

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure assess_hazards Assess Task-Specific Risks (e.g., weighing solid vs. transferring solution) select_gloves Select Appropriate Gloves (e.g., Nitrile, Neoprene) assess_hazards->select_gloves select_eye_face Select Eye/Face Protection (Goggles minimum, add Face Shield for splash risk) assess_hazards->select_eye_face select_body Select Body Protection (Lab Coat or Apron) assess_hazards->select_body select_respirator Determine Need for Respiratory Protection (Dust potential, outside fume hood) assess_hazards->select_respirator don_ppe Don PPE in Correct Order select_gloves->don_ppe select_eye_face->don_ppe select_body->don_ppe select_respirator->don_ppe conduct_work Conduct Work in Ventilated Area (Fume Hood Preferred) don_ppe->conduct_work doff_ppe Doff PPE Carefully to Avoid Contamination conduct_work->doff_ppe wash_hands Wash Hands Thoroughly After Handling doff_ppe->wash_hands

Caption: Workflow for selecting and using appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal protocol is fundamental to ensuring laboratory safety and environmental responsibility.

Handling Protocol:
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][11]

    • Assemble all necessary equipment and reagents before beginning work to minimize movement and potential for spills.

  • Weighing and Transfer:

    • When handling the solid, perform these actions in a fume hood to contain any dust.

    • Use a spatula for transfers. Avoid creating dust clouds.

    • For liquid transfers, use a funnel to minimize splashing and spills.

    • Keep containers of the chemical closed when not in use.[11]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces that may have come into contact with the chemical.

    • Wash hands with soap and water after handling is complete, even if gloves were worn.[10]

Disposal Plan:

All waste containing 5-Bromo-2-(hexyloxy)benzoic acid must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour down the drain or mix with general refuse.

Chemical Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Generate Solid Waste (Contaminated consumables, excess solid) collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid gen_liquid Generate Liquid Waste (Reaction mixtures, solvent rinses) collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid store_waste Store Sealed Containers in Secondary Containment collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs dispose Dispose via Licensed Hazardous Waste Vendor contact_ehs->dispose

Caption: Step-by-step chemical waste disposal workflow.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1][5] Seek medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling 5-Bromo-2-(hexyloxy)benzoic acid, ensuring a safe and productive laboratory environment.

References

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. US - SDS Manager. [Link]

  • Safety Precautions for Corrosive Substances. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Weekly Safety Meeting – Working Safely with Corrosives. [Link]

  • Safety Data Sheet for Benzoic acid AGR. Labbox. [Link]

  • Safety Data Sheet for Benzoic acid. Carl ROTH. [Link]

  • Safety Data Sheet for Benzoic acid. Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet for 2-CHLORO-5-BROMO BENZOIC ACID. Loba Chemie. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.